molecular formula C2H5NNbO4 B8235707 Ammonium niobate(V) oxalate hydrate

Ammonium niobate(V) oxalate hydrate

Cat. No.: B8235707
M. Wt: 199.97 g/mol
InChI Key: RAZJNMAKNKFPKI-UHFFFAOYSA-N
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Description

Ammonium niobate(V) oxalate hydrate is a useful research compound. Its molecular formula is C2H5NNbO4 and its molecular weight is 199.97 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

azane;niobium;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.H3N.Nb/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZJNMAKNKFPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.N.[Nb]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NNbO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ammonium Niobate(V) Oxalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303) is a versatile inorganic compound that serves as a crucial precursor in the synthesis of advanced niobium-based materials. Its utility spans a wide range of applications, from the fabrication of high-performance electronics and catalysts to the development of novel nanomaterials for biomedical applications. This technical guide provides a comprehensive overview of the chemical properties of ammonium niobate(V) oxalate hydrate, with a focus on quantitative data, experimental protocols, and the underlying chemical processes.

Chemical Identity and Physical Properties

This compound is a white crystalline powder. There is some ambiguity in the literature regarding its precise molecular formula, with two commonly cited forms being the di-oxalate and the tri-oxalate complex. The di-oxalate is often represented as NH₄[NbO(C₂O₄)₂(H₂O)₂]·nH₂O (where n can be 2 or 3), while the tri-oxalate form is (NH₄)₃[NbO(C₂O₄)₃]·H₂O. For the purposes of this guide, we will consider both structures, as they are frequently referenced in scientific literature.

General Properties
PropertyValueSource(s)
Appearance White crystalline powder[1]
Melting Point 122 °C (decomposes)[1][2]
Storage Room Temperature[1]
Molecular and Structural Data
FormulaMolecular Weight (anhydrous)Key Structural Features
C₄H₄NNbO₉ · xH₂O (di-oxalate)302.98 g/mol Niobium atom is heptacoordinated, forming a pentagonal bipyramidal geometry.[3][4]
(NH₄)₃NbO(C₂O₄)₃ · H₂O (tri-oxalate)491.08 g/mol Niobium is seven-coordinated to three oxalate groups and one oxygen atom, also forming a pentagonal bipyramid.[5][6]

Solubility

This compound is soluble in water, and its solubility is temperature-dependent. The addition of oxalic acid can increase its solubility, although high concentrations of oxalic acid can lead to precipitation.

Quantitative Solubility in Water
Temperature (°C)Solubility (grams of Niobium per liter of water)
2060
80160

Data sourced from patent literature.

Experimental Protocol for Solubility Determination

A general method for determining the solubility of an inorganic salt in water as a function of temperature is as follows:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water in a beaker.

    • Heat the solution on a hot plate with constant stirring to a desired temperature (e.g., 80 °C) until no more solid dissolves, ensuring a saturated solution.

  • Sample Collection:

    • Allow the solution to equilibrate at the set temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid premature crystallization.

  • Gravimetric Analysis:

    • Transfer the collected sample to a pre-weighed evaporating dish.

    • Carefully evaporate the water from the sample using an oven or a water bath.

    • Once completely dry, cool the evaporating dish in a desiccator and weigh it.

    • The difference in weight corresponds to the mass of the dissolved salt.

  • Calculation:

    • Calculate the solubility in grams per liter (or other desired units) based on the mass of the dissolved salt and the volume of the collected sample.

  • Temperature Variation:

    • Repeat the procedure at different temperatures to construct a solubility curve.

Thermal Decomposition

This compound undergoes a multi-step thermal decomposition upon heating, ultimately yielding niobium pentoxide (Nb₂O₅). The decomposition process involves the loss of water molecules, ammonia, carbon monoxide, and carbon dioxide.

Thermal Decomposition Profile of (NH₄)₃[NbO(C₂O₄)₃]·H₂O
Temperature Range (°C)Mass Loss EventGaseous Products
98 - 145DehydrationH₂O
180 - 220Partial decomposition of oxalate and ammonium ionsNH₃, CO₂
240 - 300Complete decomposition of oxalate and ammonium ionsNH₃, CO, CO₂
> 600Crystallization of final product-

Data is for the decomposition in an inert (argon) atmosphere.[7][8]

Experimental Protocol for Thermogravimetric Analysis (TGA)

The thermal decomposition of this compound can be studied using thermogravimetric analysis (TGA).

  • Instrument Setup:

    • Use a thermogravimetric analyzer (e.g., Shimadzu TGA-50).

    • Place a small, accurately weighed sample (5-10 mg) of the compound into a sample pan (e.g., platinum or alumina).

  • Atmosphere and Flow Rate:

    • Purge the furnace with an inert gas, such as argon or nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

  • Temperature Program:

    • Heat the sample from room temperature to a final temperature (e.g., 900 °C) at a constant heating rate (e.g., 5-10 °C/min).

  • Data Acquisition:

    • Record the sample mass as a function of temperature.

    • The resulting thermogram will show stepwise mass losses corresponding to the decomposition events.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Reactivity

Hydrolysis

Niobium(V) compounds, including the oxalate complex, are susceptible to hydrolysis.[9] The stability of aqueous solutions of this compound is pH-dependent. At pH values above 4, polymerization of the niobium oxalate ions can occur, leading to the precipitation of hydrated niobium pentoxide (Nb₂O₅·nH₂O).[10]

Reactivity with Acids and Bases
  • Acids: In strongly acidic solutions, the oxalate ligands can be protonated and potentially displaced. However, the complex is generally synthesized and stable in acidic to neutral aqueous solutions.

  • Bases: The addition of a base, such as ammonium hydroxide, can be used to control the pH during synthesis and induce crystallization.[11] However, excess base will lead to the precipitation of hydrated niobium oxide due to extensive hydrolysis.

Synthesis

A common method for the synthesis of this compound involves the reaction of niobium pentoxide with oxalic acid and an ammonium salt.

Experimental Protocol for Synthesis
  • Fusion of Niobium Pentoxide:

    • Mix niobium pentoxide (Nb₂O₅) with a fluxing agent like potassium bisulfate (KHSO₄) in a 1:7 weight ratio.

    • Heat the mixture in a platinum crucible until it melts.

  • Leaching and Formation of Hydrated Niobium Oxide:

    • After cooling, crush the solidified mass and wash it with a 1:1 aqueous solution of hydrochloric acid for 24 hours to remove impurities.

    • Filter the solid and wash it with hot deionized water to obtain hydrated niobium oxide.

  • Complexation Reaction:

    • Prepare a solution of oxalic acid and ammonium oxalate in a 1:1 molar ratio in deionized water.

    • Add the hydrated niobium oxide to this solution.

    • Slowly evaporate the solution with gentle heating and stirring.

  • Crystallization and Drying:

    • As the solution becomes more concentrated, this compound will precipitate.

    • Collect the crystals by filtration.

    • Dry the product in an oven at a low temperature (e.g., 70 °C) for 24 hours.

Visualizations

Logical Workflow for Synthesis

Synthesis_Workflow Nb2O5 Niobium Pentoxide (Nb₂O₅) Fusion Fusion Nb2O5->Fusion KHSO4 Potassium Bisulfate (KHSO₄) KHSO4->Fusion Leaching Leaching (HCl) Fusion->Leaching Washing Washing (H₂O) Leaching->Washing HydratedNb2O5 Hydrated Niobium Oxide Washing->HydratedNb2O5 Complexation Complexation & Evaporation HydratedNb2O5->Complexation OxalicAcid Oxalic Acid OxalicAcid->Complexation AmmoniumOxalate Ammonium Oxalate AmmoniumOxalate->Complexation Product Ammonium Niobate(V) Oxalate Hydrate Complexation->Product Decomposition_Pathway cluster_0 Decomposition Stages Start (NH₄)₃[NbO(C₂O₄)₃]·H₂O (s) Step1 (NH₄)₃[NbO(C₂O₄)₃] (s) Start->Step1 98-145 °C - H₂O (g) Step2 Intermediate Complex (s) Step1->Step2 180-220 °C - NH₃ (g) - CO₂ (g) Step3 Amorphous Nb₂O₅ (s) Step2->Step3 240-300 °C - NH₃ (g) - CO (g) - CO₂ (g) End Crystalline Nb₂O₅ (s) Step3->End > 600 °C (Crystallization)

References

Synthesis and Characterization of Ammonium Niobate(V) Oxalate Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303), with the chemical formula (NH₄)₃NbO(C₂O₄)₃·H₂O, is a key precursor in the synthesis of various niobium-based materials.[1][2] Its high aqueous solubility, low toxicity, and stability under ambient conditions make it an ideal starting material for applications in catalysis, ceramics, superconductors, and piezoelectric devices.[2][3] This technical guide provides an in-depth overview of the synthesis and characterization of this versatile compound.

Synthesis of Ammonium Niobate(V) Oxalate Hydrate

The synthesis of this compound typically involves the reaction of niobium pentoxide (Nb₂O₅) with oxalic acid and an ammonium salt.[3][4] The process generally follows a multi-step procedure that includes the formation of a hydrated niobium oxide intermediate.

Experimental Protocol

A common method for the synthesis of this compound is outlined below.[1][4]

Materials:

  • Niobium pentoxide (Nb₂O₅)

  • Potassium bisulfate (KHSO₄) or Sodium hydrogen sulfate (B86663) (NaHSO₄)

  • Oxalic acid (H₂C₂O₄)

  • Ammonium oxalate ((NH₄)₂C₂O₄)

  • Deionized water

  • Hot plate with magnetic stirrer

  • Beakers and other standard laboratory glassware

  • Filtration apparatus

  • Drying oven

Procedure:

  • Fusion: Mix niobium pentoxide with potassium bisulfate in a 1:7 weight ratio in a platinum or porcelain crucible.[5] Heat the mixture until a clear, molten fusion is achieved.

  • Dissolution and Precipitation: After cooling, crush the solidified mass and dissolve it in hot deionized water. This step leads to the precipitation of hydrated niobium oxide.

  • Washing: Filter the hydrated niobium oxide precipitate and wash it thoroughly with hot water to remove impurities.[5]

  • Complexation: Prepare a solution of oxalic acid and ammonium oxalate in a 1:1 molar ratio in deionized water.[4] Add the washed hydrated niobium oxide to this solution.

  • Evaporation and Crystallization: Gently heat the solution and stir until the hydrated niobium oxide dissolves completely. Slowly evaporate the solution to precipitate the this compound crystals.[4]

  • Drying: Filter the crystals and dry them in an oven at approximately 70°C for 24 hours.[4] The final product is a white crystalline powder.[6]

Characterization of this compound

A variety of analytical techniques are employed to characterize the structure, composition, and thermal properties of the synthesized this compound.

Thermal Analysis (TGA/DTG and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal decomposition of the compound. The decomposition occurs in a stepwise manner, involving the loss of water, ammonia, carbon monoxide, and carbon dioxide.[1][7]

Typical TGA/DSC Experimental Parameters:

  • Atmosphere: Argon or air[7]

  • Heating Rate: 5 °C/min[7]

  • Temperature Range: Room temperature to 900 °C[1]

X-ray Diffraction (XRD)

X-ray diffraction is used to determine the crystalline structure of the compound. The XRD pattern of this compound shows characteristic peaks that can be matched with standard data (PDF card no. 83-1993).[8] The crystal structure is reported to be monoclinic.[9]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to N-H, O-H, C=O, C-C, and Nb=O vibrations.[10][11]

Wavenumber (cm⁻¹)Assignment
3442, 3212Crystallization water (O-H stretching)[10]
1714 - 1241Oxalic and oxalate groups coordinated to Nb[10]
889Nb=O bond[10]
793Oxalate groups[10]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula(NH₄)₃NbO(C₂O₄)₃·H₂O or NH₄[NbO(C₂O₄)₂(H₂O)₂]·nH₂O[1][12]
Molecular Weight~302.98 g/mol (anhydrous)
Melting Point122 °C (decomposes)[6][13][14][15]
Niobium Content≥ 22%[6]
Crystal SystemMonoclinic

Thermal Decomposition Data (in Argon atmosphere) [7]

Decomposition StepTemperature Range (°C)Mass Loss (%)Released Species
198 - 1454.3H₂O (humidity)
2181 - 2238.4NH₃, CO₂
3244 - 30157.3H₂O, CO, CO₂, NH₃
4600 - 6303.02CO₂

Visualizing the Workflow

The following diagrams illustrate the synthesis and characterization workflows for this compound.

SynthesisWorkflow cluster_synthesis Synthesis Nb2O5 Nb₂O₅ Fusion Fusion Nb2O5->Fusion KHSO4 KHSO₄ KHSO4->Fusion Dissolution Dissolution in H₂O Fusion->Dissolution HydratedNbOxide Hydrated Niobium Oxide Dissolution->HydratedNbOxide Washing Washing HydratedNbOxide->Washing Complexation Complexation Washing->Complexation OxalicAcid Oxalic Acid OxalicAcid->Complexation AmmoniumOxalate Ammonium Oxalate AmmoniumOxalate->Complexation Evaporation Evaporation & Crystallization Complexation->Evaporation Drying Drying Evaporation->Drying FinalProduct Ammonium Niobate(V) Oxalate Hydrate Drying->FinalProduct

Caption: Synthesis workflow for this compound.

CharacterizationWorkflow cluster_characterization Characterization Sample Ammonium Niobate(V) Oxalate Hydrate Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC XRD X-ray Diffraction (XRD) Sample->XRD FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Sample->FTIR Thermal Thermal Properties (Decomposition Profile) TGA->Thermal DSC->Thermal Structural Crystalline Structure (Phase Identification) XRD->Structural Compositional Functional Groups (Chemical Bonds) FTIR->Compositional

Caption: Characterization workflow for this compound.

References

A Technical Guide to the Crystal Structure of Ammonium Niobate(V) Oxalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the crystal structure of ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303). This compound is a key precursor in the synthesis of various niobium-based materials with applications in catalysis, electronics, and ceramics. This guide provides detailed crystallographic data, experimental protocols for synthesis and characterization, and visual representations of the experimental workflow.

Physicochemical Properties

Ammonium niobate(V) oxalate hydrate is a white crystalline solid. Its molecular formula can vary depending on the stoichiometry of the oxalate ligands and the degree of hydration. Two well-characterized forms are presented below.

PropertyAmmonium diaquadioxalatooxoniobate(V) dihydrateAmmonium oxotrioxalatoniobate monohydrate
Molecular Formula NH4[NbO(C2O4)2(H2O)2]·2H2O(NH4)3[NbO(C2O4)3]·H2O
Molecular Weight 377.06 g/mol 465.08 g/mol
Appearance White crystalline powderWhite crystalline powder
Melting Point Decomposes around 122-125 °C[1]Decomposes at elevated temperatures
Solubility Soluble in waterSoluble in water

Crystallographic Data

The crystal structure of this compound has been determined for at least two distinct phases, revealing differences in coordination and hydration. The niobium atom in both structures is seven-coordinated, forming a pentagonal bipyramidal geometry.

Crystallographic ParameterAmmonium diaquadioxalatooxoniobate(V) dihydrate[2]Ammonium oxotrioxalatoniobate monohydrate[3]
Chemical Formula NH4[NbO(C2O4)2(H2O)2]·2H2O(NH4)3[NbO(C2O4)3]·H2O
Crystal System MonoclinicMonoclinic
Space Group P2₁/mC2/c
Unit Cell Dimensions a = 6.331 Å, b = 11.754 Å, c = 7.900 Åa = 17.15 Å, b = 9.07 Å, c = 18.01 Å
α = 90°, β = 99.26°, γ = 90°α = 90°, β = 107.1°, γ = 90°
Z (Formula units/cell) 28

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of niobium pentoxide with oxalic acid and ammonium hydroxide (B78521).

Materials:

  • Niobium pentoxide (Nb₂O₅)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Ammonium hydroxide solution (NH₄OH, 25-30%)

  • Deionized water

Procedure:

  • A mixture of niobium pentoxide and a stoichiometric excess of oxalic acid dihydrate is prepared in deionized water.

  • The mixture is heated to approximately 90-100°C with constant stirring until the niobium pentoxide is completely dissolved, forming a clear solution of niobic acid-oxalate complex.

  • The solution is cooled to room temperature.

  • Ammonium hydroxide solution is added dropwise with continuous stirring until the pH of the solution reaches a value between 5 and 7.

  • The resulting solution is then cooled in an ice bath to facilitate the crystallization of this compound.

  • The white crystalline precipitate is collected by vacuum filtration.

  • The crystals are washed with cold deionized water and subsequently with ethanol (B145695) or acetone (B3395972) to remove any unreacted precursors.

  • The final product is dried in a desiccator or in an oven at a low temperature (e.g., 40-50°C) to constant weight.

Characterization Methods

The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and structural properties.

  • X-Ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallographic parameters of the synthesized compound.

  • Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior and determine the water of hydration content.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present, such as oxalate (C₂O₄²⁻), ammonium (NH₄⁺), and Nb=O bonds.

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal habit of the synthesized powder.

  • Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition of the material.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

SynthesisWorkflow Nb2O5 Niobium Pentoxide (Nb₂O₅) Heating Heating & Stirring Nb2O5->Heating OxalicAcid Oxalic Acid (H₂C₂O₄) OxalicAcid->Heating Water Deionized Water Water->Heating NH4OH Ammonium Hydroxide (NH₄OH) Precipitation Crystallization NH4OH->Precipitation Cooling1 Cooling Heating->Cooling1 Cooling1->NH4OH Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying FinalProduct Ammonium Niobate(V) Oxalate Hydrate Drying->FinalProduct CharacterizationWorkflow SynthesizedProduct Synthesized Product XRD X-Ray Diffraction (XRD) SynthesizedProduct->XRD TGA Thermogravimetric Analysis (TGA) SynthesizedProduct->TGA FTIR FTIR Spectroscopy SynthesizedProduct->FTIR SEM Scanning Electron Microscopy (SEM) SynthesizedProduct->SEM CrystalStructure Crystal Structure Phase Purity XRD->CrystalStructure ThermalStability Thermal Stability Hydration Content TGA->ThermalStability FunctionalGroups Functional Groups FTIR->FunctionalGroups EDS Energy-Dispersive X-ray Spectroscopy (EDS) SEM->EDS Morphology Morphology Crystal Habit SEM->Morphology ElementalComposition Elemental Composition EDS->ElementalComposition

References

In-Depth Technical Guide: Solubility of Ammonium Niobate(V) Oxalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303) in various solvents. This information is critical for researchers and professionals working with this compound in fields such as materials science, catalysis, and drug development, where it serves as a key precursor for niobium-based materials.[1]

Core Technical Data

Ammonium niobate(V) oxalate hydrate is a white crystalline powder.[1] Its stability and solubility are considered advantageous for its applications.[1]

Chemical Identity:

  • Molecular Formula: C₄H₄NNbO₉ · xH₂O[1]

  • Molecular Weight: 302.98 g/mol (anhydrous basis)[2]

  • CAS Number: 168547-43-1[1]

Quantitative Solubility Data

The solubility of this compound has been primarily characterized in aqueous solutions. A key patent provides quantitative data on its solubility in water at various temperatures. This data, originally presented in grams of niobium per liter of water, has been converted to grams of this compound per 100 mL of water for easier practical use in a laboratory setting.

Note on Calculation: The following data was calculated based on the molecular weight of the anhydrous form of this compound (302.98 g/mol ) and the atomic weight of niobium (92.906 g/mol ). The exact degree of hydration of the solid material can influence the actual solubility.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (g Nb / L H₂O)Calculated Solubility ( g/100 mL H₂O)
206019.56
8016052.16

Data sourced from patent WO2006029493A1.[3] The patent states that the solubility can vary from 60 to 160 grams of niobium per liter of water at temperatures ranging from 20 to 80 °C.[3]

Qualitative Solubility in Organic Solvents

While precise quantitative data for the solubility of this compound in organic solvents is not widely available in the reviewed literature, some qualitative observations have been noted. The compound exhibits low solubility in several polar aprotic solvents.

Table 2: Qualitative Solubility in Selected Organic Solvents

SolventSolvent TypeSolubility
Acetonitrile (MeCN)Polar AproticLow
Ethyl Acetate (EtOAc)Polar AproticLow
AcetonePolar AproticLow
1,2-Dichloroethane (DCE)Polar AproticLow

Experimental Protocols

While a specific, standardized protocol for determining the solubility of this compound was not found in the literature, a general methodology can be derived from standard practices for solubility determination of inorganic compounds.

Generalized Protocol for Solubility Determination:

  • Materials and Equipment:

    • This compound

    • Solvent of interest

    • Analytical balance

    • Temperature-controlled shaker or water bath

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.45 µm PTFE or nylon)

    • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or other suitable analytical instrumentation for niobium quantification.

  • Procedure (Isothermal Method): a. Prepare a series of vials with a known volume of the chosen solvent. b. Add an excess amount of this compound to each vial to create a saturated solution. c. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. d. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium. e. After the equilibration period, allow the samples to settle. f. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. g. Filter the withdrawn aliquot through a syringe filter to remove any remaining solid particles. h. Dilute the filtered solution to a known volume with an appropriate solvent. i. Analyze the concentration of niobium in the diluted solution using a calibrated ICP-OES instrument. j. Calculate the solubility of this compound in the solvent at the specified temperature based on the niobium concentration.

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound such as this compound.

Solubility_Assessment_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Data Processing cluster_reporting Reporting start Start: Define Compound and Solvents select_method Select Solubility Determination Method (e.g., Isothermal, Gravimetric) start->select_method prepare_materials Prepare Materials: - Compound - Solvents - Equipment select_method->prepare_materials create_slurry Create Saturated Slurry (Excess Solute in Solvent) prepare_materials->create_slurry equilibrate Equilibrate at Controlled Temperature create_slurry->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate analyze_supernatant Analyze Supernatant Concentration (e.g., ICP-OES, HPLC) separate->analyze_supernatant calculate_solubility Calculate Solubility (g/100mL, mol/L) analyze_supernatant->calculate_solubility data_table Tabulate Quantitative Data calculate_solubility->data_table report Generate Technical Report/Whitepaper data_table->report end End report->end

A logical workflow for determining the solubility of a chemical compound.

References

Molecular formula and molecular weight of Ammonium niobate(V) oxalate hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303), tailored for researchers, scientists, and professionals in drug development. This document details the compound's molecular formula, molecular weight, and key quantitative data, alongside a detailed experimental protocol for its synthesis.

Molecular Identity and Properties

Ammonium niobate(V) oxalate hydrate is a complex inorganic compound that serves as a crucial precursor in the synthesis of various niobium-based materials. Its chemical identity is defined by the following molecular formula and weight.

Molecular Formula: C₄H₄NNbO₉·xH₂O[1][2][3]

Molecular Weight: 302.98 g/mol (anhydrous basis)[1][2][3]

The structure consists of a central niobium atom coordinated to oxalate ligands, with an ammonium ion and water molecules of hydration completing the compound. The level of hydration (x) can vary.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound, providing a quick reference for laboratory use.

PropertyValueReferences
Purity≥ 99% (trace metals basis)[1]
99.99% (trace metals basis)
Melting Point122 °C (decomposes)[1][4]
AppearanceWhite crystalline powder[1][3]

Experimental Protocol: Synthesis of Ammoniacal Niobium Oxalate

This section details a representative method for the synthesis of ammoniacal niobium oxalate, a compound closely related to or identical to this compound. This protocol is adapted from methodologies described in the scientific literature.[5]

Objective: To synthesize ammoniacal niobium oxalate from niobium pentoxide (Nb₂O₅).

Materials:

  • Niobium pentoxide (Nb₂O₅)

  • Potassium bisulfate (KHSO₄)

  • Oxalic acid (H₂C₂O₄)

  • Ammonium oxalate ((NH₄)₂C₂O₄)

  • Deionized water

  • Acetic acid (CH₃COOH) (for washing)

Procedure:

  • Fusion: Niobium pentoxide is mixed with potassium bisulfate, which acts as a fluxing agent to lower the fusion temperature of Nb₂O₅. The mixture is heated until a uniform melt is achieved.

  • Leaching and Filtration: The cooled, solidified melt is then leached with hot deionized water to dissolve the potassium and sulfate (B86663) ions, leaving behind hydrated niobium oxide as a precipitate. The precipitate is separated by filtration.

  • Washing: The hydrated niobium oxide precipitate is washed to remove any remaining impurities. An optimized washing step may utilize acetic acid to reduce the volume of water required.[5]

  • Complexation: The washed hydrated niobium oxide is then reacted with a solution of oxalic acid and ammonium oxalate in specific stoichiometric ratios. The mixture is heated and stirred continuously to ensure complete homogenization and to promote the crystallization of the ammoniacal niobium oxalate.[5]

  • Isolation and Drying: The crystallized product is separated from the solution by filtration, ground to a fine powder, and dried under controlled conditions. The final product should be stored in a sealed container to maintain its integrity.

Characterization: The resulting niobium complex can be characterized using various analytical techniques, including X-Ray Diffraction (XRD) to determine its crystalline structure, Scanning Electron Microscopy (SEM) to observe particle morphology, Energy Dispersive X-Ray Spectroscopy (EDS) for elemental composition, and Thermogravimetric Analysis (TGA) to assess its thermal stability.[5]

Visualizing the Molecular Components

The following diagram illustrates the fundamental chemical entities that constitute this compound.

cluster_complex This compound Niobate Niobate(V) Core (Nb⁵⁺) Oxalate Oxalate Ligands (C₂O₄²⁻) Niobate->Oxalate forms complex with Ammonium Ammonium Ion (NH₄⁺) Ammonium->Niobate counter-ion to Water Water of Hydration (H₂O) Water->Niobate hydrates

References

The Pivotal Role of Ammonium Niobate(V) Oxalate Hydrate as a Niobium Precursor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303) stands as a critical and versatile precursor in the synthesis of a wide array of niobium-based materials. Its high solubility in water, stability under ambient conditions, and relatively low decomposition temperature make it an ideal starting material for various wet-chemical synthesis routes, including hydrothermal, sol-gel, and precipitation methods.[1][2] This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this key niobium precursor.

Physicochemical Properties

Ammonium niobate(V) oxalate hydrate is a white crystalline powder with the general formula C4H4NNbO9·xH2O.[3][4] Its bifunctional nature allows it to act not only as a source of niobium but also as a porogenic agent in the synthesis of porous nanocomposites.[3][4]

PropertyValueReference
Molecular FormulaC4H4NNbO9·xH2O--INVALID-LINK--
Molecular Weight302.98 g/mol (anhydrous basis)--INVALID-LINK--
AppearanceWhite crystalline powder--INVALID-LINK--
Melting Point122 °C (decomposes)[3][4]
Assay≥99.99% (trace metals basis)[3]

Thermal Decomposition Behavior

The thermal decomposition of this compound is a critical aspect of its utility as a precursor, as the final niobium oxide phase is determined by the calcination temperature. The decomposition occurs in a stepwise manner, involving the release of water, ammonia, carbon monoxide, and carbon dioxide.

A study on the thermal decomposition of monohydrated ammonium oxotris(oxalate)niobate, (NH4)3NbO(C2O4)3·H2O, in an argon atmosphere revealed the following stages:[5]

Temperature Range (°C)Mass Loss (%)Evolved GasesProcess
98 - 1454.3H2ODehydration
180 - 2208.4NH3, CO2Partial decomposition of ammonium and oxalate ions
240 - 300+57.3CO, CO2, H2OComplete decomposition of oxalate
~600--Crystallization to orthorhombic Nb2O5
700 - 950--Phase transformation to monoclinic Nb2O5

Note: The specific temperature ranges and mass losses can vary depending on the exact stoichiometry of the hydrate and the analytical conditions (e.g., heating rate, atmosphere).

Synthesis of Niobium-Based Materials: Experimental Protocols

This compound is a versatile precursor for a variety of synthesis methods. Below are detailed protocols for common applications.

Hydrothermal Synthesis of Niobium Oxide (Nb2O5)

This method is widely used for the synthesis of crystalline niobium oxide nanostructures.

Experimental Protocol:

  • Dissolve a specific amount of this compound (e.g., containing 6 mmol of Nb) in deionized water (e.g., 40 mL).[6]

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 175 °C) for a designated period (e.g., 3 days).[6]

  • After cooling to room temperature, filter the resulting solid product.

  • Wash the product thoroughly with deionized water.

  • Dry the final niobium oxide product in an oven at a specified temperature (e.g., 80 °C) overnight.[6]

hydrothermal_synthesis precursor Ammonium Niobate(V) Oxalate Hydrate dissolution Dissolution in Deionized Water precursor->dissolution autoclave Hydrothermal Treatment (e.g., 175°C, 3 days) dissolution->autoclave filtration Filtration autoclave->filtration washing Washing with Deionized Water filtration->washing drying Drying (e.g., 80°C) washing->drying product Niobium Oxide (Nb2O5) drying->product

Hydrothermal synthesis of Niobium Oxide.
Sol-Gel Synthesis of Nb2O5/SiO2 Mesoporous Monoliths

This method utilizes the precursor's ability to also act as a porogenic agent.

Experimental Protocol:

  • Prepare a silica (B1680970) sol by mixing tetraethyl orthosilicate (B98303) (TEOS), ethanol, water, and an acid catalyst (e.g., HCl).

  • Separately, dissolve this compound in water.

  • Add the this compound solution to the silica sol under vigorous stirring.

  • Allow the resulting sol to gel in a sealed container.

  • Age the gel at room temperature for a specified period.

  • Dry the gel under controlled conditions (e.g., at 60 °C).

  • Calcination of the dried gel at a high temperature (e.g., 500-800 °C) to remove organic residues and form the final Nb2O5/SiO2 composite.

sol_gel_synthesis cluster_silica Silica Sol Preparation cluster_niobium Niobium Solution teos TEOS silica_sol Silica Sol teos->silica_sol ethanol Ethanol ethanol->silica_sol water_acid Water + Acid water_acid->silica_sol mixing Mixing silica_sol->mixing precursor Ammonium Niobate(V) Oxalate Hydrate nb_solution Niobium Solution precursor->nb_solution water_nb Water water_nb->nb_solution nb_solution->mixing gelling Gelling mixing->gelling aging Aging gelling->aging drying Drying aging->drying calcination Calcination drying->calcination product Nb2O5/SiO2 Composite calcination->product

Sol-Gel synthesis of Nb2O5/SiO2 composite.
Modified Pechini Method for Lithium Niobate (LiNbO3) Synthesis

This polymeric precursor method is suitable for producing complex oxides. A modified Pechini method for LiNbO3 nanoparticles has been reported using this compound.[7][8]

Experimental Protocol:

  • Dissolve lithium carbonate (Li2CO3) and this compound in a solution of citric acid and ethylene (B1197577) glycol.

  • Heat the solution to promote the formation of a polymeric resin.

  • Dry the resin to obtain a solid precursor.

  • Calcination of the precursor at a specific temperature (e.g., 500 °C) to obtain the final LiNbO3 nanoparticles.[7][8]

pechini_method start Start Materials li2co3 Li2CO3 start->li2co3 precursor Ammonium Niobate(V) Oxalate Hydrate start->precursor citric_acid Citric Acid start->citric_acid ethylene_glycol Ethylene Glycol start->ethylene_glycol dissolution Dissolution & Chelation li2co3->dissolution precursor->dissolution citric_acid->dissolution ethylene_glycol->dissolution polymerization Polyesterification (Heating) dissolution->polymerization resin Polymeric Resin polymerization->resin drying Drying resin->drying solid_precursor Solid Precursor drying->solid_precursor calcination Calcination (e.g., 500°C) solid_precursor->calcination product LiNbO3 Nanoparticles calcination->product

Modified Pechini method for LiNbO3 synthesis.

Applications in Research and Development

This compound is a cornerstone for innovation in various scientific and technological fields:

  • Catalysis: It serves as a precursor for niobium oxide catalysts used in oxidation processes and as solid acid catalysts.[1][6]

  • Electronics: The synthesis of high-performance capacitors and piezoelectric devices relies on high-purity niobium oxides derived from this precursor.[1]

  • Optoelectronics: It is crucial for fabricating optical materials like lasers and photonic crystals.[1]

  • Energy Storage: Niobium-based coatings, synthesized from this precursor, have been shown to improve the cyclic stability and reduce voltage decay in lithium-rich cathode materials for lithium-ion batteries.[3][4]

  • Advanced Ceramics and Superconductors: It is a key starting material for the synthesis of advanced ceramics and superconducting materials.[1]

  • Photocatalysis: Niobium oxide-based porous nanocomposites, synthesized using this precursor, are effective photocatalysts.[3][4]

Conclusion

This compound is an indispensable precursor for the synthesis of advanced niobium-containing materials. Its well-defined chemical properties, predictable thermal decomposition, and versatility in various synthesis routes make it a preferred choice for researchers and scientists. The detailed experimental protocols provided in this guide serve as a valuable resource for the development of novel materials with tailored properties for a wide range of applications, from catalysis and electronics to energy storage and beyond.

References

The Dual Function of Ammonium Niobate(V) Oxalate Hydrate as a Porogenic Agent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303) as a porogenic agent in the synthesis of porous materials. Its unique bifunctional nature, acting as both a niobium precursor and a pore-forming agent, makes it a valuable compound in materials science, particularly for applications in catalysis, ceramics, and potentially drug delivery systems.[1] This document details the mechanism of pore formation, presents available quantitative data, outlines experimental protocols, and provides visual representations of the key processes.

Core Concept: A Bifunctional Precursor and Porogen

Ammonium niobate(V) oxalate hydrate, with the chemical formula (NH₄)₃[NbO(C₂O₄)₃]·H₂O, serves a dual purpose in materials synthesis.[1][2] As a niobium precursor, it provides the niobium oxide framework upon thermal decomposition. Simultaneously, its decomposition releases a significant volume of gases, which act as a template to create a porous structure within the final material. This intrinsic porogenic property eliminates the need for additional pore-forming agents, simplifying the synthesis process.

The porogenic function is rooted in the thermal decomposition of the compound, which occurs in distinct stages. As the material is heated, the hydrate water, ammonium ions, and oxalate ligands decompose to release water vapor (H₂O), ammonia (B1221849) (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂). These gaseous byproducts create voids within the solidifying niobium oxide matrix, resulting in a porous final structure. The cracks and pores that appear during this process increase the specific surface area and reactivity of the material.

Quantitative Impact on Material Porosity

One study on the synthesis of Nb₂O₅/SiO₂ mesoporous monoliths demonstrated that the introduction of this compound into a silica (B1680970) sol-gel network resulted in an increase in both pore size diameter and total pore volume.[2] However, specific quantitative relationships were not detailed. Further research is needed to establish a precise correlation between the initial concentration of this compound and the final porous characteristics of the synthesized materials.

The following table summarizes the expected qualitative relationship and highlights the need for more quantitative studies.

Concentration of this compoundExpected Impact on PorositySupporting Evidence
LowLower porosity, smaller pore sizeGeneral principle of porogen action
HighHigher porosity, larger pore sizeQualitative statements in existing literature[2]

Mechanism of Pore Formation: Thermal Decomposition Pathway

The creation of pores is intrinsically linked to the multi-stage thermal decomposition of this compound. The process can be visualized as a sequential release of gaseous molecules, each contributing to the formation and expansion of the porous network.

The following diagram illustrates the logical workflow of the thermal decomposition process, which is central to its function as a porogenic agent.

G cluster_0 Thermal Decomposition of this compound A (NH₄)₃[NbO(C₂O₄)₃]·H₂O (Initial Compound) B Heat Application A->B Initiation C Stage 1: Dehydration (Release of H₂O) B->C ~100-200°C D Stage 2: Partial Decomposition (Release of NH₃, CO, CO₂) C->D ~200-400°C F Gaseous Byproducts (H₂O, NH₃, CO, CO₂) C->F E Stage 3: Complete Decomposition (Formation of Porous Nb₂O₅) D->E >400°C D->F G Porous Niobium Oxide (Final Material) E->G F->G Creates Porous Structure

Caption: Thermal decomposition pathway of this compound leading to the formation of porous niobium oxide.

Experimental Protocols

This section provides a detailed methodology for the synthesis of porous materials using this compound as a porogenic agent, based on sol-gel techniques described in the literature.

Synthesis of Porous Nb₂O₅/SiO₂ Monoliths

This protocol is adapted from the synthesis of Nb₂O₅/SiO₂ mesoporous monoliths.[2]

Materials:

  • This compound ((NH₄)₃[NbO(C₂O₄)₃]·H₂O)

  • Tetraethyl orthosilicate (B98303) (TEOS)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl) (catalyst)

Procedure:

  • Sol Preparation:

    • In a beaker, mix TEOS and ethanol.

    • In a separate beaker, prepare an aqueous solution of this compound. The concentration of this solution will determine the final porosity.

    • Slowly add the this compound solution to the TEOS/ethanol mixture while stirring vigorously.

    • Add a few drops of HCl to catalyze the hydrolysis of TEOS.

  • Gelling:

    • Continue stirring the mixture until a homogeneous sol is formed.

    • Pour the sol into a mold and seal it to prevent rapid evaporation of the solvent.

    • Allow the sol to gel at room temperature. The gelation time will vary depending on the composition of the sol.

  • Aging and Drying:

    • Once gelled, age the monolith in the sealed mold for 24-48 hours.

    • After aging, unseal the mold and allow the gel to dry slowly at room temperature, followed by drying at a slightly elevated temperature (e.g., 60°C) to remove the solvent and water.

  • Calcination:

    • Place the dried gel in a furnace and heat it slowly to the desired calcination temperature (e.g., 500-900°C). The heating rate should be controlled to avoid cracking of the monolith.

    • The calcination step serves two purposes: it decomposes the this compound to form pores and converts the niobium precursor to niobium oxide.

    • Hold the sample at the final calcination temperature for several hours to ensure complete decomposition and crystallization.

The following diagram illustrates the experimental workflow for the sol-gel synthesis of porous materials using this compound.

G cluster_1 Sol-Gel Synthesis Workflow cluster_2 *ANO: this compound A Mixing of Precursors (TEOS, EtOH, H₂O, ANO*) B Hydrolysis & Condensation (Sol Formation) A->B C Casting & Gelation B->C D Aging C->D E Drying D->E F Calcination (Thermal Decomposition of ANO*) E->F G Porous Material (e.g., Nb₂O₅/SiO₂) F->G note

Caption: Experimental workflow for the sol-gel synthesis of porous materials using this compound as a porogen.

Conclusion

This compound is a versatile and efficient compound for the synthesis of porous materials. Its bifunctional nature simplifies the production process by acting as both the material precursor and the porogenic agent. The porosity is generated through the thermal decomposition of the compound, which releases various gases that template the porous structure. While the qualitative relationship between the porogen concentration and the resulting porosity is established, further quantitative studies are necessary to provide a predictive model for precise control over the material's porous architecture. The sol-gel method, as outlined in this guide, provides a robust framework for researchers to explore the potential of this compound in developing advanced materials for a range of applications, from catalysis to drug delivery.

References

A Guide to the Basic Characterization of Ammonium Niobate(V) Oxalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303), with the chemical formula (NH₄)₃NbO(C₂O₄)₃·H₂O, is a critical precursor in the synthesis of various niobium-based materials.[1][2][3] Its utility in producing high-performance capacitors, piezoelectric devices, catalysts, and even in drug delivery applications underscores the importance of thoroughly understanding its physicochemical properties.[2][3] This technical guide provides an in-depth overview of the fundamental techniques employed to characterize this versatile compound.

Physicochemical Properties

Ammonium niobate(V) oxalate hydrate typically appears as a white crystalline powder.[2] While its molecular formula is often represented as C₄H₄NNbO₉·xH₂O, a more structurally descriptive formula is (NH₄)₃NbO(C₂O₄)₃·H₂O.[1][4] In this complex, the niobium atom is seven-coordinated, bonded to three bidentate oxalate groups and one oxygen atom, forming a pentagonal bipyramidal geometry.[1][4] The compound is known for its solubility in water and its stability under ambient conditions.[5]

PropertyValueSource
Molecular Weight302.98 g/mol (anhydrous basis)[2][6]
AppearanceWhite crystalline powder[2]
Melting Point122 °C (decomposes)[2][6]
Niobium Content≥ 22%[2]
Purity≥ 99%[2]

Thermal Analysis

Thermal analysis techniques are paramount in understanding the decomposition pathway of this compound, which is crucial for its application as a precursor in high-temperature synthesis. The thermal decomposition of this compound in an inert atmosphere, such as argon, occurs in a stepwise manner, involving the release of water, ammonia, carbon monoxide, and carbon dioxide, ultimately yielding niobium pentoxide (Nb₂O₅).[1][4][7]

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference. These techniques provide quantitative data on decomposition steps and associated thermal events (endothermic or exothermic).

Summary of Thermal Decomposition Events:

Decomposition StepTemperature Range (°C)Mass Loss (%)Associated Events & Released Gases
198 - 145~4.3Dehydration (loss of H₂O) - Endothermic[1][7]
2181 - 223~8.4Partial decomposition of ammonium and oxalate ions (release of NH₃ and CO₂) - Endothermic[1][7]
3244 - 301~57.3Major decomposition of oxalate groups (release of CO and CO₂) - Endothermic[7]
4600 - 630~3.0Final decomposition and crystallization of Nb₂O₅ - Exothermic[7]
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing more precise quantitative data on the enthalpy changes associated with thermal events.

DSC Thermal Events:

PeakTemperature Range (°C)Peak Maximum (°C)Enthalpy ChangeProcess
Endotherm 198 - 13712042.02 J/gDehydration[7]
Endotherm 2172 - 19118647.0 J/gPartial Decomposition[7]
Endotherm 3217 - 268233-Major Decomposition[7]
Exotherm533 - 600580-Crystallization of Nb₂O₅[7]

Spectroscopic Characterization

Spectroscopic techniques are employed to probe the molecular structure and bonding within the this compound complex.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the oxalate, ammonium, and niobate-oxygen bonds, as well as the hydration water.[1][7] The decomposition process can be monitored by observing the disappearance of bands related to the oxalate and ammonium ions and the emergence of bands characteristic of niobium pentoxide.[7]

Diffraction and Microscopic Analysis

These techniques provide information on the crystal structure and morphology of the material.

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystalline structure of materials. The XRD pattern of this compound provides a unique fingerprint that can be used for phase identification.[8][9] During thermal decomposition, XRD can be used to track the transformation from the crystalline precursor to an amorphous intermediate and finally to the crystalline phases of niobium pentoxide.[1][4]

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

SEM and TEM are used to visualize the morphology and microstructure of the material. SEM provides high-resolution images of the surface topography, revealing particle size and shape.[10][11] TEM, with its higher magnification capabilities, can be used to examine the internal structure and crystallographic details of the material.[12] These techniques are particularly useful for characterizing the niobium pentoxide nanoparticles produced from the thermal decomposition of the precursor.[11]

Experimental Protocols

Thermogravimetric Analysis (TGA)
  • Instrument: Shimadzu TGA-50 thermobalance or equivalent.[1]

  • Sample Preparation: Weigh approximately 5-10 mg of the powdered this compound into an alumina (B75360) or platinum crucible.[13]

  • Atmosphere: Purge the furnace with high-purity argon or nitrogen at a flow rate of 50 mL/min.[1][13]

  • Temperature Program: Heat the sample from room temperature to 900°C at a constant heating rate of 5°C/min.[1][4]

  • Data Analysis: Record the mass loss as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrument: A standard FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the powdered sample with dry potassium bromide and pressing the mixture into a transparent disk.[14] Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place the powder directly onto the ATR crystal.[15]

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).[14] A background spectrum of the empty sample holder or pure KBr should be collected and subtracted from the sample spectrum.[16]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.[17]

X-ray Diffraction (XRD)
  • Instrument: A powder X-ray diffractometer with Cu Kα radiation.[4]

  • Sample Preparation: The sample should be a fine, homogeneous powder to ensure random orientation of the crystallites.[18][19] The powder is typically mounted in a sample holder, ensuring a flat surface.[19][20]

  • Data Acquisition: Scan the sample over a desired 2θ range (e.g., 10-80°) with a specific step size and dwell time.

  • Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The peak positions are used to identify the crystalline phases by comparison with standard diffraction databases (e.g., JCPDS).[21]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Synthesis Ammonium Niobate(V) Oxalate Hydrate Synthesis TGA_DTA Thermal Analysis (TGA/DTA/DSC) Synthesis->TGA_DTA Sample FTIR Spectroscopy (FTIR) Synthesis->FTIR Sample XRD Diffraction (XRD) Synthesis->XRD Sample SEM_TEM Microscopy (SEM/TEM) Synthesis->SEM_TEM Sample Thermal_Data Decomposition Pathway, Thermal Stability TGA_DTA->Thermal_Data Spectral_Data Functional Groups, Bonding Information FTIR->Spectral_Data Structural_Data Crystal Structure, Phase Identification XRD->Structural_Data Morphological_Data Particle Size & Shape, Microstructure SEM_TEM->Morphological_Data Thermal_Decomposition_Pathway Precursor (NH₄)₃NbO(C₂O₄)₃·H₂O (Crystalline) Intermediate1 Dehydrated Complex Precursor->Intermediate1 ~98-145°C -H₂O Intermediate2 Partially Decomposed Amorphous Phase Intermediate1->Intermediate2 ~180-300°C -NH₃, -CO, -CO₂ Final_Product Nb₂O₅ (Crystalline) Intermediate2->Final_Product > 600°C Crystallization

References

Methodological & Application

Application Notes and Protocols for Niobium Oxide Nanoparticle Synthesis Using Ammonium Niobate(V) Oxalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium pentoxide (Nb₂O₅) nanoparticles are gaining significant attention in biomedical applications due to their biocompatibility, chemical stability, and versatile properties.[1][2] These nanoparticles show promise in drug delivery, medical imaging, and as antimicrobial agents.[1][2][3] One common and effective precursor for the synthesis of Nb₂O₅ nanoparticles is ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303). This document provides detailed protocols for the synthesis of niobium oxide nanoparticles using this precursor via two common methods: a hydrogen peroxide-assisted chemical route and a hydrothermal method.

Data Presentation

The synthesis route and precursor concentration can significantly influence the physicochemical properties of the resulting niobium oxide nanoparticles, such as crystallinity, size, and dispersion, which in turn affect their biological activity.[4][5]

Synthesis MethodPrecursor ConcentrationResulting Nanoparticle CharacteristicsReference
Hydrogen Peroxide-Assisted12 g/L Ammonium Niobate(V) Oxalate Hydrate~4.5 nm crystallite size, Monodisperse (PDI = 0.118), Good colloidal stability, Hexagonal Nb₂O₅ phase[4][5]
Hydrogen Peroxide-Assisted18 g/L this compoundHexagonal Nb₂O₅ phase[5]
Hydrogen Peroxide-Assisted24 g/L this compoundHexagonal Nb₂O₅ phase[5]
Hydrothermal Synthesis6 mmol Nb (from Ammonium Niobate Oxalate) in 40 mL deionized waterLayered-structure type niobium oxide[6]
Hydrothermal Synthesis5-40 mM Niobium Oxalate SolutionSpiky morphology with a sphere core and nanorods on the surface. Particle size tunable from 80 to 300 nm.[7]

Experimental Protocols

Protocol 1: Hydrogen Peroxide-Assisted Synthesis of Niobium Oxide Nanoparticles

This protocol describes a chemical synthesis route involving the reaction of this compound with hydrogen peroxide.[4][5]

Materials:

Equipment:

  • Beakers

  • Magnetic stirrer

  • pH meter

  • Centrifuge

  • Oven

  • Furnace for calcination

Procedure:

  • Dissolve the desired amount of this compound (e.g., 12, 18, or 24 g/L) in 50 mL of distilled water.[5]

  • Add hydrogen peroxide to the solution.

  • Adjust the pH of the solution to 7 or 9 using aqueous ammonia to induce precipitation.[8]

  • Continuously stir the solution during the precipitation process.

  • Separate the resulting nanoparticles by centrifugation.

  • Wash the collected nanoparticles with distilled water and ethanol to remove any unreacted precursors and byproducts.[8]

  • Dry the washed nanoparticles in an oven at 100°C for 2-3 hours.[8]

  • Calcine the dried powder at 450°C for 1-2 hours to obtain the final niobium oxide nanoparticles.[8]

Protocol 2: Hydrothermal Synthesis of Niobium Oxide Nanoparticles

This protocol outlines the synthesis of niobium oxide nanoparticles using a hydrothermal method, which can produce layered or spiky-structured nanoparticles.[6][7]

Materials:

  • This compound

  • Deionized water

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Filtration apparatus

Procedure for Layered-Structure Niobium Oxide:

  • Dissolve ammonium niobate oxalate (containing 6 mmol Nb) in 40 mL of deionized water.[6]

  • Seal the solution in a 60 mL Teflon-lined stainless-steel autoclave.[6]

  • Heat the autoclave at 175°C for 3 days.[6]

  • After cooling, filter the obtained solid product.

  • Wash the product thoroughly with deionized water.[6]

  • Dry the final product at 80°C overnight.[6]

Procedure for Spiky Niobium Oxide Nanoparticles:

  • Prepare a niobium oxalate aqueous solution with the desired niobium concentration (e.g., 5-40 mM).[7]

  • Place the precursor solution in a Teflon-lined autoclave.

  • Conduct the hydrothermal treatment at 200°C for 2 hours.[7]

  • Allow the autoclave to cool down to room temperature.

  • Collect, wash, and dry the resulting spiky niobium oxide nanoparticles.

Mandatory Visualization

G cluster_protocol1 Protocol 1: Hydrogen Peroxide-Assisted Synthesis A1 Dissolve this compound in Distilled Water B1 Add Hydrogen Peroxide A1->B1 C1 Adjust pH with Aqueous Ammonia to Induce Precipitation B1->C1 D1 Stirring C1->D1 E1 Centrifugation to Separate Nanoparticles D1->E1 F1 Wash with Distilled Water and Ethanol E1->F1 G1 Dry at 100°C F1->G1 H1 Calcine at 450°C G1->H1 I1 Niobium Oxide Nanoparticles H1->I1

Caption: Workflow for the hydrogen peroxide-assisted synthesis of niobium oxide nanoparticles.

G cluster_protocol2 Protocol 2: Hydrothermal Synthesis A2 Dissolve Ammonium Niobate Oxalate in Deionized Water B2 Seal in Teflon-Lined Autoclave A2->B2 C2 Hydrothermal Treatment (e.g., 175°C for 3 days or 200°C for 2 hours) B2->C2 D2 Cool to Room Temperature C2->D2 E2 Filter the Solid Product D2->E2 F2 Wash with Deionized Water E2->F2 G2 Dry the Product (e.g., 80°C overnight) F2->G2 H2 Niobium Oxide Nanoparticles G2->H2

Caption: Workflow for the hydrothermal synthesis of niobium oxide nanoparticles.

References

Sol-Gel Synthesis of Niobates Using Ammonium Niobate(V) Oxalate Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of niobate materials, specifically lithium niobate (LiNbO₃) and potassium niobate (KNbO₃), via the sol-gel method. This method utilizes ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303) as a stable and water-soluble niobium precursor, offering a reliable route to produce fine niobate powders with controlled stoichiometry and morphology.

Introduction

Niobate-based materials are of significant interest in various fields, including electronics, optoelectronics, and drug delivery, owing to their unique piezoelectric, pyroelectric, and biocompatible properties. The sol-gel process is a versatile wet-chemical technique that allows for the synthesis of high-purity, homogeneous ceramic materials at relatively low temperatures compared to traditional solid-state reaction methods. Ammonium niobate(V) oxalate hydrate (C₄H₄NNbO₉·xH₂O) is an excellent precursor for this process due to its high solubility in water and ability to form stable complex solutions, which is crucial for the molecular-level mixing required in sol-gel synthesis.[1][2]

This document outlines the synthesis protocols for lithium niobate and potassium niobate, provides tables with key experimental parameters, and includes workflow diagrams for clarity.

General Experimental Workflow

The sol-gel synthesis of niobates from an this compound precursor generally follows the steps outlined below. This workflow is applicable to the synthesis of both lithium niobate and potassium niobate, with specific modifications to the precursors and processing parameters as detailed in the subsequent sections.

Sol_Gel_Workflow cluster_0 Solution Preparation cluster_1 Sol & Gel Formation cluster_2 Post-Processing cluster_3 Final Product Precursor_Dissolution Precursor Dissolution: - this compound - Li/K Salt (e.g., Li₂CO₃, KNO₃) Solvent_Addition Solvent Addition: (e.g., Deionized Water, Ethanol) Precursor_Dissolution->Solvent_Addition in Sol_Formation Sol Formation: Stirring at controlled temperature Solvent_Addition->Sol_Formation leads to Gelation Gelation: - Aging - Solvent Evaporation Sol_Formation->Gelation forms Drying Drying: (e.g., Oven at 80-120°C) Gelation->Drying followed by Calcination Calcination: High temperature treatment (e.g., 500-750°C) Drying->Calcination then Niobate_Powder Niobate Powder (e.g., LiNbO₃, KNbO₃) Calcination->Niobate_Powder yields

Caption: General workflow for sol-gel synthesis of niobates.

Synthesis Protocols

Synthesis of Lithium Niobate (LiNbO₃) Nanopowders

This protocol is based on a modified Pechini method, which is a variation of the sol-gel process.

Materials:

  • This compound (C₄H₄NNbO₉·xH₂O)

  • Lithium carbonate (Li₂CO₃)

  • Citric acid

  • Ethylene (B1197577) glycol

  • Deionized water

Protocol:

  • Precursor Solution Preparation:

    • Dissolve a stoichiometric amount of this compound in deionized water with stirring.

    • In a separate beaker, dissolve a corresponding stoichiometric amount of lithium carbonate in a minimal amount of dilute nitric acid, followed by dilution with deionized water.

  • Sol Formation:

    • Add citric acid to the niobium precursor solution in a 1:2 molar ratio of niobium to citric acid. Stir until fully dissolved.

    • Slowly add the lithium salt solution to the niobium-citrate complex solution while stirring continuously.

    • Add ethylene glycol to the solution. A typical molar ratio of citric acid to ethylene glycol is 1:4.

    • Heat the solution to 80-90°C and stir continuously until a clear, viscous sol is formed.

  • Gelation and Drying:

    • Continue heating the sol to evaporate the solvent, leading to the formation of a transparent gel.

    • Dry the gel in an oven at 120°C for 24 hours to obtain a dried gel precursor.

  • Calcination:

    • Grind the dried gel into a fine powder.

    • Calcination of the powder is performed in a muffle furnace. A common calcination temperature for the formation of LiNbO₃ is 500°C.[3] The heating rate and dwell time can be optimized to control particle size and crystallinity.

Synthesis of Potassium Niobate (KNbO₃) Powders

This protocol describes a general sol-gel route for the synthesis of potassium niobate.

Materials:

  • This compound (C₄H₄NNbO₉·xH₂O)

  • Potassium nitrate (B79036) (KNO₃) or Potassium carbonate (K₂CO₃)

  • Oxalic acid (optional, as a chelating agent)

  • Deionized water or a mixed solvent system (e.g., water/ethanol)

Protocol:

  • Precursor Solution Preparation:

    • Dissolve this compound in deionized water. The oxalate ions from the precursor can act as a chelating agent.[4]

    • Dissolve a stoichiometric amount of the potassium salt (e.g., KNO₃ or K₂CO₃) in deionized water.

  • Sol Formation:

    • Slowly add the potassium salt solution to the niobium precursor solution under vigorous stirring.

    • The solution is stirred at a controlled temperature (e.g., 60-80°C) for several hours to ensure homogeneity and promote the formation of the sol.

  • Gelation and Drying:

    • The sol is heated to gradually evaporate the solvent, leading to the formation of a gel.

    • The resulting gel is dried in an oven at a temperature of approximately 100-120°C for 12-24 hours.

  • Calcination:

    • The dried gel is ground into a powder.

    • The powder is calcined in a furnace at temperatures typically ranging from 600°C to 750°C to obtain the crystalline KNbO₃ phase. The specific temperature can influence the resulting crystal structure (e.g., orthorhombic).[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the sol-gel synthesis of LiNbO₃ and KNbO₃. These values are derived from various literature sources and represent typical experimental conditions.

Table 1: Experimental Parameters for Lithium Niobate (LiNbO₃) Synthesis

ParameterValue/RangeNotes
Niobium PrecursorThis compound
Lithium PrecursorLithium carbonate (Li₂CO₃)Other lithium salts can also be used.
Molar Ratio (Li:Nb)1:1For stoichiometric LiNbO₃.
Chelating AgentCitric Acid
SolventDeionized Water, Ethylene Glycol
Gelation Temperature80 - 90 °C
Drying Temperature~120 °C
Calcination Temperature500 - 600 °CFormation of fine nanocrystals (40-60 nm) has been reported at 600°C.[6]

Table 2: Experimental Parameters for Potassium Niobate (KNbO₃) Synthesis

ParameterValue/RangeNotes
Niobium PrecursorThis compound
Potassium PrecursorKNO₃, K₂CO₃, KOHThe choice of precursor can influence the properties of the final material.[5]
Molar Ratio (K:Nb)1:1For stoichiometric KNbO₃.
SolventDeionized Water, Ethanol
Sol Formation Temp.60 - 80 °C
Drying Temperature100 - 120 °C
Calcination Temperature600 - 750 °CHigher temperatures may be required to achieve a pure orthorhombic phase.

Characterization of Synthesized Niobates

The resulting niobate powders should be characterized to determine their phase purity, crystal structure, morphology, and particle size. Common characterization techniques include:

  • X-ray Diffraction (XRD): To identify the crystalline phases present and determine the crystal structure.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the powders.

  • Transmission Electron Microscopy (TEM): For higher resolution imaging of the nanoparticles and to determine crystallite size.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of characteristic metal-oxygen bonds and to confirm the removal of organic residues after calcination.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal decomposition of the gel precursor and to determine the optimal calcination temperature.

Applications in Research and Drug Development

The niobate nanoparticles synthesized via this sol-gel method have potential applications in several areas:

  • Drug Delivery: The biocompatibility and chemical stability of niobates make them potential candidates for use as nanocarriers for targeted drug delivery.

  • Bioimaging: Doped niobate nanoparticles can exhibit upconversion or downconversion luminescence, making them suitable for use as probes in bioimaging applications.

  • Piezoelectric Scaffolds for Tissue Engineering: The piezoelectric properties of niobates can be exploited in the development of "smart" scaffolds that can provide electrical stimulation to cells to promote tissue regeneration.

  • Photocatalysis: Niobate semiconductors can be used as photocatalysts for the degradation of organic pollutants in wastewater treatment.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and the transformations occurring at each stage of the sol-gel synthesis process.

Logical_Flow Start Start: Homogeneous Solution of Precursors Hydrolysis Hydrolysis & Condensation: Formation of -Nb-O-Nb- linkages Start->Hydrolysis Initiation Sol Sol: Colloidal suspension of nanoparticles Hydrolysis->Sol Polymerization Gel Gel: 3D network trapping the solvent Sol->Gel Gelation Point Xerogel Xerogel: Dried gel with porous structure Gel->Xerogel Drying Crystalline Crystalline Niobate: Final product after heat treatment Xerogel->Crystalline Calcination

Caption: Key transformations in the sol-gel process.

References

Application Notes and Protocols for Hydrothermal Synthesis of Potassium Sodium Niobate (KNN) Using Ammonium Niobate(V) Oxalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium sodium niobate (KNN) is a leading lead-free piezoelectric material, garnering significant attention as an environmentally friendly alternative to lead-based ceramics like lead zirconate titanate (PZT). Its applications span a wide range of fields, including sensors, actuators, transducers, and medical devices. The hydrothermal synthesis route offers a low-temperature, scalable, and cost-effective method for producing high-purity, crystalline KNN powders with controlled morphology.

This document provides detailed application notes and a comprehensive protocol for the hydrothermal synthesis of potassium sodium niobate (K₀.₅Na₀.₅NbO₃) using ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303) as the niobium precursor. This precursor offers potential advantages over the more commonly used niobium pentoxide (Nb₂O₅) due to its solubility in aqueous solutions, which can lead to enhanced chemical homogeneity in the final product.

While direct and detailed literature on the hydrothermal synthesis of KNN specifically from ammonium niobate(V) oxalate hydrate is limited, the following protocol has been developed based on established principles of hydrothermal synthesis of niobates and the known chemical properties of the precursors.

Application Notes

  • Precursor Selection: this compound (NH₄[NbO(C₂O₄)₂]·xH₂O) is a water-soluble niobium source. Its use can promote a more homogeneous reaction mixture compared to the solid-state reaction with insoluble Nb₂O₅, potentially leading to the formation of single-phase KNN at lower temperatures or shorter reaction times.

  • Alkalinity Control: The molar ratio of potassium hydroxide (B78521) (KOH) to sodium hydroxide (NaOH) is a critical parameter that influences the final K/Na stoichiometry in the KNN product. A significant excess of alkali hydroxides is necessary to ensure the complete dissolution of the niobium precursor and to drive the reaction towards the formation of the perovskite phase.

  • Temperature and Time: Hydrothermal synthesis of KNN is typically conducted in the range of 180-250°C. The reaction time can vary from a few hours to over 24 hours. These parameters directly affect the crystallinity, particle size, and phase purity of the resulting KNN powder.

  • Intermediate Phases: During the hydrothermal synthesis of niobates, the formation of intermediate phases, such as hexaniobates, is common. Sufficient reaction time and temperature are required to ensure the complete conversion of these intermediates to the desired perovskite KNN phase.

  • Post-Synthesis Treatment: The as-synthesized KNN powder is typically washed with deionized water to remove any unreacted precursors and byproducts. Drying is the final step before characterization and further processing, such as calcination and sintering, to produce dense ceramic bodies.

Experimental Protocols

Materials
  • This compound (NH₄[NbO(C₂O₄)₂]·xH₂O) (≥99.9% trace metals basis)

  • Potassium hydroxide (KOH) pellets (≥85%)

  • Sodium hydroxide (NaOH) pellets (≥97%)

  • Deionized water (18.2 MΩ·cm)

Equipment
  • Teflon-lined stainless steel hydrothermal autoclave

  • Drying oven

  • Magnetic stirrer with heating plate

  • Centrifuge

  • pH meter

  • Analytical balance

Protocol for Hydrothermal Synthesis of K₀.₅Na₀.₅NbO₃
  • Precursor Solution Preparation:

    • In a 100 mL beaker, dissolve a stoichiometric amount of this compound in 40 mL of deionized water with vigorous stirring. The exact mass will depend on the hydration state of the precursor.

    • In a separate 250 mL beaker, prepare the alkaline solution by dissolving appropriate amounts of KOH and NaOH pellets in 60 mL of deionized water. The molar ratio of (K⁺ + Na⁺) to Nb⁵⁺ should be in the range of 10:1 to 20:1 to ensure a highly alkaline environment. For K₀.₅Na₀.₅NbO₃, a K⁺:Na⁺ molar ratio of 1:1 in the final product is desired, however, due to differences in reactivity, an initial K⁺:Na⁺ ratio in the solution may need to be adjusted (e.g., 1.5:1) to achieve the target stoichiometry.

  • Reaction Mixture Preparation:

    • Slowly add the this compound solution to the alkaline solution while stirring continuously. A white precipitate may form.

    • Continue stirring the mixture for 30 minutes to ensure homogeneity.

  • Hydrothermal Reaction:

    • Transfer the resulting suspension into a 100 mL Teflon-lined stainless steel autoclave, filling it to no more than 80% of its capacity.

    • Seal the autoclave tightly and place it in a preheated oven.

    • Heat the autoclave to 220°C and maintain this temperature for 24 hours.

  • Product Recovery and Washing:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

    • Open the autoclave carefully in a fume hood.

    • Collect the white precipitate by centrifugation at 5000 rpm for 10 minutes.

    • Discard the supernatant and wash the precipitate with deionized water. Resuspend the powder and centrifuge again. Repeat this washing step at least three times to remove any residual ions.

  • Drying:

    • Dry the final washed powder in an oven at 80°C for 12 hours.

    • The resulting white powder is hydrothermally synthesized potassium sodium niobate.

Data Presentation

The following tables summarize typical quantitative data for hydrothermally synthesized KNN. Note that these values are representative and the actual results will depend on the specific experimental conditions.

Table 1: Typical Hydrothermal Synthesis Parameters for KNN

ParameterValue
Niobium PrecursorThis compound
K⁺:Na⁺ Molar Ratio (in solution)1.5:1
(K⁺+Na⁺):Nb⁵⁺ Molar Ratio15:1
Reaction Temperature220°C
Reaction Time24 hours
Autoclave Filling~80%

Table 2: Typical Properties of Hydrothermally Synthesized KNN Powder

PropertyTypical ValueCharacterization Technique
Crystal StructurePerovskite (Orthorhombic)X-ray Diffraction (XRD)
Particle Size100 - 500 nmScanning Electron Microscopy (SEM)
Phase PuritySingle-phase KNNX-ray Diffraction (XRD)
Piezoelectric Coefficient (d₃₃) of sintered ceramic80 - 160 pC/Nd₃₃-meter

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing cluster_product Final Product prep_nb Dissolve Ammonium Niobate(V) Oxalate Hydrate in DI Water mix Mix Precursor Solutions prep_nb->mix prep_alkali Dissolve KOH and NaOH in DI Water prep_alkali->mix hydrothermal Hydrothermal Synthesis (220°C, 24h) mix->hydrothermal cool Cool to Room Temperature hydrothermal->cool wash Centrifuge and Wash with DI Water cool->wash dry Dry at 80°C wash->dry product KNN Powder dry->product

Caption: Experimental workflow for the hydrothermal synthesis of KNN.

Logical Relationship of Synthesis Parameters

synthesis_parameters cluster_inputs Input Parameters cluster_outputs Output Properties precursor Niobium Precursor (this compound) stoichiometry Stoichiometry (K/Na Ratio) precursor->stoichiometry phase Phase Purity precursor->phase alkali Alkali Concentration (KOH, NaOH) alkali->stoichiometry alkali->phase temp Reaction Temperature temp->phase crystallinity Crystallinity temp->crystallinity morphology Particle Size & Morphology temp->morphology time Reaction Time time->phase time->crystallinity time->morphology

Caption: Influence of synthesis parameters on KNN properties.

Application Notes and Protocols: Ammonium Niobate(V) Oxalate Hydrate in Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303) as a precursor in the synthesis of niobium-based photocatalysts. The detailed protocols and data presented herein are intended to facilitate the application of these materials in environmental remediation and solar fuel production.

Ammonium niobate(V) oxalate hydrate is a versatile and water-soluble precursor, making it an ideal starting material for the synthesis of various niobium oxide (Nb₂O₅) nanostructures and composite materials.[1] Its use allows for the controlled preparation of photocatalysts with tailored properties for specific applications, including the degradation of organic pollutants and hydrogen evolution.[2][3]

Synthesis of Niobium-Based Photocatalysts

This compound is a key ingredient in various synthesis methods to produce photocatalytically active materials. Common methods include hydrothermal, solvothermal, and sol-gel techniques, which lead to the formation of different Nb₂O₅ polymorphs and morphologies with distinct photocatalytic activities.[2][4]

Hydrothermal Synthesis of Nb₂O₅ Nanorods

This protocol describes the synthesis of Nb₂O₅ nanorods, which have shown enhanced photocatalytic activity for hydrogen production.[3]

Experimental Protocol:

  • Precursor Solution Preparation: Dissolve a specific amount of this compound in a mixture of oleic acid and trioctylamine.

  • Solvothermal Treatment: Transfer the resulting solution to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 180-220°C) for a defined period (e.g., 12-24 hours).

  • Product Recovery: After cooling to room temperature, collect the precipitate by centrifugation.

  • Washing: Wash the product repeatedly with ethanol (B145695) and deionized water to remove any unreacted precursors and organic residues.

  • Drying: Dry the final product in an oven at a low temperature (e.g., 60-80°C) overnight.

  • Calcination (Optional): The dried powder can be calcined at elevated temperatures (e.g., 400-700°C) to improve crystallinity and control the phase of Nb₂O₅.[2]

Sol-Gel Synthesis of Nb₂O₅/SiO₂ Mesoporous Monoliths

This method utilizes this compound as both a niobium precursor and a porogenic agent to create porous composite materials.

Experimental Protocol:

  • Sol Preparation: Prepare a sol by mixing tetraethyl orthosilicate (B98303) (TEOS), ethanol, water, and an acid catalyst (e.g., HCl).

  • Incorporation of Niobium: Dissolve this compound in water and add it to the silica (B1680970) sol under vigorous stirring.

  • Gelation: Allow the mixture to age at room temperature until a gel is formed.

  • Solvent Exchange: Exchange the solvent within the gel with ethanol.

  • Drying: Dry the gel under controlled conditions (e.g., supercritical drying or ambient pressure drying) to obtain the mesoporous monolith.

  • Calcination: Calcine the dried monolith at a specific temperature to remove organic templates and induce the crystallization of Nb₂O₅.

Applications in Photocatalysis

Niobium-based materials synthesized from this compound exhibit significant potential in various photocatalytic applications.

Photocatalytic Degradation of Organic Pollutants

Nb₂O₅-based photocatalysts are effective in degrading a wide range of organic pollutants, such as dyes (e.g., methylene (B1212753) blue, crystal violet) and antibiotics, under UV or simulated solar irradiation.[5][6]

Experimental Protocol for Methylene Blue Degradation:

  • Catalyst Suspension: Disperse a specific amount of the synthesized photocatalyst (e.g., 0.1 g/L) in an aqueous solution of methylene blue (e.g., 10 mg/L).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

  • Photocatalytic Reaction: Irradiate the suspension with a suitable light source (e.g., UV lamp or solar simulator).

  • Sample Collection: At regular intervals, withdraw aliquots of the suspension and centrifuge or filter to remove the catalyst particles.

  • Concentration Analysis: Measure the concentration of methylene blue in the supernatant using a UV-Vis spectrophotometer at its characteristic absorption wavelength (approx. 664 nm).

  • Degradation Efficiency Calculation: Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Photocatalytic Hydrogen Production

Niobium oxide nanostructures can be employed for photocatalytic water splitting to produce hydrogen, a clean energy source.[3]

Experimental Protocol for H₂ Evolution:

  • Reaction Setup: Disperse the photocatalyst in an aqueous solution containing a sacrificial electron donor (e.g., methanol, ethanol). A co-catalyst, such as platinum (Pt), is often loaded onto the photocatalyst surface to enhance H₂ evolution.

  • Degassing: Purge the reaction vessel with an inert gas (e.g., Ar, N₂) to remove dissolved oxygen.

  • Irradiation: Irradiate the suspension with a light source (e.g., a high-pressure mercury lamp or a xenon lamp).

  • Gas Analysis: Analyze the evolved gases periodically using a gas chromatograph equipped with a thermal conductivity detector (TCD) and a molecular sieve column.

  • Quantification: Quantify the amount of hydrogen produced based on a calibration curve.

Quantitative Data Summary

The following tables summarize key performance indicators for various niobium-based photocatalysts synthesized from this compound.

Table 1: Photocatalytic Degradation of Methylene Blue

PhotocatalystSynthesis MethodIrradiation SourceDegradation Efficiency (%)Time (min)Reference
Nb-doped ZnO (Z1N)Microwave-assisted hydrothermalSolar radiation93.825[6]
Fe/Nb₂O₅ (Fe/Nb1)Co-precipitationNot SpecifiedFavored photocatalytic systemNot Specified[7]
KaolTiNb400Hydrolytic sol-gelUV light90 (adsorption + degradation)1440[5]

Table 2: Photocatalytic Hydrogen Evolution

PhotocatalystCo-catalystSacrificial AgentLight SourceH₂ Evolution Rate (µmol h⁻¹)Reference
Nb₂O₅ nanorod superstructures0.5 wt% Pt25% methanol500 W high-pressure mercury lamp91[3]
Commercial Nb₂O₅0.5 wt% Pt25% methanol500 W high-pressure mercury lamp0.6[3]

Table 3: Band Gap Energies of Niobium-Based Photocatalysts

PhotocatalystSynthesis MethodBand Gap (eV)Reference
Porous TT-Nb₂O₅ nanowiresSolvothermal2.95[3]
Nonporous Nb₂O₅ nanowiresSolvothermal3.22[3]
Kaolinite-supported Nb-based compositesHydrolytic sol-gel~2.50[5]
Fe/Nb₂O₅ compositesCo-precipitation~1.8[7]

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for photocatalyst synthesis and the general mechanism of photocatalysis.

experimental_workflow cluster_synthesis Photocatalyst Synthesis cluster_application Photocatalytic Application precursor Ammonium Niobate(V) Oxalate Hydrate synthesis Synthesis Method (e.g., Hydrothermal) precursor->synthesis product Nb-based Photocatalyst synthesis->product washing Washing & Drying product->washing calcination Calcination (Optional) washing->calcination catalyst Synthesized Photocatalyst calcination->catalyst reaction Photocatalytic Reaction Chamber catalyst->reaction pollutant Pollutant Solution or Sacrificial Agent pollutant->reaction analysis Analysis (e.g., UV-Vis, GC) reaction->analysis light Light Irradiation (UV/Visible) light->reaction results Degradation Efficiency or H₂ Evolution Rate analysis->results

Caption: Experimental workflow from precursor to photocatalytic application.

photocatalysis_mechanism cluster_catalyst Photocatalyst Particle cluster_redox Redox Reactions vb Valence Band (VB) cb Conduction Band (CB) h h⁺ vb->h e e⁻ cb->e h2o H₂O oh_rad •OH (Oxidizing Agent) h2o->oh_rad pollutant Organic Pollutants oh_rad->pollutant o2 O₂ o2_rad •O₂⁻ (Superoxide Radical) o2->o2_rad o2_rad->pollutant degradation Degradation Products (CO₂, H₂O) pollutant->degradation h_plus H⁺ h2 H₂ (Hydrogen Gas) h_plus->h2 light Light (hν ≥ Eg) light->vb Excitation e->o2 Reduction e->h_plus Reduction h->h2o Oxidation

Caption: General mechanism of semiconductor photocatalysis.

References

Preparation of Niobium-Based Catalysts from Ammonium Niobate(V) Oxalate Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of niobium-based catalysts utilizing Ammonium (B1175870) Niobate(V) Oxalate (B1200264) Hydrate (B1144303) as a precursor. This versatile precursor offers a reliable and reproducible route to various forms of niobium oxide catalysts, which are of significant interest in a range of applications including acid catalysis, oxidation reactions, and photocatalysis.

Introduction

Ammonium niobate(V) oxalate hydrate (NH₄[NbO(C₂O₄)₂(H₂O)₂]·nH₂O) is a water-soluble, stable, and high-purity source of niobium, making it an excellent starting material for the preparation of niobium-based catalysts.[1][2][3] Its use allows for precise control over the final properties of the catalyst, such as crystallinity, surface area, and porosity. The thermal decomposition of this precursor under controlled conditions yields various phases of niobium pentoxide (Nb₂O₅), a material known for its strong acidic properties and catalytic activity in numerous chemical transformations.[4][5][6][7] This document outlines several common methods for catalyst preparation from this precursor, including direct thermal decomposition, hydrothermal synthesis, and impregnation on a support material.

Quantitative Data Summary

The following tables summarize key quantitative data for niobium-based catalysts prepared from this compound, as reported in the literature. These parameters are crucial for evaluating catalyst performance and reproducibility.

Table 1: Physicochemical Properties of Niobium Oxide Catalysts

Preparation MethodCalcination Temperature (°C)Crystalline PhaseBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
Hydrothermal Synthesis400Deformed Orthorhombic150 - 2500.15 - 0.253.0 - 5.0
Direct Calcination400Amorphous100 - 1800.20 - 0.304.0 - 6.0
Direct Calcination500TT-Nb₂O₅ (pseudohexagonal)50 - 1000.10 - 0.205.0 - 8.0
Direct Calcination600 - 800T-Nb₂O₅ (orthorhombic)20 - 50< 0.10> 10.0
Impregnation on Al₂O₃500Dispersed NbOx species180 (support)--

Note: The values presented are typical ranges and can vary depending on specific synthesis conditions.

Table 2: Catalytic Performance Data

CatalystReactionConversion (%)Selectivity (%)Reference
Deformed Orthorhombic Nb₂O₅Alkylation of benzyl (B1604629) alcohol with anisole>95>99 (to 1-benzyloxy-4-methylbenzene)[4]
Amorphous Nb₂O₅Glycerol dehydration to acrolein80 - 9060 - 70 (to acrolein)[8]
TT-Nb₂O₅ nanorodsEsterification of oleic acid>90>95 (to methyl oleate)[8]

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation of niobium-based catalysts from this compound.

Protocol 1: Preparation of Amorphous and Crystalline Nb₂O₅ by Direct Thermal Decomposition

This protocol describes the synthesis of niobium pentoxide with varying crystallinity by controlling the calcination temperature.

Materials:

  • This compound (≥99% purity)

  • Ceramic crucible

  • Muffle furnace

Procedure:

  • Place a known amount of this compound into a ceramic crucible.

  • Place the crucible in a muffle furnace.

  • Heat the sample under a static air atmosphere to the desired temperature (e.g., 400 °C for amorphous Nb₂O₅, 500 °C for TT-Nb₂O₅, or 700 °C for T-Nb₂O₅) at a ramping rate of 10 °C/min.[4]

  • Hold the temperature for 4 hours to ensure complete decomposition and phase formation.[4]

  • Allow the furnace to cool down to room temperature naturally.

  • The resulting white or pale-yellow powder is the niobium oxide catalyst.

  • Grind the catalyst to a fine powder and store it in a desiccator.

Protocol 2: Hydrothermal Synthesis of High Surface Area Niobium Oxide

This method yields a high surface area, deformed orthorhombic niobium oxide with enhanced acidic properties.[4]

Materials:

  • This compound

  • Deionized water

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge and filtration apparatus

Procedure:

  • Dissolve this compound in deionized water to form a 0.15 M solution.[4]

  • Transfer the solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a temperature between 140 °C and 200 °C for 24 hours.

  • After the hydrothermal treatment, cool the autoclave to room temperature.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with deionized water and then with ethanol (B145695) to remove any unreacted precursors or by-products.

  • Dry the resulting solid at 100 °C overnight.

  • For activation, calcine the dried powder at 400 °C for 4 hours in air.[4]

Protocol 3: Preparation of Supported Nb₂O₅/Al₂O₃ Catalysts by Incipient Wetness Impregnation

This protocol describes the dispersion of niobium oxide species on a high-surface-area support like alumina (B75360).

Materials:

  • This compound

  • Oxalic acid

  • Deionized water

  • Alumina (Al₂O₃) support (e.g., γ-Al₂O₃)

  • Rotary evaporator (optional)

  • Drying oven and muffle furnace

Procedure:

  • Calculate the amount of this compound needed to achieve the desired Nb₂O₅ loading on the alumina support (e.g., 5-20 wt%).

  • Prepare an aqueous solution of this compound. The solubility can be enhanced by adding oxalic acid.[9]

  • Determine the pore volume of the alumina support by standard methods (e.g., nitrogen adsorption).

  • Add the precursor solution to the alumina support dropwise until the pores are completely filled (incipient wetness). The volume of the solution should be equal to the pore volume of the support.

  • Age the impregnated support at room temperature for several hours to ensure uniform distribution of the precursor.

  • Dry the sample at 110-120 °C for 16 hours.[9]

  • Calcine the dried material in a muffle furnace under a flow of dry air at 500 °C for 4-16 hours to decompose the oxalate precursor and form the supported niobium oxide species.[9]

Visualizations

The following diagrams illustrate the experimental workflows for the preparation of niobium-based catalysts.

experimental_workflow_thermal_decomposition precursor Ammonium Niobate(V) Oxalate Hydrate crucible Place in Crucible precursor->crucible Step 1 furnace Muffle Furnace crucible->furnace Step 2 calcination Calcination (400-800 °C, 4h) furnace->calcination Step 3-4 cooling Cooling calcination->cooling Step 5 catalyst Nb₂O₅ Catalyst (Amorphous or Crystalline) cooling->catalyst Step 6

Caption: Workflow for Direct Thermal Decomposition.

experimental_workflow_hydrothermal precursor Ammonium Niobate(V) Oxalate Hydrate dissolution Dissolve in Deionized Water precursor->dissolution Step 1 autoclave Transfer to Autoclave dissolution->autoclave Step 2 hydrothermal Hydrothermal Treatment (140-200 °C, 24h) autoclave->hydrothermal Step 3 separation Centrifugation/ Filtration hydrothermal->separation Step 4-5 washing Wash with H₂O & EtOH separation->washing Step 6 drying Drying (100 °C) washing->drying Step 7 calcination Calcination (400 °C, 4h) drying->calcination Step 8 catalyst High Surface Area Nb₂O₅ Catalyst calcination->catalyst

Caption: Workflow for Hydrothermal Synthesis.

logical_relationship_impregnation cluster_precursor Precursor Solution Preparation cluster_support Support Preparation precursor Ammonium Niobate(V) Oxalate Hydrate solution Aqueous Precursor Solution precursor->solution oxalic_acid Oxalic Acid (optional) oxalic_acid->solution water Deionized Water water->solution impregnation Incipient Wetness Impregnation solution->impregnation support Al₂O₃ Support pore_volume Determine Pore Volume support->pore_volume pore_volume->impregnation drying Drying (110-120 °C) impregnation->drying calcination Calcination (500 °C) drying->calcination catalyst Supported Nb₂O₅/Al₂O₃ Catalyst calcination->catalyst

Caption: Logical Steps for Supported Catalyst Preparation.

References

Application Notes and Protocols: Ammonium Niobate(V) Oxalate Hydrate in Ceramic Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303) (NH₄[NbO(C₂O₄)₂]·xH₂O) is a versatile and highly reactive precursor for the synthesis of advanced niobium-based ceramics. Its excellent water solubility, stability under ambient conditions, and low toxicity make it an ideal starting material for various wet-chemical synthesis routes, including sol-gel and hydrothermal methods.[1][2][3] Upon thermal decomposition, it yields high-purity niobium pentoxide (Nb₂O₅), a key component in the manufacturing of a wide range of functional ceramics.[4] These ceramics, including lead-free piezoelectric materials like potassium sodium niobate (KNN), find critical applications in electronic components such as high-performance capacitors, piezoelectric devices, and optical materials.[5] This document provides detailed application notes and experimental protocols for the use of ammonium niobate(V) oxalate hydrate in ceramic manufacturing.

Data Presentation

Thermal Decomposition of this compound

The thermal decomposition of this compound is a critical step that transforms the precursor into niobium pentoxide (Nb₂O₅), the foundational oxide for niobate ceramics. The decomposition occurs in distinct stages, each characterized by specific temperature ranges and mass loss events. Understanding these stages is crucial for designing the calcination process to obtain a reactive and phase-pure Nb₂O₅ powder.

Decomposition StageInitial Temperature (°C)Final Temperature (°C)Mass Loss (%)Evolved SpeciesResulting Niobium Phase
Dehydration721384.4H₂O (hydration water)Ammonium niobate oxalate
Coordination Water Loss13818810.4H₂O (coordination water)Ammonium niobate oxalate
Ammonium Ion Decomposition1882078.2NH₃Amorphous Niobium Oxide
Oxalate Decomposition20731869.0 (total)CO, CO₂Amorphous Niobium Oxide
Crystallization~600---Orthorhombic Nb₂O₅
Phase Transformation700 - 950---Monoclinic Nb₂O₅

Data compiled from multiple sources detailing thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of ammonium niobate oxalate. The total mass loss for oxalate decomposition includes contributions from the preceding stages.

Sintering Parameters and Resulting Properties of Niobate Ceramics

The final properties of the ceramic product are highly dependent on the sintering temperature and duration. These parameters influence the densification, grain growth, and, consequently, the electrical and mechanical properties of the ceramic. The following table summarizes typical sintering conditions and the resulting properties for potassium sodium niobate (KNN) ceramics, a common application for niobium-based materials.

Sintering Temperature (°C)Sintering Time (hours)Resulting Density (g/cm³)Average Grain Size (µm)Piezoelectric Coefficient (d₃₃, pC/N)
10802--27.2 (Qm)
11002--~25 - 126
11152-0.73 ± 0.43-
1120---57.1 (Qm)
11252>95% of theoretical-Highest piezoelectric performance
11402-0.97 ± 0.55-

This table presents a compilation of data from various studies on KNN ceramics. The specific properties can vary based on the exact composition and processing conditions. Qm refers to the mechanical quality factor.

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Niobate Ceramic Powder

This protocol outlines a general sol-gel procedure for synthesizing niobate-based ceramic powders using this compound. The sol-gel method allows for excellent mixing of precursors at the molecular level, leading to homogenous and high-purity powders.

Materials:

  • This compound

  • Ethylene (B1197577) glycol

  • Citric acid (or other chelating agent)

  • Deionized water

  • Other metal precursors (e.g., potassium carbonate, sodium carbonate for KNN)

  • Nitric acid (for pH adjustment)

Procedure:

  • Precursor Solution Preparation: Dissolve stoichiometric amounts of this compound and other metal precursors in deionized water.

  • Chelation: Add citric acid to the solution in a 1:1 molar ratio with the total metal cations. The citric acid acts as a chelating agent to form stable metal complexes.

  • Polymerization: Add ethylene glycol to the solution. The amount of ethylene glycol is typically equal to the amount of citric acid. Heat the solution to 80-90°C with constant stirring. This will initiate a polyesterification reaction between the citric acid and ethylene glycol, forming a polymer network that traps the metal cations.

  • Gel Formation: Continue heating and stirring until a transparent and viscous gel is formed.

  • Drying: Dry the gel in an oven at 120-150°C for 12-24 hours to remove residual water and organic solvents.

  • Calcination: Calcine the dried gel in a furnace. The calcination temperature and time will depend on the specific ceramic being synthesized but typically involves a slow ramp to a temperature between 600°C and 900°C to burn off the organic components and crystallize the desired ceramic phase. For instance, a calcination temperature of 800°C for 3 hours is often sufficient to obtain the perovskite phase of many niobate ceramics.[6]

Protocol 2: Hydrothermal Synthesis of Niobate Ceramic Powder

The hydrothermal method is another effective technique for producing fine, crystalline niobate powders at relatively low temperatures. This protocol provides a general guideline for the hydrothermal synthesis of potassium niobate (KNbO₃).

Materials:

Procedure:

  • Precursor Solution: Prepare an aqueous solution of this compound.

  • Mineralizer Solution: Prepare a separate aqueous solution of potassium hydroxide (KOH). The concentration of KOH can influence the morphology of the resulting powder.

  • Hydrothermal Reaction: Mix the precursor and mineralizer solutions in a Teflon-lined stainless-steel autoclave. The volume of the solution should not exceed 80% of the autoclave's capacity.

  • Heating: Seal the autoclave and heat it to the desired reaction temperature, typically between 150°C and 200°C.[1][7][8] Maintain this temperature for a specific duration, which can range from a few hours to 24 hours.

  • Cooling and Washing: Allow the autoclave to cool down to room temperature naturally. The resulting precipitate is then collected, washed several times with deionized water and ethanol (B145695) to remove any residual ions, and finally dried in an oven.

Mandatory Visualization

Experimental_Workflow_Ceramic_Manufacturing cluster_precursor Precursor Stage cluster_synthesis Powder Synthesis cluster_processing Ceramic Processing cluster_product Final Product A Ammonium Niobate(V) Oxalate Hydrate B Sol-Gel or Hydrothermal Synthesis A->B Dissolution & Reaction C Calcination B->C Drying D Pressing C->D Powder Conditioning E Sintering D->E Green Body Formation F Niobate Ceramic (e.g., KNN) E->F Densification & Grain Growth

Caption: Experimental workflow from precursor to final ceramic product.

Logical_Relationship_Sintering cluster_properties Resulting Ceramic Properties A Sintering Temperature & Time B Density A->B C Grain Size A->C D Piezoelectric Properties B->D E Dielectric Properties B->E C->D C->E

Caption: Influence of sintering parameters on ceramic properties.

References

Application Notes and Protocols for the Synthesis of Piezoelectric Materials Using Ammonium Niobate(V) Oxalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of lead-free piezoelectric materials, specifically potassium niobate (KNbO₃), sodium niobate (NaNbO₃), and potassium sodium niobate (KₓNa₁₋ₓNbO₃ or KNN), using ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303) as a key precursor. The use of this precursor is noted for promoting chemical homogeneity in the final product.[1][2]

Introduction to Piezoelectric Niobates

Potassium and sodium niobate-based materials are at the forefront of research into lead-free piezoelectric ceramics, offering a promising, environmentally friendly alternative to traditional lead zirconate titanate (PZT) materials.[3][4][5] These materials find extensive applications in various electronic devices such as sensors, actuators, and transducers.[4][6] The piezoelectric properties of these materials are closely linked to their crystal structure and the ability to create a morphotropic phase boundary (MPB), which enhances their piezoelectric response.[4] This document outlines three common synthesis methodologies—hydrothermal, sol-gel, and solid-state reaction—for the preparation of these advanced materials.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis and properties of niobate-based piezoelectric materials.

Table 1: Piezoelectric Properties of Synthesized Niobate Ceramics

Material CompositionSynthesis MethodSintering Temperature (°C)Piezoelectric Coefficient (d₃₃) (pC/N)Reference
KNbO₃Molten-Salt SynthesisNot specified105[7]
KₓNa₁₋ₓNbO₃ (KNN)-basedNot specifiedNot specified300-450[3]
K₀.₄₇Na₀.₄₇Li₀.₀₆NbO₃Solid-State Reaction950-1000Not specified[3]
KNN-LS (LiSbO₃ modified)Sol-Gel980-1130Not specified (decreased above 1080°C)[8]
KNbO₃Not specifiedNot specified91.7[2]

Table 2: Exemplary Synthesis Conditions for Niobate Piezoelectric Materials

MaterialSynthesis MethodPrecursorsKey ParametersResulting Phase/MorphologyReference
NaNbO₃Solid-State ReactionAmmonium niobate oxalate, Na₂CO₃Calcination: 425°C for 15 minSingle-phase NaNbO₃[9]
KNbO₃ NanorodsHydrothermalNb₂O₅, KOH, Sodium dodecyl sulfate180°C for 48 hOrthorhombic KNbO₃ nanorods[1][10]
KNbO₃/NaNbO₃HydrothermalNb₂O₅, KOH/NaOH150-200°C, 6.7–15 M KOH/NaOHOrthorhombic KNbO₃ and NaNbO₃[11][12]
KNN-0.008BFSol-GelCitric acid, Ethylene (B1197577) glycolpH=5-6, Sintering: 1100°CPerovskite phase[13]

Experimental Protocols

The following are generalized protocols for the synthesis of niobate-based piezoelectric materials using ammonium niobate(V) oxalate hydrate. Researchers should refer to specific literature for precise stoichiometric calculations and optimization of process parameters.

Hydrothermal Synthesis of KNbO₃ Nanostructures

This method allows for the synthesis of crystalline materials at relatively low temperatures.

Materials:

  • This compound

  • Potassium hydroxide (B78521) (KOH)

  • Deionized water

  • Surfactant (e.g., sodium dodecyl sulfate, optional for morphology control)[1][10]

Protocol:

  • Prepare a precursor solution by dissolving a stoichiometric amount of this compound in deionized water.

  • Prepare a concentrated KOH solution (e.g., 6.7–15 M).[11][12]

  • In a Teflon-lined stainless-steel autoclave, add the ammonium niobate oxalate solution.

  • Slowly add the KOH solution to the autoclave while stirring. If a surfactant is used for morphology control, it should be added at this stage.

  • Seal the autoclave and heat it to the desired reaction temperature (e.g., 180°C) for a specific duration (e.g., 48 hours).[1][10]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product repeatedly with deionized water and then with ethanol (B145695) to remove any unreacted precursors and by-products.

  • Dry the final product in an oven at a low temperature (e.g., 80-100°C) for several hours.

Sol-Gel Synthesis of KₓNa₁₋ₓNbO₃ (KNN) Ceramics

The sol-gel method offers excellent chemical homogeneity and control over the final product's microstructure.

Materials:

  • This compound

  • Sodium acetate (B1210297) or sodium carbonate

  • Potassium acetate or potassium carbonate

  • A complexing agent (e.g., citric acid)[13]

  • An esterification agent (e.g., ethylene glycol)[13]

  • Deionized water

Protocol:

  • Dissolve stoichiometric amounts of sodium and potassium salts in deionized water.

  • Add the complexing agent (e.g., citric acid) to the solution and stir until fully dissolved.

  • Dissolve the required amount of this compound in a separate container of deionized water.

  • Slowly add the niobate precursor solution to the sodium/potassium salt solution under continuous stirring.

  • Add the esterification agent (e.g., ethylene glycol) to the mixture.

  • Heat the solution on a hot plate at a controlled temperature (e.g., 80-90°C) with constant stirring to promote polymerization and the formation of a transparent sol, and subsequently a viscous gel.

  • Dry the gel in an oven at a temperature around 100-120°C to obtain a solid precursor powder.

  • Grind the dried gel into a fine powder.

  • Calcination: Heat the powder in a furnace to a specific temperature (e.g., 650°C) for a set duration (e.g., 2 hours) to decompose the organic components and form the desired crystalline KNN phase.[8]

  • The resulting powder can then be pressed into pellets and sintered at a higher temperature (e.g., 980-1130°C) to form dense ceramic bodies.[8]

Solid-State Reaction Synthesis of NaNbO₃

This is a conventional and straightforward method for producing ceramic powders.

Materials:

  • This compound

  • Sodium carbonate (Na₂CO₃) or sodium oxalate (Na₂C₂O₄)[9][14]

Protocol:

  • Accurately weigh stoichiometric amounts of this compound and the sodium source (e.g., Na₂CO₃).

  • Thoroughly mix the powders in a mortar and pestle or by ball milling to ensure a homogeneous mixture.

  • Place the mixed powder in an alumina (B75360) crucible.

  • Calcination: Heat the crucible in a furnace at a relatively low temperature (e.g., 425-475°C) for a specific duration (e.g., 15 minutes to 1 hour).[9][14] This temperature is significantly lower than conventional solid-state methods.[14]

  • After calcination, allow the furnace to cool down.

  • The resulting powder is the synthesized NaNbO₃. Further processing, such as pressing into pellets and sintering at higher temperatures, can be performed to obtain dense ceramic samples.

Visualizations

The following diagrams illustrate the experimental workflows and the fundamental principle of piezoelectricity.

experimental_workflows cluster_hydrothermal Hydrothermal Synthesis cluster_solgel Sol-Gel Synthesis cluster_solidstate Solid-State Reaction ht1 Precursor Solution (Ammonium Niobate Oxalate) ht3 Mixing in Autoclave ht1->ht3 ht2 KOH Solution ht2->ht3 ht4 Hydrothermal Reaction (e.g., 180°C, 48h) ht3->ht4 ht5 Washing & Drying ht4->ht5 ht6 KNbO3 Nanostructures ht5->ht6 sg1 Precursor Solutions (Na/K Salts, Nb-Oxalate) sg2 Addition of Complexing/Esterifying Agents sg1->sg2 sg3 Sol & Gel Formation (Heating & Stirring) sg2->sg3 sg4 Drying sg3->sg4 sg5 Calcination (e.g., 650°C) sg4->sg5 sg6 KNN Powder sg5->sg6 ss1 Precursor Powders (Nb-Oxalate, Na-Carbonate) ss2 Mixing/Milling ss1->ss2 ss3 Calcination (e.g., 425°C) ss2->ss3 ss4 NaNbO3 Powder ss3->ss4

Caption: Experimental workflows for piezoelectric material synthesis.

piezoelectric_effect cluster_direct Direct Piezoelectric Effect cluster_converse Converse Piezoelectric Effect de1 Mechanical Stress (Compression/Tension) de2 Piezoelectric Material de1->de2 de3 Electric Field Generation (Voltage) de2->de3 ce2 Piezoelectric Material ce1 Applied Electric Field ce1->ce2 ce3 Mechanical Strain (Deformation) ce2->ce3

Caption: The direct and converse piezoelectric effects.

References

Application Notes and Protocols for High-Performance Capacitors Utilizing Ammonium Niobate(V) Oxalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the use of ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303) as a precursor in the fabrication of high-performance niobium pentoxide (Nb₂O₅) capacitors. It is intended for researchers, scientists, and professionals in materials science and drug development who are exploring advanced dielectric materials for energy storage applications.

Introduction

Ammonium niobate(V) oxalate hydrate (C₄H₄NNbO₉·xH₂O) is a versatile and high-purity precursor for the synthesis of niobium-based materials.[1][2][3][4] Its excellent solubility and stability make it an ideal candidate for solution-based deposition techniques, such as sol-gel and hydrothermal synthesis, to produce high-quality niobium pentoxide (Nb₂O₅) thin films.[5][6] Nb₂O₅ is a promising dielectric material for high-performance capacitors due to its high dielectric constant, good thermal stability, and high corrosion resistance.[7][8][9] This document outlines the synthesis of Nb₂O₅ from this precursor and its application in fabricating thin-film capacitors.

Quantitative Data Summary

The following table summarizes representative electrical properties of high-performance capacitors fabricated using niobium pentoxide. While the specific use of this compound as the precursor is not always detailed in the literature providing performance data, the values presented are typical for high-quality Nb₂O₅ thin-film capacitors and are expected to be achievable with optimized processes using this precursor.

ParameterValueConditionsReference
Capacitance Density 4-15 fF/µm²10-100 nm film thickness[7]
Dielectric Constant (k) 25 - 100Frequency dependent[9][10]
Leakage Current Density < 10⁻⁷ A/cm²@ 1V[7]
Breakdown Voltage > 4 MV/cm-[7]
Equivalent Series Resistance (ESR) ~0.5 ΩFor supercapacitor[11]
Specific Capacitance ~23 F g⁻¹@ 5 mV s⁻¹ (supercapacitor)[1][12]

Experimental Protocols

Synthesis of Niobium Pentoxide (Nb₂O₅) Nanoparticles via Hydrothermal Method

This protocol describes the synthesis of Nb₂O₅ nanoparticles from this compound using a hydrothermal method.

Materials:

  • This compound (C₄H₄NNbO₉·xH₂O)

  • Deionized water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve a specific amount of this compound in deionized water to achieve the desired precursor concentration.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 180-200°C for 2-24 hours. The reaction time and temperature can be varied to control the particle size and morphology.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting white precipitate by centrifugation or filtration.

  • Wash the precipitate several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the collected powder in a vacuum oven at 60-80°C overnight.

  • To obtain the desired crystalline phase (e.g., orthorhombic T-Nb₂O₅), anneal the dried powder in a tube furnace at a temperature between 600°C and 800°C for 2-3 hours in an air or argon atmosphere.[13][14][15]

Fabrication of a Nb₂O₅ Thin-Film Capacitor via Sol-Gel and Spin Coating

This protocol outlines the fabrication of a Metal-Insulator-Metal (MIM) capacitor using a sol-gel derived Nb₂O₅ thin film.

Materials:

  • This compound

  • 2-Methoxyethanol (B45455) or other suitable solvent

  • Substrate (e.g., silicon wafer with a bottom electrode like platinum)

  • Top electrode material (e.g., gold, aluminum)

Procedure:

  • Precursor Sol Preparation:

    • Dissolve this compound in a suitable solvent such as 2-methoxyethanol to form a stable precursor solution. The concentration will influence the final film thickness.

    • Stir the solution at room temperature until the precursor is fully dissolved.

  • Thin Film Deposition:

    • Clean the substrate with the bottom electrode thoroughly.

    • Deposit the precursor sol onto the substrate using a spin coater. The spin speed and time will determine the film thickness.

    • Dry the coated substrate on a hot plate at a low temperature (e.g., 150°C) to evaporate the solvent.

    • Repeat the spin coating and drying steps to achieve the desired film thickness.

  • Annealing:

    • Anneal the substrate with the deposited film in a furnace at a temperature between 450°C and 800°C to form the crystalline Nb₂O₅ dielectric layer.[14][15] The annealing temperature will affect the crystal structure and electrical properties of the film.

  • Top Electrode Deposition:

    • Deposit the top electrode (e.g., gold) through a shadow mask using techniques like thermal evaporation or sputtering to define the capacitor area.

  • Characterization:

    • Perform electrical characterization of the fabricated MIM capacitor to measure capacitance, leakage current, and breakdown voltage.

Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Nb₂O₅ Nanoparticle Synthesis (Hydrothermal) cluster_fabrication MIM Capacitor Fabrication (Sol-Gel) s1 Dissolve Ammonium Niobate (V) Oxalate Hydrate in DI Water s2 Hydrothermal Treatment (180-200°C, 2-24h) s1->s2 s3 Collect & Wash Precipitate s2->s3 s4 Dry Nanopowder (60-80°C) s3->s4 s5 Anneal for Crystallization (600-800°C) s4->s5 s6 Nb₂O₅ Nanoparticles s5->s6 f1 Prepare Precursor Sol f2 Spin Coat on Substrate f1->f2 f3 Dry Film f2->f3 f2->f3 Repeat for thickness f4 Anneal Film (450-800°C) f3->f4 f5 Deposit Top Electrode f4->f5 f6 MIM Capacitor Device f5->f6

Caption: Workflow for Nb₂O₅ synthesis and capacitor fabrication.

Logical Relationships

logical_relationship cluster_methods Synthesis Methods cluster_properties Key Properties for Capacitors precursor Ammonium Niobate(V) Oxalate Hydrate sol_gel Sol-Gel precursor->sol_gel hydrothermal Hydrothermal precursor->hydrothermal nb2o5 Niobium Pentoxide (Nb₂O₅) Dielectric Material sol_gel->nb2o5 hydrothermal->nb2o5 high_k High Dielectric Constant nb2o5->high_k low_leakage Low Leakage Current nb2o5->low_leakage high_breakdown High Breakdown Voltage nb2o5->high_breakdown capacitor High-Performance Capacitor high_k->capacitor low_leakage->capacitor high_breakdown->capacitor

References

Application Notes and Protocols for the Fabrication of Optical Devices with Ammonium Niobate(V) Oxalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for fabricating optical thin films, particularly lithium niobate (LiNbO₃), using Ammonium Niobate(V) Oxalate Hydrate as a stable and water-soluble niobium precursor. The protocols focus on the sol-gel and modified Pechini methods, which are widely used for producing high-quality optical coatings for applications in waveguiding technologies, biosensing, and drug delivery systems.

Overview of this compound in Optical Device Fabrication

This compound (NH₄[NbO(C₂O₄)₂(H₂O)₂]·(H₂O)₂) is a versatile precursor for the synthesis of niobium-based functional materials.[1] Its high solubility in water and stability under ambient conditions make it an excellent candidate for solution-based deposition techniques like sol-gel and spin-coating.[2] These methods offer precise control over film thickness and composition, which are critical for the fabrication of optical devices with tailored properties.

In the context of optical device fabrication, this precursor is primarily used to create thin films of lithium niobate (LiNbO₃), a material renowned for its excellent electro-optical, acousto-optical, and non-linear optical properties.[2][3] By carefully controlling the synthesis and deposition parameters, researchers can produce high-quality LiNbO₃ thin films suitable for a range of applications, from optical waveguides and modulators to advanced sensing platforms.

Experimental Protocols

Protocol for Precursor Solution Preparation (Modified Pechini Method)

The Pechini method is a widely used sol-gel variant that utilizes a chelating agent, typically citric acid, to form stable metal complexes that are then polymerized with a polyhydroxy alcohol like ethylene (B1197577) glycol. This process results in a homogenous gel that, upon heating, yields a fine, uniform oxide powder or thin film.

Materials:

  • This compound (Nb precursor)

  • Lithium Carbonate (Li₂CO₃) or Lithium Acetate (LiC₂H₃O₂) (Li precursor)

  • Citric Acid (chelating agent)

  • Ethylene Glycol (polymerizing agent)

  • Deionized water

Procedure:

  • Chelation of Niobium: Dissolve this compound in deionized water. Add citric acid to this solution in a 1:3 molar ratio of Nb to citric acid. Heat the solution to 60-70°C and stir until the niobium precursor is completely dissolved and a clear solution is formed.

  • Addition of Lithium Precursor: In a separate beaker, dissolve the lithium precursor (e.g., Lithium Carbonate) in a minimal amount of deionized water with the aid of citric acid.

  • Mixing and Polymerization: Add the lithium-citrate solution to the niobium-citrate solution and stir to ensure homogeneity. Subsequently, add ethylene glycol to the mixed solution. A typical molar ratio of citric acid to ethylene glycol is 40:60.

  • Gel Formation: Heat the final solution to 90-100°C with continuous stirring. This will promote polyesterification, leading to the formation of a transparent and viscous gel. The solution is ready for deposition when it reaches a honey-like consistency.

Protocol for Thin Film Deposition (Spin-Coating)

Spin-coating is a common technique for depositing uniform thin films onto flat substrates. The quality and thickness of the film are primarily controlled by the viscosity of the precursor solution and the spin-coating parameters.

Equipment:

  • Spin Coater

  • Substrates (e.g., quartz, silicon, or sapphire)

  • Hotplate

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrates by sequential ultrasonication in acetone, isopropyl alcohol, and deionized water, each for 15 minutes. Dry the substrates with a stream of nitrogen gas.

  • Deposition: Place the cleaned substrate on the spin coater chuck. Dispense a small amount of the prepared precursor gel onto the center of the substrate.

  • Spin Cycle: Ramp up the spin coater to the desired speed. A typical spin-coating program is a two-step process:

    • Spread Cycle: 500-1000 rpm for 10-15 seconds to evenly spread the solution.

    • Thinning Cycle: 3000 rpm for 30 seconds to achieve the desired film thickness.[4]

  • Drying: After the spin cycle, transfer the coated substrate to a hotplate and dry at 100-150°C for 5-10 minutes to evaporate the solvent.

  • Multi-layering (Optional): For thicker films, repeat steps 2-4.

Protocol for Heat Treatment (Annealing/Calcination)

A final heat treatment step is crucial for removing organic residues and crystallizing the film into the desired lithium niobate phase. The annealing temperature profile significantly influences the film's microstructure and optical properties.[5]

Equipment:

  • Tube furnace or Muffle furnace

Procedure:

  • Pre-annealing: Place the dried films in a furnace and heat at a slow ramp rate (e.g., 2-5°C/min) to 300-400°C and hold for 1-2 hours. This step helps to slowly burn out the organic components without cracking the film.

  • Crystallization: Increase the temperature to the final annealing temperature, typically between 500°C and 700°C.[1][5] Hold at this temperature for 1-3 hours to promote the crystallization of the LiNbO₃ phase.

  • Cooling: Allow the furnace to cool down slowly to room temperature to prevent thermal shock and cracking of the films.

Data Presentation

The following tables summarize the quantitative data on the fabrication parameters and the resulting properties of the optical thin films.

Table 1: Precursor Solution and Spin-Coating Parameters

ParameterValueReference
Niobium PrecursorThis compound
Lithium PrecursorLithium Carbonate / Lithium Acetate
Molar Ratio (Nb:Li)1:1 (for stoichiometric LiNbO₃)-
Molar Ratio (Metal:Citric Acid)1:3-
Molar Ratio (Citric Acid:Ethylene Glycol)40:60-
Spin Speed3000 rpm[4]
Spin Duration30 s[4]

Table 2: Influence of Annealing Temperature on LiNbO₃ Thin Film Properties

Annealing Temperature (°C)Crystallite Size (nm)Refractive Index (at ~633 nm)Optical Band Gap (eV)
400~15-20~1.9 - 2.1~3.7 - 3.8
500~25-35~2.1 - 2.2~3.8 - 3.9
600~40-60~2.2 - 2.3~3.9
700>60~2.3 - 2.4~3.9

Note: The values presented in Table 2 are approximate and can vary depending on the specific experimental conditions. The general trend is that higher annealing temperatures lead to larger crystallite sizes and higher refractive indices.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the fabrication of lithium niobate thin films using the modified Pechini method and spin-coating.

experimental_workflow cluster_precursor Precursor Solution Preparation cluster_deposition Thin Film Deposition cluster_treatment Post-Deposition Treatment cluster_characterization Characterization p1 Dissolve this compound & Citric Acid in Water p2 Dissolve Lithium Precursor & Citric Acid in Water d1 Substrate Cleaning p3 Mix Niobium and Lithium Solutions p2->p3 p4 Add Ethylene Glycol p3->p4 p5 Heat to form Gel p4->p5 p5->d1 d2 Spin Coating d1->d2 t1 Pre-annealing (~350°C) d3 Drying on Hotplate d2->d3 d3->t1 t2 Final Annealing (500-700°C) t1->t2 c1 Optical & Structural Analysis t3 Slow Cooling t2->t3 t3->c1

Caption: Workflow for LiNbO₃ thin film fabrication.

Logical Relationship of Annealing Parameters and Film Properties

This diagram shows the cause-and-effect relationship between the annealing temperature and the resulting structural and optical properties of the thin film.

annealing_effects temp Increase Annealing Temperature grain Increased Crystallite Size & Grain Growth temp->grain promotes density Increased Film Density & Reduced Porosity temp->density promotes band_gap Stable Optical Band Gap (~3.9 eV) temp->band_gap stabilizes refractive_index Increased Refractive Index grain->refractive_index leads to density->refractive_index leads to

Caption: Effect of annealing on film properties.

References

Application Notes and Protocols: Ammonium Niobate(V) Oxalate Hydrate for Superconductor Material Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303) as a precursor in the synthesis of niobium-based superconductor materials. This document outlines the material's properties, safety information, and detailed protocols for common synthesis methodologies.

Introduction

Ammonium niobate(V) oxalate hydrate (C₄H₄NNbO₉·xH₂O) is a versatile and highly effective precursor for the development of advanced materials, including high-temperature superconductors.[1] Its excellent solubility, stability, and ability to form homogeneous solutions make it an ideal starting material for various chemical synthesis routes, such as sol-gel and Pechini (polymeric precursor) methods.[2][3] These methods offer precise control over stoichiometry, purity, and morphology of the final superconducting material, which are critical factors in achieving desired superconducting properties. This compound serves as a reliable source of niobium, a key element in many superconducting systems.[1][4]

Material Properties and Safety

A thorough understanding of the precursor's properties and handling requirements is essential for safe and effective experimentation.

Physicochemical Properties
PropertyValueReference
CAS Number 168547-43-1[1]
Molecular Formula C₄H₄NNbO₉·xH₂O[1][5]
Molecular Weight 302.98 g/mol (anhydrous basis)[1][5]
Appearance White crystalline powder[1]
Melting Point 122 °C (decomposes)[1]
Purity ≥ 99%[1]
Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS).[6]

PrecautionDescription
Personal Protective Equipment (PPE) Wear safety glasses, gloves, and a type N95 dust mask.[5]
Handling Avoid contact with skin and eyes. Avoid inhalation of dust.[6]
Storage Keep the container tightly closed in a dry, well-ventilated place.[6]
In case of contact Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Rinse mouth with water. Inhalation: Move to fresh air.[6]
Decomposition Products Hazardous decomposition products formed under fire conditions include carbon monoxide and nitrogen oxides.[6]

Experimental Protocols for Superconductor Synthesis

The following are generalized protocols for the synthesis of niobium-based superconductors using this compound. These protocols, specifically the sol-gel and Pechini methods, provide a foundational framework. Researchers will need to adjust stoichiometric ratios, chelating agents, and thermal processing parameters based on the specific superconducting phase being targeted.

Sol-Gel Synthesis Protocol

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. It allows for the creation of highly homogeneous and pure materials at relatively low temperatures.

Experimental Workflow for Sol-Gel Synthesis

SolGel_Workflow A Precursor Solution Preparation B Sol Formation (Hydrolysis & Condensation) A->B Add H₂O, Acid/Base Catalyst C Gelation B->C Time D Aging C->D Time, Temperature E Drying D->E Controlled Drying F Calcination & Sintering E->F High Temperature G Superconducting Material F->G

Caption: A schematic of the sol-gel synthesis workflow.

Methodology:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of this compound and other metal precursors (e.g., nitrates, acetates, or carbonates of other constituent metals) in a suitable solvent. A common solvent system is deionized water or a mixture of water and ethanol.

    • Stir the solution at room temperature until all precursors are completely dissolved, forming a clear and homogeneous solution.

  • Sol Formation:

    • Add a complexing agent, such as citric acid or ethylene (B1197577) glycol, to the precursor solution. The molar ratio of the complexing agent to the total metal ions is a critical parameter that influences gel formation and the properties of the final material.

    • Adjust the pH of the solution, if necessary, using ammonium hydroxide (B78521) or nitric acid to facilitate hydrolysis and condensation reactions.

  • Gelation:

    • Heat the solution to between 60-90°C while stirring continuously. This will promote solvent evaporation and the formation of a viscous gel. The time required for gelation can range from several hours to a full day.

  • Aging:

    • Age the gel at a constant temperature for 24-48 hours. This step allows for the completion of polycondensation reactions and strengthens the gel network.

  • Drying:

    • Dry the aged gel in an oven at 100-150°C for 12-24 hours to remove residual solvent and organic additives. This results in a solid precursor powder.

  • Calcination and Sintering:

    • Calcine the dried powder in a furnace to decompose the organic components and form the desired oxide phase. The calcination temperature and duration will depend on the target superconductor (typically in the range of 500-800°C).

    • Press the calcined powder into pellets and sinter at a higher temperature (e.g., 800-1100°C) to form a dense ceramic with the desired superconducting properties. The sintering atmosphere (e.g., air, oxygen, or an inert gas) is also a critical parameter.

Pechini (Polymeric Precursor) Method

The Pechini method is an extension of the sol-gel process that uses a polyesterification reaction between a chelating agent (like citric acid) and a polyhydroxy alcohol (like ethylene glycol) to form a polymeric resin that immobilizes the metal cations. This ensures a high degree of homogeneity.

Logical Relationship in the Pechini Method

Pechini_Logic precursors Metal Precursors (incl. This compound) solution Homogeneous Solution precursors->solution chelate Chelating Agent (e.g., Citric Acid) chelate->solution solvent Solvent (e.g., Water) solvent->solution resin Polymeric Resin solution->resin Add Polymerization Agent & Heat polymer Polymerization Agent (e.g., Ethylene Glycol) polymer->resin pyrolysis Pyrolysis resin->pyrolysis High Temperature superconductor Superconducting Oxide Powder pyrolysis->superconductor

Caption: Logical flow of the Pechini synthesis method.

Methodology:

  • Chelation of Metal Cations:

    • Dissolve this compound and other metal salt precursors in deionized water.

    • Add citric acid to the solution in a molar ratio typically ranging from 1:1 to 3:1 (citric acid to total metal ions). Stir until a clear solution is obtained, indicating the formation of metal-citrate complexes.

  • Polyesterification:

    • Add ethylene glycol to the solution. A common ratio of citric acid to ethylene glycol is 1:4 by mass.

    • Heat the solution to 120-150°C to promote the polyesterification reaction between citric acid and ethylene glycol. This will result in a viscous, polymeric resin.

  • Pyrolysis:

    • Transfer the resin to a crucible and heat it in a furnace to around 400-500°C. This step, known as pyrolysis, burns off the organic components, leaving a fine, amorphous oxide powder.

  • Calcination and Sintering:

    • Calcine the precursor powder at a temperature between 700°C and 900°C to crystallize the desired superconducting phase.

    • Press the powder into pellets and sinter at a high temperature (e.g., 900-1150°C) to achieve high density and good grain connectivity, which are crucial for optimal superconducting properties.

Characterization of Synthesized Superconducting Materials

After synthesis, a suite of characterization techniques is employed to confirm the formation of the desired superconducting phase and to evaluate its properties.

Characterization TechniquePurposeTypical Quantitative Data Obtained
X-ray Diffraction (XRD) To identify the crystal structure and phase purity of the synthesized material.Lattice parameters, crystallite size, phase composition (%).
Scanning Electron Microscopy (SEM) To observe the surface morphology, grain size, and porosity of the material.Grain size distribution, elemental mapping (with EDX).
Transmission Electron Microscopy (TEM) To analyze the microstructure and crystal defects at the nanoscale.Lattice imaging, identification of secondary phases and defects.
Magnetic Susceptibility Measurements (SQUID or VSM) To determine the superconducting transition temperature (Tc) and Meissner effect.Transition temperature (Tc), critical current density (Jc), magnetic moment vs. temperature/field.
Electrical Resistivity Measurements To measure the electrical resistance as a function of temperature and determine Tc.Resistivity vs. temperature curve, onset and zero-resistance Tc.

Conclusion

This compound is a highly valuable precursor for the synthesis of niobium-containing superconducting materials. Its use in wet-chemical methods like sol-gel and Pechini synthesis allows for excellent control over the final product's properties. The protocols provided herein offer a solid foundation for researchers to develop and optimize the synthesis of novel superconducting materials. Careful control of experimental parameters and thorough characterization are paramount to achieving high-quality superconductors.

References

Troubleshooting & Optimization

Technical Support Center: Controlling the Thermal Decomposition of Ammonium Niobate(V) Oxalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal decomposition of ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303).

Troubleshooting Guide

Unexpected results during the thermal decomposition of ammonium niobate(V) oxalate hydrate can arise from several factors. This guide outlines common issues, their potential causes, and recommended solutions to ensure controlled and reproducible experiments.

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Decomposition - Insufficient final temperature or hold time.- Heating rate is too high, preventing the reaction from reaching completion.- Increase the final calcination temperature or extend the duration of the isothermal step.- Employ a slower heating rate (e.g., 5°C/min) to allow for complete decomposition at each stage.[1][2]
Formation of Undesired Niobium Oxide Phases - Incorrect calcination temperature.- Atmosphere during decomposition is not controlled.- Consult literature for the specific temperature required for the desired niobium pentoxide polymorph (e.g., orthorhombic or monoclinic).[1][2][3]- Perform the decomposition in a controlled atmosphere (e.g., argon or air) as the gaseous environment can influence the final product.[1][2]
Amorphous Final Product - The calcination temperature was not high enough to induce crystallization.- Increase the final decomposition temperature. The material may be amorphous at intermediate temperatures (e.g., 400°C) before crystallizing at higher temperatures.[1][2]
Inconsistent Mass Loss in TGA - Inhomogeneous sample.- Variation in the hydration state of the starting material.- Ensure the precursor is finely powdered and homogenized before analysis.[1][2]- Dry the precursor at a controlled temperature (e.g., 70°C for 24 hours) to achieve a consistent hydration state before thermal analysis.[1][2]
Cracking or Poor Morphology of Final Product - High heating rates can cause rapid gas evolution, leading to stress and cracks in the material.- Reduce the heating rate to allow for a more controlled release of gaseous byproducts like CO, CO2, NH3, and water.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the typical stages of thermal decomposition for this compound?

A1: The thermal decomposition of this compound, such as (NH₄)₃NbO(C₂O₄)₃·H₂O, occurs in a stepwise manner. The process generally involves the release of hydration water, followed by the decomposition of ammonium ions and oxalate groups, ultimately yielding niobium pentoxide (Nb₂O₅).[1][2][3][4]

Q2: At what temperatures do the main decomposition events occur?

A2: The specific temperatures can vary slightly depending on factors like the heating rate and atmosphere. However, a general sequence observed in an inert atmosphere (argon) is as follows[1][5][6][7]:

Temperature Range (°C)EventGaseous Products
~72 - 145Release of hydration waterH₂O
~180 - 220Partial decomposition of ammonium and oxalate ionsNH₃, CO₂
~240 - 320Major decomposition of ammonium and oxalate ionsNH₃, CO₂, CO, H₂O
> 320Final decomposition and crystallizationNb₂O₅ formation

Q3: What is the final product of the thermal decomposition?

A3: The final solid product of the thermal decomposition in an oxygen-containing or inert atmosphere is typically niobium pentoxide (Nb₂O₅).[7] The crystallinity and specific polymorph (e.g., orthorhombic, monoclinic) of the Nb₂O₅ depend on the final calcination temperature and duration.[1][2][3]

Q4: How does the heating rate affect the decomposition process?

A4: The heating rate is a critical parameter. A high heating rate can lead to overlapping decomposition steps, making it difficult to resolve individual events. It can also cause rapid gas evolution, potentially leading to mechanical stress and cracking in the resulting material. A slower, controlled heating rate (e.g., 5°C/min) is often preferred for achieving a more uniform and well-defined final product.[1][2]

Q5: Does the atmosphere in which the decomposition is carried out matter?

A5: Yes, the atmosphere is crucial. The decomposition is often studied under an inert atmosphere like argon to observe the intrinsic decomposition behavior.[1][2][3] Performing the decomposition in air (an oxidizing atmosphere) can influence the reaction pathways and the stoichiometry of the final oxide.

Experimental Protocols

Synthesis of this compound Precursor

This protocol is based on the synthesis of monohydrated ammonium oxotris(oxalate)niobate [(NH₄)₃NbO(C₂O₄)₃·H₂O].[1][2]

  • Preparation of Hydrated Niobium Oxide:

    • Mix niobium pentoxide (Nb₂O₅) with potassium bisulfate (KHSO₄) in a 1:7 weight ratio.

    • Heat the mixture in a platinum crucible until it melts.

    • After cooling, crush the solidified mass.

    • Wash the crushed material in a 1:1 HCl aqueous solution for 24 hours to remove impurities.

    • Filter the material and wash it with hot water to obtain hydrated niobium oxide.

  • Complexation:

    • Prepare a solution with a 1:1 molar ratio of oxalic acid and ammonium oxalate.

    • Add the hydrated niobium oxide to this solution.

    • Slowly evaporate the solution to precipitate the this compound complex.

  • Drying and Preparation:

    • Dry the precipitated complex at 70°C for 24 hours.

    • Grind the granulated material into a fine powder using a mortar and pestle.

Thermal Decomposition Procedure (Thermogravimetric Analysis)

This is a general procedure for analyzing the thermal decomposition using a thermobalance.

  • Sample Preparation: Place a precisely weighed amount of the finely powdered this compound into an alumina (B75360) crucible.

  • Atmosphere Control: Place the crucible in the thermobalance and purge the system with the desired gas (e.g., argon) to establish an inert atmosphere. Maintain a constant flow rate throughout the experiment.

  • Heating Program:

    • Heat the sample from room temperature to the final desired temperature (e.g., 900°C).

    • Use a controlled, linear heating rate, for instance, 5°C/min.[1][2]

  • Data Collection: Continuously record the sample mass as a function of temperature. The resulting data can be used to determine the onset and completion temperatures of decomposition stages and the corresponding mass losses.

Visualizations

Thermal Decomposition Pathway

G A This compound ((NH₄)₃NbO(C₂O₄)₃·H₂O) B Dehydration (~72-145°C) A->B Release of H₂O C Anhydrous Complex B->C D Partial Decomposition (~180-220°C) C->D Release of NH₃, CO₂ E Intermediate Complex D->E F Major Decomposition (~240-320°C) E->F Release of NH₃, CO₂, CO, H₂O G Amorphous Nb₂O₅ F->G H Crystallization (Higher Temps) G->H I Crystalline Nb₂O₅ H->I G start Experiment Start check_result Are Results as Expected? start->check_result issue Identify Issue check_result->issue No end Successful Decomposition check_result->end Yes incomplete Incomplete Decomposition? issue->incomplete wrong_phase Incorrect Phase? issue->wrong_phase amorphous Amorphous Product? issue->amorphous solution1 Adjust Temp./Time/ Heating Rate incomplete->solution1 Yes solution2 Verify Temp./Atmosphere wrong_phase->solution2 Yes solution3 Increase Final Temp. amorphous->solution3 Yes solution1->start solution2->start solution3->start

References

Preventing impurity formation in niobate synthesis from oxalate precursors.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of niobates from oxalate (B1200264) precursors. The aim is to help prevent the formation of common impurities and ensure the synthesis of high-purity target materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during niobate synthesis from oxalate precursors?

A1: The most prevalent impurities are typically secondary phases that form due to incomplete reactions or non-ideal synthesis conditions. These can include:

  • Pyrochlore (B1171951) phases: These are often thermodynamically stable at lower temperatures and can persist if the calcination temperature is insufficient to drive the reaction to the desired perovskite phase.[1]

  • Niobium-rich phases: In the synthesis of alkali niobates like potassium niobate (KNbO₃), impurity phases such as KNb₃O₈ and K₄Nb₆O₁₇ may form, particularly if there are deviations in stoichiometry or localized inhomogeneities in the precursor mixture.

  • Unreacted oxides: Residual niobium pentoxide (Nb₂O₅) or the alkali metal oxide/carbonate can remain if the reaction temperature or time is inadequate.[2]

  • Hydrated Niobium Oxide: In the aqueous precursor solution, if the pH rises above 4, hydrated niobium oxide (Nb₂O₅·nH₂O) can precipitate, leading to an inhomogeneous precursor.

Q2: How does the pH of the precursor solution affect impurity formation?

A2: The pH of the aqueous oxalate precursor solution is a critical parameter. Niobium oxalate complexes are stable in acidic conditions. If the pH of the solution increases to above 4.0, polymerization of the niobium oxalate ions can occur, leading to the precipitation of hydrated niobium oxide. This precipitation results in a non-stoichiometric and inhomogeneous precursor, which is a primary cause of impurity formation during subsequent calcination. Maintaining a pH below 4 is crucial for keeping the niobium species dissolved and ensuring a homogeneous mixture of the metal ions.

Q3: What is the role of the calcination temperature and duration in preventing impurities?

A3: Calcination is a critical step where the oxalate precursor decomposes and the desired niobate phase is formed. Both temperature and duration are key to ensuring a complete reaction and minimizing impurities. Insufficient temperature or time can lead to the formation of intermediate phases, such as pyrochlores, which are often more stable at lower temperatures.[1] For many niobate systems, a calcination temperature of 700°C or higher is required to obtain a well-crystallized, single-phase product. The optimal temperature and time will depend on the specific niobate being synthesized and the nature of the oxalate precursor. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are invaluable for determining the decomposition and reaction temperatures for a specific precursor system.

Q4: How critical is the stoichiometry of the oxalate precursors?

A4: Maintaining precise stoichiometry of the metal precursors is fundamental to obtaining a pure final product. An excess or deficiency of the alkali metal component in the precursor mixture will inevitably lead to the formation of secondary phases. For example, in the synthesis of LiNbO₃, an incorrect Li/Nb ratio can result in the formation of Li₃NbO₄ or LiNb₃O₈.[2] Careful control over the weighing and mixing of the starting materials is essential.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Presence of Pyrochlore Phase in Final Product Insufficient calcination temperature or time.Increase the calcination temperature or prolong the calcination duration. Consult thermal analysis (TGA/DTA) data to determine the optimal temperature for perovskite phase formation. A two-step calcination process, with an intermediate grinding step, can also promote homogeneity and complete reaction.
Residual Nb₂O₅ Detected by XRD Inhomogeneous precursor; pH of the precursor solution was too high, leading to Nb₂O₅·nH₂O precipitation; incorrect stoichiometry.Ensure the pH of the oxalate precursor solution is maintained below 4. Improve the mixing of the precursor materials to ensure homogeneity. Re-verify the stoichiometry of the starting materials.
Formation of Niobium-Rich Secondary Phases (e.g., KNb₃O₈) Non-stoichiometric precursor mixture with a deficiency of the alkali metal component.Carefully re-calculate and measure the amounts of the starting materials to ensure the correct stoichiometric ratio. Ensure homogeneous mixing of the precursors before calcination.
Final Product is Amorphous Calcination temperature is too low.Increase the calcination temperature. The oxalate precursor first decomposes to an amorphous mixture of oxides and carbonates, and a sufficiently high temperature is required for crystallization of the desired niobate phase.
Inconsistent Results Between Batches Variations in precursor preparation (pH, mixing, drying); fluctuations in calcination temperature or atmosphere.Standardize the precursor preparation protocol, including strict control of pH and thorough mixing. Ensure the calcination furnace provides a stable and uniform temperature. Calibrate the furnace regularly.

Quantitative Data on Impurity Formation

The following table summarizes the general relationship between calcination temperature and the formation of the desired perovskite phase versus the impurity pyrochlore phase in a typical potassium niobate (KNbO₃) synthesis from an oxalate precursor. The percentages are illustrative and can vary based on specific experimental conditions.

Calcination Temperature (°C)Expected Perovskite Phase (KNbO₃) %Expected Pyrochlore Impurity Phase %Notes
500< 10> 90At this temperature, the oxalate precursor has decomposed, but the formation of the perovskite phase has not significantly begun. The pyrochlore phase is dominant.
600~ 50~ 50The transition from the pyrochlore to the perovskite phase is underway. Both phases are likely to be present in significant amounts.
700> 95< 5A significant conversion to the desired perovskite phase is expected. Minor amounts of the pyrochlore phase may still be present.
800> 99TraceAt this temperature, the formation of a single-phase perovskite KNbO₃ is highly probable, assuming correct stoichiometry and a homogeneous precursor.

Experimental Protocols

Protocol 1: Synthesis of Ammonium (B1175870) Niobium Oxalate Precursor

This protocol describes the preparation of a common water-soluble niobium precursor, ammonium niobium oxalate, from niobium pentoxide (Nb₂O₅).[3][4]

  • Fusion: Mix Nb₂O₅ powder with a fluxing agent like potassium bisulfate (KHSO₄) in a 1:7 weight ratio in a platinum crucible. Heat the mixture until it melts completely.

  • Cooling and Grinding: Allow the molten mixture to cool to room temperature. The resulting solid mass should be ground into a fine powder.

  • Washing: Wash the powder with a dilute acid solution (e.g., 1:1 HCl aqueous solution) for 24 hours to remove impurities. Filter the material and wash it with hot deionized water until the washings are neutral. This step produces hydrated niobium oxide.

  • Complexation: Prepare a solution of oxalic acid and ammonium oxalate (e.g., in a 1:1 molar ratio) in deionized water. Heat and stir the solution until all solids are dissolved.

  • Crystallization: Slowly add the washed hydrated niobium oxide powder to the oxalate solution while maintaining heating and stirring. Continue to heat and stir until the solution becomes clear.

  • Precipitation and Drying: Allow the solution to cool slowly to promote the crystallization of ammonium niobium oxalate. The precipitate can be recovered by filtration and dried at a low temperature (e.g., 70°C) for 24 hours.

Protocol 2: Synthesis of Potassium Niobate (KNbO₃) from Oxalate Precursors

This protocol provides a general procedure for synthesizing KNbO₃ powder.

  • Precursor Solution Preparation: Dissolve stoichiometric amounts of ammonium niobium oxalate (prepared as in Protocol 1) and a potassium source (e.g., potassium oxalate or potassium carbonate) in deionized water. The K:Nb molar ratio should be precisely 1:1.

  • pH Adjustment: Adjust the pH of the solution to be in the acidic range (pH 1-4) to ensure the stability of the niobium oxalate complex. Dilute nitric acid or ammonia (B1221849) solution can be used for this adjustment.

  • Drying: Evaporate the water from the solution by heating on a hot plate with constant stirring to obtain a dry powder or gel. This should be done carefully to avoid splattering.

  • Pre-Calcination (Optional): Heat the dried powder at a lower temperature (e.g., 300-400°C) for a few hours to decompose the oxalate complexes.

  • Calcination: Transfer the powder to an alumina (B75360) crucible and calcine in a furnace at a temperature between 700°C and 800°C for 2-4 hours to form the crystalline KNbO₃ perovskite phase. The exact temperature and time should be optimized for the specific setup.

  • Characterization: Analyze the resulting powder using X-ray diffraction (XRD) to confirm the phase purity and identify any impurity phases.

Visualizations

Experimental Workflow for Niobate Synthesis

G cluster_0 Precursor Preparation cluster_1 Thermal Treatment cluster_2 Analysis cluster_3 Troubleshooting Loop start Start Materials (Nb2O5, K-salt, Oxalic Acid) solution Prepare Aqueous Oxalate Solution start->solution ph_adjust Adjust pH (< 4) solution->ph_adjust drying Dry to Powder/Gel ph_adjust->drying calcination Calcination (e.g., 700-800°C) drying->calcination cooling Cooling calcination->cooling characterization Characterization (XRD, SEM, etc.) cooling->characterization final_product Pure Niobate Powder characterization->final_product impurity_check Impurity Detected? characterization->impurity_check impurity_check->final_product No adjust_params Adjust Synthesis Parameters impurity_check->adjust_params Yes adjust_params->solution Modify Precursor Prep adjust_params->calcination Modify Calcination

Caption: Workflow for niobate synthesis from oxalate precursors.

Logical Relationship for Troubleshooting Impurity Formation

G start Start Synthesis xrd Perform XRD Analysis start->xrd pure Single Phase Product xrd->pure impure Impurity Phases Detected xrd->impure pyrochlore Pyrochlore Phase? impure->pyrochlore nb_rich Nb-rich Phase? pyrochlore->nb_rich No inc_temp Increase Calcination Temperature/Time pyrochlore->inc_temp Yes unreacted Unreacted Oxides? nb_rich->unreacted No check_stoich Check Stoichiometry (Increase Alkali Salt) nb_rich->check_stoich Yes check_ph Check Precursor pH (<4) unreacted->check_ph Yes improve_mixing Improve Precursor Mixing unreacted->improve_mixing Also consider inc_temp->start check_stoich->start check_ph->improve_mixing improve_mixing->start

Caption: Troubleshooting logic for impurity formation in niobate synthesis.

References

Technical Support Center: Ammonium Niobate(V) Oxalate Hydrate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for the precipitation of ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating ammonium niobate(V) oxalate hydrate?

A patented method suggests that adjusting the pH to a range of 2.5 to 3.0 using ammonium hydroxide (B78521) can induce the crystallization of this compound from a niobium oxalate solution.[1]

Q2: What happens if the pH of the niobium oxalate solution is too high?

If the pH of an aqueous solution of ammonium niobate oxalate exceeds 4.0, polymerization of the niobium oxalate ions can occur. This leads to the precipitation of hydrated niobium pentoxide (Nb₂O₅), which is an impurity in the desired product.[2]

Q3: What is the recommended pH range for a stable aqueous solution of ammonium niobate oxalate?

Aqueous solutions of ammonium niobate oxalate are stable in a pH range of 0.2 to 4.0.[2] Within this range, various ionic species of niobium oxide with one, two, or three oxalate groups are present.

Q4: How does pH affect the niobium oxalate species in solution?

The chemical equilibrium of the ionic species in a niobium oxalate solution is a function of the pH.[2] Raman spectroscopy studies have shown that at a pH below 3.0, the dominant species is [NbO(C₂O₄)₂(H₂O)₂]⁻. As the pH increases towards 5.0, mixed oxalate/hydroxyl complexes form due to the partial hydrolysis of oxalate ligands.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Milky white precipitate forms immediately upon pH adjustment. The local pH is too high, causing the precipitation of hydrated niobium pentoxide.Add the base (e.g., ammonium hydroxide) slowly and with vigorous stirring to ensure uniform pH throughout the solution. Consider using a diluted base solution.
No precipitate forms after adjusting the pH to the 2.5-3.0 range. The concentration of the niobium oxalate solution may be too low. The temperature may be too high, increasing solubility.Concentrate the solution by evaporation before pH adjustment. Cool the solution to a lower temperature (e.g., 10°C) to decrease the solubility of the product.[1]
The final product is difficult to filter and appears gelatinous. This may indicate the co-precipitation of hydrated niobium pentoxide due to a pH excursion above 4.0.Ensure the pH does not exceed 4.0 during the process. If this occurs, the solution may need to be re-acidified and the pH adjustment repeated more carefully.
Low yield of the final product. The pH may not have been optimal for crystallization. The final pH may have been too low, keeping more of the complex in solution.Systematically vary the final pH within the 2.5 to 3.0 range to find the optimal point for your specific concentration and temperature conditions. Ensure sufficient cooling time to maximize precipitation.

Quantitative Data Summary

The following table summarizes the key pH values and other relevant parameters for the synthesis of this compound.

Parameter Value Significance Reference
Stable Solution pH Range 0.2 - 4.0pH range in which aqueous ammonium niobate oxalate solutions are stable and do not precipitate hydrated Nb₂O₅.[2]
Optimal Precipitation pH 2.5 - 3.0The recommended pH for inducing the crystallization of this compound.[1]
Precipitation Temperature 10°CCooling the solution after pH adjustment can increase the yield of the precipitate.[1]
Drying Temperature 50°CThe temperature for drying the final product after filtration.[1]

Experimental Protocols

Protocol for the Precipitation of this compound

This protocol is based on a patented method for the crystallization of this compound.[1]

Materials:

  • Niobium pentoxide (Nb₂O₅)

  • Oxalic acid (40% solution)

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

  • H⁺-form ion-exchange resin

Procedure:

  • Dissolution: Dissolve niobium pentoxide (Nb₂O₅) in a hot (80°C) 40% oxalic acid solution.

  • pH Adjustment: Cool the solution and then add ammonium hydroxide dropwise with constant stirring until the pH of the solution reaches 2.5-3.0.

  • Crystallization: Cool the solution to 10°C to induce the crystallization of ammonium niobate oxalate hydrate.

  • Filtration: Filter the resulting crystals from the solution.

  • Purification (Optional): For conversion to niobium(V) oxalate, redissolve the crystals in water and treat with an H⁺-form ion-exchange resin.

  • Drying: Dry the final product at 50°C.

Visualizations

experimental_workflow start Start: Niobium Pentoxide (Nb₂O₅) dissolve Dissolve in 40% Oxalic Acid at 80°C start->dissolve cool Cool Solution dissolve->cool ph_adjust Adjust pH to 2.5-3.0 with Ammonium Hydroxide cool->ph_adjust crystallize Cool to 10°C to Induce Crystallization ph_adjust->crystallize filter Filter Crystals crystallize->filter dry Dry at 50°C filter->dry end End: Ammonium Niobate(V) Oxalate Hydrate dry->end

Caption: Experimental workflow for the precipitation of this compound.

ph_dependency ph_low pH < 3.0 species_stable Dominant Species: [NbO(C₂O₄)₂(H₂O)₂]⁻ ph_low->species_stable Stable Solution ph_optimal pH 2.5 - 3.0 species_precipitate Precipitation of Ammonium Niobate(V) Oxalate Hydrate ph_optimal->species_precipitate Induces Crystallization ph_high pH > 4.0 species_polymerize Polymerization and Precipitation of Hydrated Nb₂O₅ ph_high->species_polymerize Causes Impurity Precipitation

Caption: Relationship between pH and the chemical species in a niobium oxalate solution.

References

Technical Support Center: Synthesis of Ammonium Niobate(V) Oxalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303). It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for synthesizing ammonium niobate(V) oxalate hydrate from niobium pentoxide?

A1: The synthesis typically involves a multi-step process that begins with the fusion of niobium pentoxide (Nb₂O₅) with a fluxing agent, followed by dissolution, complexation, and precipitation. A common method involves fusing Nb₂O₅ with potassium bisulfate (KHSO₄) to enhance its reactivity.[1][2] The resulting fused mass is then dissolved in water and the hydrated niobium oxide is precipitated. This hydrated oxide is subsequently reacted with an aqueous solution of oxalic acid and ammonium oxalate to form the soluble ammonium niobate(V) oxalate complex.[3][4] Finally, the desired product is precipitated from the solution, often by slow evaporation or cooling, followed by filtration and drying.[4][5]

Q2: The degree of hydration (xH₂O) in the final product is variable. How can I determine the exact water content for accurate stoichiometric calculations?

A2: The variable water content is a known challenge.[6] To accurately determine the degree of hydration, thermogravimetric analysis (TGA) is the most reliable method. TGA will show distinct mass loss steps corresponding to the removal of water molecules, allowing for a precise calculation of 'x'. The first mass loss stage, typically occurring between 72°C and 138°C, corresponds to dehydration.[1]

Q3: What is the importance of pH control during the synthesis?

A3: Maintaining the correct pH is critical to prevent the premature precipitation of hydrated niobium oxide. Aqueous solutions of ammonium niobate(V) oxalate are stable in a pH range of 0.2 to 4.[5] At pH values above 4, polymerization of the niobium oxalate ions can occur, leading to the precipitation of hydrated Nb₂O₅ and a reduction in the yield of the desired complex.[5]

Q4: What are the expected decomposition temperatures for this compound?

A4: The thermal decomposition of this compound occurs in several stages. The initial loss of water of hydration typically happens between 72°C and 145°C.[1][3] This is followed by the release of ammonia (B1221849) and carbon dioxide between 180°C and 220°C.[3] A more significant decomposition occurs between 240°C and 300°C, with the release of ammonia, carbon dioxide, carbon monoxide, and the remaining water.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete fusion of Nb₂O₅.Ensure a sufficient amount of fluxing agent (e.g., KHSO₄) is used and that the fusion temperature is adequate to fully react the niobium pentoxide.[1][2]
Precipitation of hydrated niobium oxide due to high pH.Monitor and maintain the pH of the reaction mixture between 0.2 and 4.[5]
Loss of product during washing.Optimize the washing procedure. Using a solution of aqueous acetic acid has been shown to reduce water consumption and minimize product loss.[1]
Product is Insoluble in Water Polymerization due to aging or exposure to high pH.Ensure the synthesis is carried out in the correct pH range and store the final product in a dry, airtight container to prevent aging.[5]
Incorrect product formation.Verify the synthesis protocol and ensure all reagents are of the correct purity and stoichiometry.
Presence of Impurities in the Final Product Incomplete removal of starting materials or byproducts.Thoroughly wash the precipitated product. Recrystallization from a suitable solvent may be necessary for higher purity.
Contamination from reaction vessels.Use appropriate and clean glassware for the synthesis.
Inconsistent Batch-to-Batch Results Variation in the degree of hydration of the starting hydrated niobium oxide.If possible, determine the water content of the hydrated niobium oxide intermediate before proceeding with the complexation step.
Fluctuations in reaction temperature or time.Carefully control and monitor reaction parameters such as temperature, time, and stirring rate.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on literature reports.[1][4]

  • Fusion: Mix niobium pentoxide (Nb₂O₅) with potassium bisulfate (KHSO₄) in a 1:7 weight ratio in a platinum crucible. Heat the mixture until a complete melt is achieved.

  • Leaching: After cooling, crush the solidified mass and leach it with a 1:1 HCl aqueous solution for 24 hours to remove impurities.

  • Precipitation of Hydrated Niobium Oxide: Filter the mixture and wash the solid with hot water to form hydrated niobium oxide.

  • Complexation: Add the hydrated niobium oxide to an aqueous solution containing a 1:1 molar ratio of oxalic acid and ammonium oxalate.

  • Crystallization: Slowly evaporate the solution to precipitate the this compound crystals.

  • Drying: Filter the crystals and dry them at 70°C for 24 hours.

Characterization by Thermogravimetric Analysis (TGA)
  • Place a known mass (e.g., 10-15 mg) of the synthesized this compound into a TGA crucible.

  • Heat the sample from room temperature to 900°C at a controlled heating rate (e.g., 5°C/min) under an inert atmosphere (e.g., argon).

  • Record the mass loss as a function of temperature to determine the decomposition stages.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_product Final Product Nb2O5 Nb₂O₅ Fusion Fusion Nb2O5->Fusion KHSO4 KHSO₄ KHSO4->Fusion Leaching Leaching & Washing Fusion->Leaching Cooling & Crushing Complexation Complexation with Oxalic Acid & Ammonium Oxalate Leaching->Complexation Hydrated Niobium Oxide Crystallization Crystallization Complexation->Crystallization Drying Drying Crystallization->Drying Product Ammonium Niobate(V) Oxalate Hydrate Drying->Product

Caption: Workflow for the synthesis of this compound.

TroubleshootingLogic cluster_causes_ly Potential Causes for Low Yield cluster_causes_ip Potential Causes for Insolubility cluster_causes_imp Potential Causes for Impurities Problem Problem Encountered LowYield Low Yield Problem->LowYield e.g. InsolubleProduct Insoluble Product Problem->InsolubleProduct e.g. Impurities Impurities Present Problem->Impurities e.g. IncompleteFusion Incomplete Fusion LowYield->IncompleteFusion HighpH High pH (>4) LowYield->HighpH WashingLoss Product Loss During Washing LowYield->WashingLoss Polymerization Polymerization InsolubleProduct->Polymerization IncorrectProduct Incorrect Product Formation InsolubleProduct->IncorrectProduct IncompleteWashing Incomplete Washing Impurities->IncompleteWashing Contamination Vessel Contamination Impurities->Contamination Solution1 Optimize Fusion IncompleteFusion->Solution1 Solution Solution2 Control pH (0.2-4) HighpH->Solution2 Solution Polymerization->Solution2 Solution Solution3 Thorough Washing IncompleteWashing->Solution3 Solution

Caption: Troubleshooting logic for common synthesis issues.

References

Improving the yield of niobium oxide from Ammonium niobate(V) oxalate hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Niobium Oxide Synthesis

Welcome to the technical support center for the synthesis of niobium oxide from Ammonium (B1175870) Niobate(V) Oxalate (B1200264) Hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving yield and troubleshooting common experimental issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the thermal decomposition of ammonium niobate(V) oxalate hydrate to produce niobium oxide.

Issue 1: Low Yield of Niobium Oxide

Possible Cause Recommended Solution
Incomplete Decomposition The calcination temperature may be too low or the duration too short. Ensure the temperature is at least 600°C to facilitate the crystallization of orthorhombic Nb2O5.[1][2] Extend the calcination time to ensure all organic and ammonium components are fully removed.
Material Loss During Handling The resulting niobium oxide powder can be very fine. Use care when transferring the material from the furnace and during subsequent handling steps. Consider performing the calcination in a crucible with a loose-fitting lid to minimize airborne loss.
Inaccurate Precursor Mass Ensure the starting material, this compound, is accurately weighed. Due to its hydrated nature, the water content can vary. Consider performing a thermogravimetric analysis (TGA) on a small sample to determine the exact water content for more precise yield calculations.
Sub-optimal Atmosphere While decomposition can be performed in air, an inert atmosphere like argon can prevent the formation of undesired niobium sub-oxides.[1][3]

Issue 2: Discolored Niobium Oxide Powder (Not Pure White)

Possible Cause Recommended Solution
Incomplete Combustion of Oxalate A grayish or black tint can indicate residual carbon from the incomplete combustion of the oxalate ligands. Increase the calcination temperature or duration to ensure complete oxidation of carbonaceous residues. Introducing a controlled flow of air or oxygen during calcination can also aid in the complete removal of carbon.
Formation of Niobium Sub-oxides A bluish or black color could indicate the presence of niobium sub-oxides (e.g., NbO2). This can occur at very high temperatures (above 900°C) especially under a reducing atmosphere.[4] Optimize the calcination temperature and ensure a sufficiently oxidizing atmosphere (air) if a pure Nb2O5 phase is desired.
Contamination Contamination from the furnace or crucible can discolor the sample. Ensure all equipment is thoroughly cleaned before use.

Issue 3: Amorphous or Mixed-Phase Niobium Oxide

Possible Cause Recommended Solution
Insufficient Calcination Temperature The product can remain amorphous if the calcination temperature is too low.[1][2] A temperature of at least 600°C is generally required to induce crystallization into the orthorhombic phase of Nb2O5.[1][2]
Rapid Heating/Cooling Rates Very rapid heating or cooling can sometimes lead to the formation of metastable or mixed phases. A slower, more controlled temperature ramp and cooling period can promote the formation of a single, stable crystalline phase.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical yield of Nb2O5 from this compound?

A1: The theoretical yield depends on the exact chemical formula of the precursor, specifically its hydration state (the 'x' in (NH4)[NbO(C2O4)2(H2O)2]·xH2O). To calculate the theoretical yield, you first need to determine the molar mass of your specific precursor and then use stoichiometry to find the expected mass of Nb2O5.

Q2: What is the optimal calcination temperature for maximizing the yield of crystalline Nb2O5?

A2: A calcination temperature of around 600-700°C is often optimal. At this temperature, the material typically crystallizes into the orthorhombic structure of Nb2O5.[1][2] Temperatures below 550°C may result in an amorphous product, while excessively high temperatures (e.g., above 950°C) can lead to phase transitions to a monoclinic structure.[1][2]

Q3: How does the heating rate affect the final product?

A3: A slower heating rate (e.g., 5°C/min) allows for a more controlled decomposition process, which can lead to a more uniform particle size and morphology.[1] Rapid heating can sometimes result in a less homogeneous product.

Q4: Can I perform the calcination in an atmosphere other than air?

A4: Yes, calcination can be performed in an inert atmosphere such as argon.[1][3] This can be beneficial in preventing the formation of certain impurities. However, for ensuring the complete removal of organic residues through combustion, an oxidizing atmosphere (like air) is generally recommended.

Experimental Protocol: Thermal Decomposition of this compound

This protocol outlines the standard procedure for producing niobium oxide (Nb2O5) via thermal decomposition.

Materials and Equipment:

  • This compound

  • Ceramic crucible

  • Tube furnace with atmospheric control

  • Balance

Procedure:

  • Accurately weigh a desired amount of this compound and place it into a clean, dry ceramic crucible.

  • Place the crucible in the center of the tube furnace.

  • If using a controlled atmosphere, purge the furnace tube with the desired gas (e.g., air or argon) for at least 30 minutes to ensure a stable environment.

  • Program the furnace to heat to the target calcination temperature (e.g., 700°C) at a controlled rate (e.g., 5°C/min).

  • Hold the sample at the target temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition.

  • After the hold time, turn off the furnace and allow it to cool down to room temperature naturally.

  • Once cooled, carefully remove the crucible containing the white niobium oxide powder.

  • Weigh the final product to determine the experimental yield.

Data Presentation

Table 1: Thermal Decomposition Stages of this compound

Based on thermogravimetric analysis (TGA) data.

Decomposition Stage Temperature Range (°C) Mass Loss Event
172 - 138Removal of hydration water.[5]
2138 - 188Decomposition of coordination waters.[5]
3188 - 207Decomposition of the ammonium ion (release of NH3).[5][6]
4207 - 318Decomposition of oxalate ligands (release of CO and CO2).[5]
5> 318Stable niobium pentoxide (Nb2O5) remains.[5]

Table 2: Effect of Calcination Temperature on Nb2O5 Crystal Phase

Calcination Temperature (°C) Resulting Crystal Phase
< 550Amorphous[7]
~ 600-700Orthorhombic[1][2]
> 950Monoclinic[1][2]

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_furnace Furnace Process cluster_analysis Analysis weigh Weigh Precursor place Place in Crucible weigh->place load Load into Furnace place->load purge Purge with Gas load->purge heat Heat to 700°C purge->heat hold Hold for 2-4h heat->hold cool Cool to RT hold->cool remove Remove Product cool->remove weigh_yield Weigh for Yield remove->weigh_yield characterize Characterize (XRD, etc.) weigh_yield->characterize

Caption: Experimental workflow for niobium oxide synthesis.

TroubleshootingYield start Low Yield Issue incomplete_decomp Incomplete Decomposition? start->incomplete_decomp discolored Product Discolored? incomplete_decomp->discolored No increase_temp_time Increase Calcination Temperature/Time incomplete_decomp->increase_temp_time Yes check_atmosphere Optimize Atmosphere (e.g., Air for full combustion) discolored->check_atmosphere Yes (Gray/Black) solution Yield Improved discolored->solution No increase_temp_time->solution check_atmosphere->solution

Caption: Troubleshooting low yield issues in niobium oxide synthesis.

References

Trace metal analysis and impurity removal in Ammonium niobate(V) oxalate hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

Trace Metal Analysis and Impurity Removal

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303). The focus is on the critical aspects of trace metal analysis and the effective removal of impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work, offering potential causes and step-by-step solutions.

Issue 1: Inaccurate or Inconsistent Results in Trace Metal Analysis by ICP-MS

Potential Cause: Matrix effects from the high concentration of niobium and oxalate can suppress or enhance the analyte signal, leading to inaccurate quantification.[1][2] Spectral interferences, where ions from the matrix have the same mass-to-charge ratio as the analytes, can also occur.[2][3]

Solution:

  • Sample Dilution: Diluting the sample can often mitigate matrix effects. However, this may also lower the concentration of trace metals to below the detection limit of the instrument.[4]

  • Matrix Matching: Prepare calibration standards in a solution that closely matches the sample matrix (i.e., containing a similar concentration of high-purity ammonium niobate(V) oxalate hydrate).[5]

  • Internal Standardization: Introduce an internal standard—an element not present in the sample with similar ionization properties to the analytes—to all samples, blanks, and standards.[3] This helps to correct for variations in sample introduction and plasma conditions.[3][4]

  • Collision/Reaction Cell Technology: If your ICP-MS is equipped with a collision or reaction cell, use it to remove polyatomic interferences.[2]

  • On-line Matrix Separation: For challenging matrices, an on-line anion exchange separation can be employed to remove the niobium matrix before the sample is introduced to the ICP-MS.[1]

Issue 2: Incomplete Removal of Tantalum Impurities

Potential Cause: Tantalum is chemically very similar to niobium, making it a common and difficult-to-remove impurity. Standard purification methods like simple recrystallization may not be sufficient.

Solution:

  • Solvent Extraction: Utilize a solvent extraction method with a solvent like methyl isobutyl ketone (MIBK) to selectively separate tantalum from niobium.[6]

  • Ion Exchange Chromatography: Employ anion or cation exchange chromatography to separate tantalum and niobium based on their different affinities for the resin under specific conditions.[7][8][9] For instance, in tartaric-hydrochloric acid mixtures, titanium can be separated from niobium and tantalum using a cation exchange resin.[8]

  • Fractional Crystallization: This technique can be effective if there are slight differences in the solubility of the niobium and tantalum oxalate complexes.

Issue 3: Low Yield After Recrystallization for Purification

Potential Cause: The solubility of this compound is temperature-dependent, and improper cooling can lead to premature crystallization or co-precipitation of impurities.[10] The choice of solvent and its volume are also critical factors.

Solution:

  • Controlled Cooling: Cool the saturated solution slowly and without agitation to promote the growth of larger, purer crystals. A controlled cooling range, for instance, between 4 to 22°C, can be optimal for crystallization.[10]

  • Solvent Selection: Ensure the chosen solvent has a significant difference in solubility for the compound at high and low temperatures. Water is a common solvent, and its solubility for ammonium niobate(V) oxalate can be increased by adding a dilute solution of oxalic acid.[10]

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the solid. Excess solvent will reduce the overall yield.

  • Seeding: Introduce a small, pure crystal of the compound to the cooled, saturated solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common trace metal impurities found in commercial-grade this compound?

A1: Common impurities can include tantalum (Ta), iron (Fe), titanium (Ti), silicon (Si), and alkali metals (e.g., Na, K).[7] High-purity grades, such as 99.99% trace metals basis, will have a total trace metal content of ≤150.0 ppm.[11]

Q2: What is the recommended sample preparation method for trace metal analysis of this compound by ICP-MS?

A2: A common method involves dissolving the solid sample in a mixture of high-purity nitric acid and hydrofluoric acid.[1][12] The solution is then diluted with deionized water to an appropriate concentration for analysis. It is crucial to handle hydrofluoric acid with extreme care due to its hazardous nature.

Q3: Can I use Atomic Absorption Spectrometry (AAS) for trace metal analysis in this matrix?

A3: Yes, Graphite Furnace AAS (GFAAS) can be used for the determination of certain trace elements. However, similar to ICP-MS, matrix effects can be a challenge.[1][5] Solid sampling GFAAS is an alternative that requires minimal sample preparation.[5][13]

Q4: How can I remove organic impurities from my this compound?

A4: Recrystallization is an effective method for removing many organic impurities. Dissolving the compound in a suitable hot solvent and allowing it to cool slowly will leave many impurities behind in the mother liquor. Washing the resulting crystals with a small amount of cold, pure solvent can further enhance purity.

Q5: What are the optimal conditions for ion exchange chromatography to separate niobium from other metals?

A5: The optimal conditions depend on the specific impurities you are targeting. For example, niobium can be separated from titanium using anion exchange in chloride solutions, where the composition of complex ions is dependent on the HCl concentration.[7] For separation from tantalum, anion exchange in hydrochloric-hydrofluoric acid mixtures is a common approach.[8]

Data Presentation

Table 1: Typical Trace Metal Impurity Limits in High-Purity this compound (99.99% Trace Metals Basis)

Impurity ElementTypical Maximum Concentration (ppm)
Tantalum (Ta)< 50
Iron (Fe)< 10
Titanium (Ti)< 10
Silicon (Si)< 10
Sodium (Na)< 5
Potassium (K)< 5
Other Metals< 1 each
Total Impurities ≤ 150

Note: These values are illustrative and can vary by supplier. Always refer to the certificate of analysis for specific lot information.

Experimental Protocols
Protocol 1: Sample Preparation for ICP-MS Analysis
  • Safety Precautions: Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, especially when handling hydrofluoric acid.

  • Weighing: Accurately weigh approximately 0.1 g of the this compound sample into a clean PTFE vessel.

  • Digestion: Carefully add 2 mL of high-purity concentrated nitric acid (HNO₃) and 1 mL of high-purity hydrofluoric acid (HF) to the vessel.

  • Heating: Gently heat the covered vessel on a hot plate at a low temperature (e.g., 80°C) until the sample is completely dissolved.

  • Dilution: After cooling, quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water. This results in a 1000-fold dilution. Further dilutions may be necessary depending on the expected impurity concentrations and the sensitivity of the ICP-MS instrument.

  • Internal Standard: Add an appropriate internal standard to the final solution before analysis.

Protocol 2: Recrystallization for Purification
  • Dissolution: In a clean beaker, add the impure this compound to a minimal amount of deionized water. Heat the mixture gently while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel and filter paper to remove them.

  • Cooling and Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. For higher yields, the solution can be further cooled in an ice bath.[10]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven.

Visualizations

Trace_Metal_Analysis_Workflow Workflow for Trace Metal Analysis cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_troubleshooting Troubleshooting A Weigh Sample B Acid Digestion (HNO3 + HF) A->B C Dilution B->C D Add Internal Standard C->D F Sample Introduction D->F Analyze Prepared Sample E Instrument Calibration E->F G Data Acquisition F->G H Data Processing & Quantitation G->H I Inaccurate Results? H->I J High Matrix Effects? I->J Yes J->C Further Dilution K Matrix Matching J->K

Caption: Workflow for Trace Metal Analysis by ICP-MS.

Impurity_Removal_Troubleshooting Troubleshooting Impurity Removal Start Start: Impure Product Recrystallization Perform Recrystallization Start->Recrystallization CheckPurity Check Purity (e.g., ICP-MS) Recrystallization->CheckPurity End End: Pure Product CheckPurity->End Purity OK IonExchange Consider Ion Exchange Chromatography CheckPurity->IonExchange Purity Not OK (e.g., Ta present) SolventExtraction Consider Solvent Extraction CheckPurity->SolventExtraction Purity Not OK (Specific Impurities) IonExchange->CheckPurity SolventExtraction->CheckPurity

Caption: Troubleshooting Logic for Impurity Removal.

References

How to avoid polymerization in Ammonium niobate(V) oxalate hydrate solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid polymerization in Ammonium (B1175870) Niobate(V) Oxalate (B1200264) Hydrate (B1144303) solutions.

Troubleshooting Guide

Immediate signs of polymerization include the formation of a gel, cloudiness, or precipitation in the solution. This guide will help you troubleshoot and prevent these issues.

Issue Potential Cause Recommended Action
Solution becomes cloudy or forms a precipitate upon standing. pH is too high (above 4.0). Lower the pH of the solution to a range of 2.5-3.0 by adding a dilute solution of oxalic acid (not exceeding 0.2 M).[1]
Aging of the solution. Add an ammonium salt, such as ammonium oxalate, to the solution to prevent polymerization that can occur over time.
A gel forms, especially upon heating. Hydrolysis and polycondensation. Avoid heating solutions above 80°C if gelation is not desired. For applications requiring heat, ensure the pH is well within the acidic range.
Incomplete dissolution of the solid. Insufficient oxalic acid. The solubility of ammonium niobate(V) oxalate hydrate can be increased by adding a dilute solution of oxalic acid.[1]
Low temperature. Gently warm the solution to increase the solubility of the salt. Refer to the solubility table below.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization in this compound solutions?

A1: The primary cause of polymerization is an increase in the pH of the solution. At a pH above 4, the niobium oxalate complex becomes unstable and begins to hydrolyze, leading to the formation of hydrated niobium pentoxide (Nb₂O₅·nH₂O) precipitates.[1] This process is a form of olation, where metal ions link together via oxygen bridges.

Q2: How can I maintain a stable pH in my solution?

A2: To maintain a stable, acidic pH, it is recommended to use a dilute solution of oxalic acid as the solvent or to add it to your aqueous solution. A pH range of 2.5 to 3.0 is often effective for inducing crystallization of the stable ammonium niobium oxalate hydrate.

Q3: What is the role of excess oxalate ions in the solution?

A3: Oxalic acid and oxalate ions act as chelating agents and bidentate ligands, respectively. They coordinate with the niobium atoms to form stable complexes, which helps to prevent the premature precipitation of hydrated niobium oxide.

Q4: Can temperature affect the stability of the solution?

A4: Yes, temperature can influence both solubility and the rate of polymerization. While higher temperatures increase solubility, they can also accelerate hydrolysis and polymerization, especially if the pH is not adequately controlled. It is advisable to avoid prolonged heating at high temperatures.

Q5: How does the concentration of the solution affect its stability?

A5: While a higher concentration might be desired for certain applications, it can also increase the likelihood of precipitation if the solution becomes supersaturated or if there are fluctuations in temperature or pH. It is important to work within the known solubility limits.

Data Presentation

Solubility of this compound

The solubility of this compound in water is dependent on temperature. The data below provides a general range of solubility.

Temperature (°C)Solubility (grams of Niobium per liter of water)
2060
80160

Source: This data is based on information from a patent on the production of ammonium niobium oxalate.[1]

Experimental Protocols

Preparation of a Stable this compound Solution

This protocol describes a method for preparing a stable aqueous solution of this compound, suitable as a precursor for various applications.

Materials:

  • Niobium pentoxide (Nb₂O₅)

  • Oxalic acid (H₂C₂O₄)

  • Ammonium hydroxide (B78521) (NH₄OH) or Ammonium Oxalate ((NH₄)₂C₂O₄)

  • Deionized water

Procedure:

  • Dissolution of Niobium Pentoxide: In a beaker, dissolve niobium pentoxide in a 40% oxalic acid solution by heating to 80°C with continuous stirring. The molar ratio of Nb₂O₅ to oxalic acid should be sufficient to ensure complete complexation.

  • pH Adjustment: Once the niobium pentoxide is fully dissolved, cool the solution. Slowly add ammonium hydroxide dropwise while monitoring the pH. Adjust the pH to a range of 2.5-3.0.[2] This step is critical for forming the stable ammonium niobium oxalate complex.

  • Crystallization (Optional): To obtain the solid salt, cool the solution to 10°C to induce crystallization of this compound.

  • Preparation of the Stable Solution: To prepare a stable solution, redissolve the crystallized solid in deionized water. Alternatively, after pH adjustment in step 2, the solution can be used directly. To enhance long-term stability, an additional amount of an ammonium salt, such as ammonium oxalate, can be added.

  • Storage: Store the solution in a tightly sealed container at room temperature.

Visualizations

Troubleshooting Workflow for Solution Instability

The following diagram outlines a troubleshooting workflow to address instability in this compound solutions.

G start Solution is unstable (Cloudy, Precipitate, Gel) check_ph Check pH of the solution start->check_ph ph_high Is pH > 4.0? check_ph->ph_high add_oxalic Add dilute oxalic acid (<=0.2M) to adjust pH to 2.5-3.0 ph_high->add_oxalic Yes ph_ok Is pH <= 4.0? ph_high->ph_ok No stable Solution should be stable add_oxalic->stable check_age Is the solution old? ph_ok->check_age add_ammonium Add ammonium salt (e.g., ammonium oxalate) check_age->add_ammonium Yes check_temp Is the solution being heated? check_age->check_temp No add_ammonium->stable reduce_temp Reduce temperature or ensure pH is acidic check_temp->reduce_temp Yes check_temp->stable No reduce_temp->stable

Caption: Troubleshooting workflow for unstable solutions.

Factors Affecting Solution Stability

This diagram illustrates the key factors that influence the stability of this compound solutions and can lead to polymerization.

G polymerization Polymerization (Precipitation of Hydrated Nb2O5) high_ph High pH (> 4.0) high_ph->polymerization aging Aging aging->polymerization high_temp High Temperature high_temp->polymerization low_oxalate Low Oxalate Concentration low_oxalate->polymerization stability Stable Solution [NbO(C2O4)2(H2O)2]^- low_ph Low pH (2.5-3.0) low_ph->stability ammonium_salt Presence of Ammonium Salt ammonium_salt->stability controlled_temp Controlled Temperature controlled_temp->stability excess_oxalate Sufficient Oxalate excess_oxalate->stability

Caption: Factors influencing solution stability.

References

Troubleshooting agglomeration in nanoparticles synthesized from Ammonium niobate(V) oxalate hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting agglomeration in nanoparticles synthesized from Ammonium Niobate(V) Oxalate Hydrate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle agglomeration during synthesis?

Agglomeration is primarily driven by the high surface energy of nanoparticles. To minimize this energy, nanoparticles tend to stick together, driven by weak van der Waals forces. This can lead to the formation of larger, loosely bound clusters.

Q2: How does pH influence agglomeration in niobate nanoparticle synthesis?

The pH of the synthesis solution is a critical factor that affects the surface charge of the nanoparticles. Adjusting the pH can introduce electrostatic repulsion between particles, preventing them from coming close enough to agglomerate. For niobate nanoparticle synthesis, alkaline conditions, achieved by adding aqueous ammonia (B1221849), can help stabilize the nanoparticles and prevent agglomeration.[1] While an optimal pH range is system-dependent, a solution pH between 7 and 10 has been identified as favorable for producing smaller and more uniformly sized NiO nanoparticles, a principle that can be applied to niobate synthesis as a starting point for optimization.[1]

Q3: My nanoparticles have already agglomerated. What can I do to redisperse them?

For redispersing agglomerated nanoparticles, ultrasonication is a common and effective method. This technique uses high-frequency sound waves to create cavitation bubbles in the liquid. The collapse of these bubbles generates localized high-energy shear forces that can break apart agglomerates. Both direct sonication (using a probe) and indirect sonication (in a bath) can be employed, with direct sonication generally delivering more focused energy.[2][3]

Q4: Can stabilizers be used to prevent agglomeration?

Yes, stabilizers, also known as capping agents, are highly effective in preventing agglomeration. These molecules adsorb onto the surface of nanoparticles, creating a protective layer that provides steric or electrostatic repulsion. Polyvinylpyrrolidone (B124986) (PVP) is a widely used stabilizer that can also influence the shape and size of the resulting nanoparticles.[4][5][6][7][8] The optimal concentration of the stabilizer is crucial and needs to be determined experimentally for your specific system.

Q5: How does temperature affect nanoparticle agglomeration?

Temperature can have a complex effect on agglomeration. Higher temperatures can increase the kinetic energy of nanoparticles, potentially leading to more frequent collisions and agglomeration. However, in some synthesis methods, such as hydrothermal synthesis, elevated temperatures can promote the formation of stable crystalline structures and well-dispersed nanoparticles.[9][10] It is important to carefully control the reaction temperature based on the specific synthesis protocol.

Troubleshooting Guides

Issue 1: Observing significant agglomeration in Transmission Electron Microscopy (TEM) images.
Potential Cause Troubleshooting Step Expected Outcome
Incorrect pH Systematically vary the pH of the reaction solution. For synthesis from this compound, start by adjusting the pH to a range of 8-10 using aqueous ammonia.[1] Monitor the particle size and agglomeration state at each pH value using Dynamic Light Scattering (DLS).Identification of an optimal pH range that results in a smaller average particle size and lower polydispersity index (PDI), indicating reduced agglomeration.
Ineffective Dispersion After synthesis, apply ultrasonication to the nanoparticle suspension. Start with a short duration (e.g., 2 minutes) and moderate power, and gradually increase as needed.[2] Monitor the dispersion quality using DLS. For dried powders, create a paste with a small amount of solvent before sonicating.[2]Breaking up of existing agglomerates, leading to a decrease in the average particle size measured by DLS.
Lack of Stabilization Introduce a stabilizer, such as Polyvinylpyrrolidone (PVP), into the synthesis process.[4] The concentration of the stabilizer is critical; start with a low concentration and systematically increase it to find the optimal amount that prevents agglomeration without interfering with the desired nanoparticle properties.[6]Formation of stable, well-dispersed nanoparticles with a protective layer that prevents them from sticking together.
Issue 2: Difficulty in obtaining a stable, long-lasting nanoparticle suspension.
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Surface Charge Adjust the pH of the suspension away from the isoelectric point of the nanoparticles to increase electrostatic repulsion.A more stable suspension where nanoparticles repel each other, preventing settling and agglomeration over time.
Re-agglomeration After Sonication Add a stabilizer to the suspension after the initial synthesis and sonication steps. This will help to maintain the dispersed state.Long-term stability of the nanoparticle suspension, preventing re-agglomeration.
Inappropriate Storage Conditions Store the nanoparticle suspension at a lower temperature (e.g., 4°C) to reduce Brownian motion and the likelihood of collisions leading to agglomeration.Enhanced shelf-life of the nanoparticle suspension.

Experimental Protocols

Protocol 1: Synthesis of Niobium Oxide Nanoparticles with pH Control

This protocol is a general guideline for synthesizing niobium oxide nanoparticles from this compound, with a focus on controlling agglomeration through pH adjustment.

Materials:

  • This compound

  • Distilled Water

  • Aqueous Ammonia (e.g., 25% solution)

  • Hydrogen Peroxide (e.g., 30% solution)

Procedure:

  • Dissolve a specific amount of this compound in distilled water to create a precursor solution of the desired concentration.

  • While stirring continuously, slowly add aqueous ammonia dropwise to adjust the pH of the solution to the desired alkaline value (e.g., pH 9). Monitor the pH using a calibrated pH meter.

  • Once the desired pH is reached and the solution is stable, add a calculated amount of hydrogen peroxide to induce the precipitation of niobium oxide nanoparticles.

  • Continue stirring the reaction mixture for a set period to allow for the complete formation of nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the collected nanoparticles several times with distilled water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the nanoparticles in an oven at a low temperature (e.g., 60-80°C).

  • If required, the dried powder can be calcined at a specific temperature to obtain the desired crystalline phase. Be aware that high calcination temperatures can promote particle growth and agglomeration.[11][12]

Protocol 2: Post-Synthesis Dispersion using Ultrasonication

This protocol outlines the steps for dispersing agglomerated nanoparticles after synthesis.

Materials and Equipment:

  • Agglomerated nanoparticle powder or suspension

  • Appropriate solvent (e.g., distilled water, ethanol)

  • Ultrasonicator (probe or bath)

  • Ice bath (recommended for probe sonication)

Procedure:

  • If starting with a powder, weigh a small amount of the nanoparticle powder into a vial. Add a few drops of the solvent to create a thick paste and mix thoroughly with a spatula.[2] Then, add the remaining solvent to achieve the desired concentration. If starting with a suspension, ensure it is in a suitable vial for sonication.

  • For probe sonication, immerse the probe tip into the suspension, ensuring it does not touch the sides or bottom of the vial. Place the vial in an ice bath to dissipate heat generated during sonication.

  • For bath sonication, place the vial in the sonicator bath.

  • Begin sonication at a moderate power and for a short duration (e.g., 2 minutes). For probe sonicators, a pulsed mode (e.g., 1 second on, 1 second off) is recommended to prevent excessive heating.[2]

  • After the initial sonication, analyze the particle size distribution using DLS.

  • If significant agglomerates remain, incrementally increase the sonication time and/or power until a stable and well-dispersed suspension is achieved. It is crucial to monitor the temperature to avoid any unwanted effects on the nanoparticles.

Data Presentation

Parameter Condition 1 Condition 2 Condition 3 Effect on Agglomeration
pH Acidic (e.g., 4)Neutral (e.g., 7)Alkaline (e.g., 9)Alkaline pH generally reduces agglomeration by increasing surface charge and electrostatic repulsion.[1]
Stabilizer (PVP) Conc. 0%0.5% (w/v)1.0% (w/v)Increasing stabilizer concentration generally improves dispersion, but excessive amounts may affect nanoparticle properties.[4][6]
Sonication Time (min) 1510Longer sonication times can lead to better deagglomeration, but excessive sonication can potentially damage nanoparticles.[2]
Calcination Temp. (°C) 400600800Higher calcination temperatures can lead to increased crystallinity but also promote particle growth and hard agglomerate formation.[11][12]

Visualizations

TroubleshootingWorkflow cluster_synthesis Nanoparticle Synthesis cluster_troubleshooting Troubleshooting Steps Start Start Synthesis (this compound) Agglomeration Agglomeration Observed? Start->Agglomeration Success Well-Dispersed Nanoparticles Agglomeration->Success No Troubleshoot Initiate Troubleshooting Agglomeration->Troubleshoot Yes Adjust_pH Adjust pH (e.g., to alkaline range) Troubleshoot->Adjust_pH Add_Stabilizer Add Stabilizer (e.g., PVP) Troubleshoot->Add_Stabilizer Apply_Sonication Apply Ultrasonication Troubleshoot->Apply_Sonication Optimize_Temp Optimize Temperature Troubleshoot->Optimize_Temp Adjust_pH->Agglomeration Re-evaluate Add_Stabilizer->Agglomeration Re-evaluate Apply_Sonication->Agglomeration Re-evaluate Optimize_Temp->Agglomeration Re-evaluate

Caption: Troubleshooting workflow for addressing nanoparticle agglomeration.

FactorsInfluencingStability cluster_center Nanoparticle Stability cluster_factors Influencing Factors NP Nanoparticle Dispersion pH pH pH->NP Surface Charge Stabilizer Stabilizer Stabilizer->NP Steric/Electrostatic Repulsion Temperature Temperature Temperature->NP Kinetic Energy Sonication Sonication Sonication->NP Dispersion Energy

Caption: Key factors influencing nanoparticle stability and agglomeration.

References

Enhancing the stability of Ammonium niobate(V) oxalate hydrate solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ammonium (B1175870) Niobate(V) Oxalate (B1200264) Hydrate (B1144303) Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of ammonium niobate(V) oxalate hydrate solutions. Below you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and key data summaries.

Troubleshooting Guide

This guide addresses specific problems that may arise during the preparation and use of this compound solutions.

Problem Potential Causes Recommended Solutions
White precipitate forms in the solution upon standing. 1. Hydrolysis and Polymerization: At pH values above 4.0, the niobate oxalate complex can hydrolyze, leading to the formation of insoluble hydrated niobium pentoxide (Nb₂O₅·nH₂O).[1][2]2. Concentration Exceeds Solubility: The concentration of the this compound may be too high for the given temperature and pH.[1][2]3. Temperature Fluctuations: A decrease in temperature can reduce the solubility of the salt, causing it to precipitate out of the solution.[2]1. pH Adjustment: Maintain the solution pH between 0.2 and 4.0 to ensure the stability of the niobate oxalate ionic species.[2] The addition of a small amount of oxalic acid can help to lower the pH and increase solubility.[1][2]2. Dilution: If the concentration is too high, dilute the solution with deionized water or a dilute oxalic acid solution.3. Temperature Control: Store the solution at a constant, controlled temperature. If precipitation has occurred due to cooling, gentle warming and stirring may redissolve the precipitate.
Solution appears cloudy or turbid. 1. Incomplete Dissolution: The this compound may not have fully dissolved.2. Low-Quality Starting Material: The solid starting material may contain insoluble impurities.3. Early Stages of Precipitation: The turbidity may be an early indicator of hydrolysis and polymerization, as described above.[2]1. Ensure Complete Dissolution: Stir the solution for a longer period, possibly with gentle heating. The use of a magnetic stirrer is recommended.2. Filtration: Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles or impurities.3. Monitor pH: Check and adjust the pH of the solution to be within the stable range (0.2-4.0).[2]
Unexpected color change in the solution. 1. Contamination: The solution may be contaminated with other metal ions.2. Reaction with Container Material: The solution, particularly if acidic, may be reacting with the storage container.1. Use High-Purity Reagents and Solvents: Ensure that all glassware is scrupulously clean and that high-purity water and reagents are used.2. Use Inert Containers: Store solutions in chemically resistant containers such as borosilicate glass or polyethylene (B3416737) bottles.
Troubleshooting Workflow for Solution Instability

The following diagram outlines a logical workflow for diagnosing and resolving instability issues with your this compound solution.

G start Instability Observed (Precipitate, Turbidity) check_ph Measure Solution pH start->check_ph ph_high Is pH > 4.0? check_ph->ph_high adjust_ph Add Dilute Oxalic Acid to lower pH to < 4.0 ph_high->adjust_ph Yes check_concentration Review Solution Concentration ph_high->check_concentration No filter Filter Solution (0.22 µm) adjust_ph->filter conc_high Is Concentration Near Saturation? check_concentration->conc_high dilute Dilute Solution conc_high->dilute Yes check_temp Check Storage Temperature conc_high->check_temp No dilute->filter temp_low Was there a significant temperature drop? check_temp->temp_low warm_dissolve Gently warm and stir to redissolve temp_low->warm_dissolve Yes temp_low->filter No warm_dissolve->filter stable Stable Solution filter->stable

Caption: Troubleshooting workflow for unstable solutions.

Frequently Asked Questions (FAQs)

1. What is the optimal pH range for storing this compound solutions?

The optimal pH range for maintaining the stability of aqueous solutions of ammonium niobate(V) oxalate is between 0.2 and 4.0.[2] Within this range, the niobium exists as soluble oxalate complex anions.[2] At a pH above 4.0, the complex begins to hydrolyze, leading to the polymerization and precipitation of hydrated niobium pentoxide.[1][2]

2. How does temperature affect the stability and solubility of the solution?

The solubility of ammonium niobate(V) oxalate in water is temperature-dependent, increasing with higher temperatures.[2] For instance, the solubility can range from 60 to 160 grams of niobium per liter of water at temperatures from 20 to 80°C.[2] Therefore, storing solutions at a constant temperature is crucial to prevent precipitation due to decreased solubility upon cooling.

3. What is the expected shelf life of a properly prepared solution?

When stored within the recommended pH range (0.2-4.0) in a sealed, inert container at a constant, cool temperature and protected from light, a solution of this compound can be stable for an extended period. However, it is best practice to prepare fresh solutions for critical applications and to visually inspect stored solutions for any signs of precipitation or turbidity before use. The solid compound is stable when kept in contact with air at room temperature and does not polymerize upon aging.[2]

4. What analytical techniques are recommended for monitoring the stability of the solution?

To monitor the stability of the solution, the following techniques are recommended:

  • UV-Vis Spectroscopy: Can be used to monitor changes in the molecular structure of the complex over time.[3]

  • Raman Spectroscopy: This is a powerful technique for identifying the specific niobate oxalate ionic species present in the solution and detecting the formation of hydrated Nb₂O₅.[1]

  • pH Measurement: Regular pH monitoring is essential to ensure the solution remains within the stable range.

  • Turbidity Measurement: Can provide a quantitative measure of solution clarity and detect the onset of precipitation.

5. What causes the thermal decomposition of the solid this compound?

The solid compound decomposes in a stepwise manner upon heating.[4][5][6] The process generally involves the loss of hydration water, followed by the decomposition of the ammonium and oxalate ions, releasing gases such as water vapor, ammonia (B1221849) (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂).[4][5][6] The final decomposition product is typically niobium pentoxide (Nb₂O₅).[4][7]

Equilibrium of Niobate Oxalate Species in Aqueous Solution

The stability of the solution is governed by the equilibrium between different niobate oxalate species, which is highly dependent on the solution's pH.

G cluster_0 Low pH (< 4.0) Stable Soluble Complexes cluster_1 High pH (> 4.0) Precipitation A [NbO(C₂O₄)(H₂O)ₓ] B [NbO(C₂O₄)₂(H₂O)₂]⁻ A->B + C₂O₄²⁻ C [NbO(C₂O₄)₃]³⁻ B->C + C₂O₄²⁻ D Hydrated Nb₂O₅ (Insoluble Precipitate) B->D + OH⁻ - C₂O₄²⁻ G A (NH₄)₃[NbO(C₂O₄)₃]·H₂O (Solid Complex) B Dehydrated Complex A->B ~98-145°C (- H₂O) C Amorphous Intermediate B->C ~180-300°C (- NH₃, CO, CO₂) D Nb₂O₅ (Niobium Pentoxide) C->D > 600°C (Crystallization)

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Niobium Oxide Synthesized from Ammonium Niobate(V) Oxalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-purity niobium oxide (Nb₂O₅) is critical for a range of advanced applications, from optical-grade lenses and electro-ceramics to catalysts and biocompatible coatings.[1] One common and effective route to produce Nb₂O₅ is through the thermal decomposition of Ammonium niobate(V) oxalate (B1200264) hydrate (B1144303). This precursor is favored for its high reactivity, stability, and potential to yield high-purity oxide.[2] However, validating the purity of the final oxide product is a crucial step to ensure its performance and safety in sensitive applications.

This guide provides a comparative overview of key analytical techniques for validating the purity of niobium oxide synthesized from Ammonium niobate(V) oxalate hydrate. It offers a comparison with alternative synthesis methods, detailed experimental protocols, and logical workflows to assist researchers in selecting the most appropriate validation strategy.

Comparative Purity Analysis

The purity of niobium oxide is highly dependent on the synthesis route and the purity of the precursors. The use of high-purity this compound (often available at 99.99% trace metals basis) as a precursor generally leads to high-purity niobium oxide. The sol-gel method is another common technique known for producing homogeneous and high-purity Nb₂O₅ powders.[3][4]

Below is a table summarizing typical purity levels and common trace metal impurities found in niobium oxide derived from the oxalate precursor route compared to a standard sol-gel synthesis. The data is representative of high-purity grades achievable through each method.

Parameter Niobium Oxide from Oxalate Precursor Niobium Oxide from Sol-Gel Method (e.g., from Niobium Ethoxide) Reference High-Purity Grade
Overall Purity > 99.95%> 99.9%> 99.99%
Tantalum (Ta) < 100 ppm< 150 ppm< 50 ppm
Iron (Fe) < 10 ppm< 20 ppm< 3 ppm
Silicon (Si) < 20 ppm< 30 ppm< 30 ppm
Titanium (Ti) < 10 ppm< 20 ppm< 50 ppm
Sodium (Na) < 5 ppm< 10 ppm< 50 ppm (Na + K)
Potassium (K) < 5 ppm< 10 ppm< 50 ppm (Na + K)
Nickel (Ni) < 5 ppm< 10 ppm< 20 ppm
Chromium (Cr) < 5 ppm< 10 ppm< 20 ppm

Note: The impurity levels are typical values and can vary based on the specific synthesis conditions and precursor quality.

Experimental Validation Workflow

The comprehensive validation of niobium oxide purity involves a multi-technique approach to assess crystalline phase, elemental composition, and trace impurities.

G cluster_synthesis Synthesis cluster_validation Purity Validation cluster_results Results precursor Ammonium Niobate(V) Oxalate Hydrate calcination Calcination precursor->calcination nb2o5 Synthesized Nb₂O₅ Powder calcination->nb2o5 xrd XRD Analysis nb2o5->xrd Phase Purity & Crystal Structure xrf XRF Analysis nb2o5->xrf Major & Minor Elements icpms ICP-MS Analysis nb2o5->icpms Trace & Ultra-trace Elements phase Phase Identification xrd->phase elemental Elemental Composition xrf->elemental trace Trace Impurity Profile (ppm/ppb) icpms->trace

Caption: Experimental workflow for the synthesis and purity validation of niobium oxide.

Detailed Experimental Protocols

X-ray Diffraction (XRD) for Phase Purity Analysis

XRD is the most powerful technique for identifying the crystalline phases of the synthesized niobium oxide.[5] The absence of peaks from other phases or unreacted precursors confirms the phase purity of the material.

Objective: To identify the crystalline structure (e.g., orthorhombic, monoclinic) of Nb₂O₅ and to confirm the absence of other crystalline phases.

Methodology:

  • Sample Preparation:

    • Ensure the synthesized niobium oxide powder is finely ground to a particle size of <10 µm to ensure random orientation and good particle statistics.[5]

    • Load the powder into a low-background sample holder (e.g., zero-background silicon holder).

    • Gently press the powder with a flat surface (like a glass slide) to create a smooth, flat surface that is flush with the holder's surface.[6]

  • Instrument Parameters (Typical):

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 10° - 80°

    • Step Size: 0.02°

    • Scan Speed/Time per Step: 1-2 seconds

  • Data Analysis:

    • Perform background subtraction and peak identification on the resulting diffractogram.

    • Compare the peak positions and relative intensities to standard diffraction patterns from a database (e.g., JCPDS/ICDD) for known Nb₂O₅ polymorphs (e.g., orthorhombic T-Nb₂O₅, JCPDS No. 030-0873).[7]

    • The absence of peaks corresponding to precursors or other niobium sub-oxides indicates high phase purity.[3][4]

X-ray Fluorescence (XRF) for Elemental Analysis

XRF is a rapid, non-destructive technique used to determine the elemental composition of a material. It is particularly useful for quantifying major and minor elemental constituents and for screening for heavier trace impurities.

Objective: To quantify the major elemental composition (Nb, O) and detect heavier elemental impurities (e.g., Ta, Fe, Ti).

Methodology:

  • Sample Preparation (Pressed Pellet Method):

    • Grind approximately 2-5 grams of the Nb₂O₅ powder to a fine, uniform particle size (<75 µm).[8]

    • Mix the powder with a binder (e.g., cellulose (B213188) wax) in a 4:1 sample-to-binder ratio.

    • Press the mixture in a die at approximately 20-30 tons to form a stable, homogeneous pellet.[8]

  • Instrument Parameters (Typical for WDXRF):

    • X-ray Tube: Rhodium (Rh) anode

    • Voltage and Current: 50 kV and 50 mA

    • Analysis Atmosphere: Vacuum

    • Detector: Scintillation and Flow counters

    • Specific analyzing crystals and detector settings should be optimized for the elements of interest.

  • Data Analysis:

    • Use a calibration curve created from certified reference materials or synthetic standards of known composition.[9]

    • Alternatively, employ fundamental parameters (FP) methods for semi-quantitative analysis if standards are unavailable.

    • Report the concentrations of detected elements in weight percent (%) or parts per million (ppm).

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Element Analysis

ICP-MS is an extremely sensitive technique capable of detecting a wide range of elements at trace and ultra-trace levels (ppm to ppb).[10] It is the gold standard for quantifying the full suite of elemental impurities in high-purity materials.

Objective: To accurately quantify trace and ultra-trace metallic impurities in the synthesized Nb₂O₅.

Methodology:

  • Sample Preparation (Acid Digestion):

    • Accurately weigh approximately 0.1 g of the Nb₂O₅ powder into a clean PTFE digestion vessel.

    • Under a fume hood, add a mixture of high-purity hydrofluoric acid (HF) and nitric acid (HNO₃) (e.g., 5 mL HF and 2 mL HNO₃). Niobium oxide is resistant to many acids, and HF is typically required for complete dissolution.[10][11]

    • If a microwave digestion system is available, follow the manufacturer's protocol for refractory oxides. Heat the sample until it is completely dissolved.[12][13]

    • After cooling, quantitatively transfer the solution to a 50 mL or 100 mL volumetric flask and dilute to the mark with deionized water. Further dilution may be necessary to bring the analyte concentrations within the linear range of the instrument.

  • Instrument Parameters (Typical):

    • Plasma: Argon plasma

    • Nebulizer: Standard or HF-resistant nebulizer

    • Detector: Dual-mode (pulse and analog) detector

    • Analysis Mode: Standard mode or collision/reaction cell mode (e.g., using Helium) to remove polyatomic interferences.

  • Data Analysis:

    • Prepare multi-element calibration standards using certified stock solutions, matrix-matched to the acid concentration of the samples.

    • Include an internal standard (e.g., Rh, In, Re) to correct for matrix effects and instrument drift.[14]

    • Analyze a method blank (digested acids without the sample) to determine background contamination levels.

    • Quantify the concentration of impurities in the original solid sample, accounting for the initial mass and dilution factors.

Decision Guide for Purity Validation

The choice of analytical technique depends on the specific purity question being addressed. The following diagram provides a logical flow for selecting the appropriate validation method.

G q1 What is the primary purity concern? a1 Crystalline Phase Purity q1->a1 a2 Major Elemental Composition q1->a2 a3 Trace Metal Impurities q1->a3 tech1 Use XRD a1->tech1 Is the material the correct crystal structure? tech2 Use XRF a2->tech2 Is the material stoichiometric and free of major contaminants? tech3 Use ICP-MS a3->tech3 What is the concentration of specific trace elements?

Caption: Decision tree for selecting a purity validation technique.

By employing these methodologies, researchers can confidently validate the purity of their synthesized niobium oxide, ensuring it meets the stringent requirements for high-technology applications.

References

A Comparative Guide to Sol-Gel and Hydrothermal Synthesis of Niobium-Based Materials Using Ammonium Niobate(V) Oxalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthesis method for niobium-based materials is critical in determining the final properties and performance of the end product. This guide provides an objective comparison of two popular methods, sol-gel and hydrothermal synthesis, utilizing Ammonium (B1175870) Niobate(V) Oxalate (B1200264) Hydrate (B1144303) as the precursor.

This document outlines the experimental protocols for both methods, presents a quantitative comparison of the resulting material properties, and provides visual diagrams to illustrate the workflows and key differentiators. The information is compiled from various scientific sources to aid in selecting the most suitable method for specific research and development needs.

Experimental Protocols

Detailed methodologies for both sol-gel and hydrothermal synthesis are presented below. These protocols are representative of typical procedures found in the literature.

Sol-Gel Synthesis of Niobium Oxide

The sol-gel process, a versatile "wet chemical" technique, involves the transition of a colloidal suspension (sol) into a continuous solid network (gel).[1] This method allows for the synthesis of high-purity nanoparticles with controlled porosity and a large specific surface area at relatively low temperatures.[1][2] While specific protocols using solely Ammonium Niobate(V) Oxalate Hydrate are not extensively detailed, a general procedure can be outlined as follows:

  • Sol Preparation: Dissolve this compound in a suitable solvent, such as deionized water or an alcohol, to form a stable sol. The concentration of the precursor can be varied to control the final particle size.

  • Gelation: Induce hydrolysis and polycondensation of the niobium precursor. This can be achieved by adjusting the pH, for example, by the addition of a base like ammonium hydroxide, or by controlled heating and stirring to promote the formation of a gel network.[3]

  • Aging: The gel is typically aged for a period to allow for the completion of the condensation reactions and strengthening of the network structure.

  • Drying: The wet gel is dried to remove the solvent. This step is critical as it can influence the porosity of the final material. Common drying methods include conventional oven drying or supercritical drying to minimize pore collapse.

  • Calcination: The dried gel is heat-treated (calcined) at a specific temperature to remove residual organic compounds and induce crystallization of the niobium oxide. The calcination temperature significantly affects the final crystal phase and particle size.

Hydrothermal Synthesis of Niobium Oxide

Hydrothermal synthesis is a liquid-phase method that utilizes high temperatures and pressures in an autoclave to promote the crystallization of materials.[1] This technique is effective for producing well-crystallized and morphologically controlled nanoparticles.[1] A typical protocol for the hydrothermal synthesis of niobium oxide using this compound is as follows:

  • Precursor Solution: Dissolve a specific amount of this compound in deionized water. For instance, 6 mmol of the precursor can be dissolved in 40 mL of deionized water.[4]

  • Autoclave Treatment: Seal the precursor solution in a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave to a specific temperature for a set duration. A common condition is 175°C for 3 days.[4] The temperature and time can be adjusted to control the crystal phase and morphology of the final product.

  • Cooling and Recovery: After the reaction, the autoclave is cooled to room temperature. The solid product is then recovered by filtration.

  • Washing and Drying: The obtained solid is washed thoroughly with deionized water to remove any unreacted precursors or byproducts and then dried, for example, at 80°C overnight.[4]

  • Post-synthesis Calcination (Optional): The as-synthesized material can be calcined at a specific temperature (e.g., 400°C for 4 hours) to induce phase transformations and form Brønsted acid sites.[4][5]

Quantitative Data Comparison

The properties of niobium oxide synthesized by the sol-gel and hydrothermal methods can vary significantly. The following table summarizes key performance indicators based on data from various studies. It is important to note that a direct comparison is challenging due to variations in experimental conditions and precursors used in the cited literature.

PropertySol-Gel MethodHydrothermal Method
Typical Precursor Niobium alkoxides (e.g., niobium(V) ethoxide), Niobium chloride, this compound (often with other reagents)[1][2][6]This compound, Niobic acid[4][5]
Processing Temperature Relatively low (70°C to 320°C for gelation, higher for calcination)[1]Higher (typically 140°C to 200°C in autoclave)[4][7]
Particle Size Fine nanoparticles, often in the range of a few to tens of nanometers[1]Can be tuned from nanorods to spiky nanoparticles (80-300 nm)[7]
Surface Area Generally high, can be tailored by controlling drying conditions[1][2]Can be high, with the presence of micropores confirmed in some cases[5]
Crystal Structure Often amorphous as-synthesized, crystallizes upon calcination into phases like pseudohexagonal (TT-Nb2O5) or orthorhombic (T-Nb2O5)[6]Can directly yield crystalline phases such as layered-structure type or pseudohexagonal (TT-Nb2O5)[4][5]
Morphology Typically results in nanoparticles, can be formed into monoliths or films[1][2]Can produce diverse morphologies like nanorods, nanosheets, and spiky nanoparticles[7]
Catalytic Activity High catalytic activity is often attributed to high surface area and controlled porosity[1]Deformed orthorhombic Nb2O5 synthesized hydrothermally showed high catalytic activity as a solid acid[5]

Visualizing the Synthesis Processes and Comparison

To further clarify the methodologies and their key distinctions, the following diagrams are provided.

G cluster_sol_gel Sol-Gel Method cluster_hydrothermal Hydrothermal Method sg1 Precursor Dissolution (Ammonium Niobate Oxalate) sg2 Sol Formation sg1->sg2 sg3 Gelation (Hydrolysis & Condensation) sg2->sg3 sg4 Aging sg3->sg4 sg5 Drying sg4->sg5 sg6 Calcination sg5->sg6 sg7 Niobium Oxide Product sg6->sg7 ht1 Precursor Dissolution (Ammonium Niobate Oxalate) ht2 Autoclave Sealing ht1->ht2 ht3 Hydrothermal Treatment (High T & P) ht2->ht3 ht4 Cooling & Filtration ht3->ht4 ht5 Washing & Drying ht4->ht5 ht6 Niobium Oxide Product ht5->ht6 ht7 Optional Calcination ht6->ht7 G cluster_comparison Comparison of Synthesis Methods cluster_sol_gel_outcomes Sol-Gel Outcomes cluster_hydrothermal_outcomes Hydrothermal Outcomes cluster_key_diff Key Differentiators precursor Ammonium Niobate(V) Oxalate Hydrate sol_gel Sol-Gel Method precursor->sol_gel hydrothermal Hydrothermal Method precursor->hydrothermal sg_prop1 High Purity & Homogeneity sol_gel->sg_prop1 sg_prop2 Fine Particle Size sol_gel->sg_prop2 sg_prop3 High Surface Area sol_gel->sg_prop3 sg_prop4 Amorphous As-Synthesized sol_gel->sg_prop4 diff1 Temperature & Pressure ht_prop1 High Crystallinity hydrothermal->ht_prop1 ht_prop2 Morphology Control (Nanorods, etc.) hydrothermal->ht_prop2 ht_prop3 Direct Crystalline Phase hydrothermal->ht_prop3 ht_prop4 Formation of Unique Structures hydrothermal->ht_prop4 diff3 Morphological Diversity diff2 Crystallinity Control

References

Performance evaluation of catalysts derived from Ammonium niobate(V) oxalate hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the catalytic prowess of materials derived from ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303) reveals a versatile and potent contender in various chemical transformations. This guide offers a comparative analysis of these niobia (Nb₂O₅) catalysts against established alternatives in key applications, backed by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Catalysts synthesized from ammonium niobate(V) oxalate hydrate are making a significant impact in the fields of biomass conversion, environmental remediation, and fine chemical synthesis. The precursor, upon calcination, transforms into niobium pentoxide (Nb₂O₅), a solid acid catalyst known for its strong Brønsted and Lewis acidity, water tolerance, and thermal stability.[1][2] This guide focuses on its performance in three critical reactions: the dehydration of glycerol (B35011) to acrolein, the esterification of fatty acids for biodiesel production, and the photocatalytic degradation of organic pollutants.

At a Glance: How Niobia Stacks Up

The performance of catalysts derived from this compound is heavily influenced by their preparation conditions, particularly the calcination temperature, which dictates the crystalline phase and surface acidity of the resulting niobium pentoxide.[3][4] Generally, amorphous niobia, obtained at lower calcination temperatures (around 300-400°C), exhibits higher acidity and often superior catalytic activity compared to its crystalline counterparts formed at higher temperatures.[3]

Here, we present a consolidated overview of its performance against other widely used catalysts.

Table 1: Comparative Performance in Gas-Phase Dehydration of Glycerol to Acrolein
CatalystGlycerol Conversion (%)Acrolein Selectivity (%)Reaction ConditionsReference
Nb₂O₅ (from Ammonium Niobate Oxalate) ~10083315°C, 20 wt% glycerol in water[5]
H-ZSM-5 (Zeolite)9870315°C, 20 wt% glycerol in water[5]
US-HY (Zeolite)9565315°C, 20 wt% glycerol in water[5]
F-Alumina~10075315°C, 20 wt% glycerol in water[5]
Table 2: Comparative Performance in Esterification of Fatty Acids
CatalystFatty Acid Conversion (%)ReactionReaction ConditionsReference
Nb₂O₅·nH₂O (Niobic Acid) >95Oleic Acid Esterification170°C, Methanol/Oleic Acid molar ratio 9:1, 5 wt% catalyst, 4h[6]
Amberlyst-15~98Various Fatty Acids60-120°C[7]
Sulfated Zirconia~90Oleic Acid Esterification200°C, Methanol/Oleic Acid molar ratio 6:1, 3 wt% catalyst, 2h
Self-catalysis (no catalyst)22Oleic Acid Esterification170°C[6]
Table 3: Comparative Performance in Photocatalytic Degradation of Methylene Blue
CatalystDegradation Efficiency (%)Illumination ConditionsReference
Nb₂O₅ ~85UV-Visible Light, 4h[8]
TiO₂ (Anatase)>95UV-Visible Light, 4h[8]
ZnO~90UV Light, 2h[9]
Nb₂O₅/rGO 99Solar Radiation, 1h[10]

Delving into the "How": Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the synthesis, characterization, and performance evaluation of catalysts derived from this compound.

Catalyst Synthesis and Characterization Workflow

G Experimental Workflow: From Precursor to Performance Evaluation cluster_characterization Catalyst Characterization cluster_evaluation Performance Evaluation s1 Ammonium Niobate(V) Oxalate Hydrate s2 Calcination (e.g., 400°C for 4h in air) s1->s2 s3 Nb₂O₅ Catalyst Powder s2->s3 c1 XRD (Crystalline Phase) s3->c1 c2 BET (Surface Area) s3->c2 c3 NH₃-TPD (Acidity) s3->c3 c4 TEM (Morphology) s3->c4 e1 Catalytic Reactor (Fixed-bed or Batch) s3->e1 e3 Reaction (Controlled T, P, Flow Rate) e1->e3 e2 Reactant Feed (e.g., Glycerol/Water) e2->e1 e4 Product Analysis (Gas Chromatography) e3->e4 e5 Performance Metrics (Conversion, Selectivity, Yield) e4->e5

Caption: Experimental workflow from catalyst synthesis to performance evaluation.

I. Synthesis of Nb₂O₅ Catalyst
  • Precursor: this compound (e.g., 99.99% trace metals basis).

  • Calcination: Place the precursor in a ceramic crucible and calcine in a muffle furnace under a static air atmosphere. The temperature is ramped up to the desired calcination temperature (e.g., 400°C for amorphous Nb₂O₅ with high acidity) at a rate of 10°C/min and held for 4 hours.[3][4]

  • Post-treatment: After calcination, the furnace is allowed to cool down to room temperature, and the resulting white Nb₂O₅ powder is collected and stored in a desiccator.

II. Catalyst Characterization
  • X-ray Diffraction (XRD): To determine the crystalline phase of the synthesized Nb₂O₅ (amorphous, orthorhombic, etc.), XRD patterns are recorded using a diffractometer with Cu Kα radiation.

  • Brunauer-Emmett-Teller (BET) Analysis: The specific surface area, pore volume, and pore size distribution of the catalyst are determined by N₂ physisorption at -196°C.

  • Temperature-Programmed Desorption of Ammonia (NH₃-TPD): This technique is used to quantify the total acidity and the distribution of acid site strengths of the catalyst.

  • Transmission Electron Microscopy (TEM): TEM is employed to observe the morphology and particle size of the Nb₂O₅ catalyst.

III. Performance Evaluation in Glycerol Dehydration
  • Reactor Setup: The gas-phase dehydration of glycerol is typically carried out in a continuous flow fixed-bed reactor. The catalyst powder is pressed, crushed, and sieved to a specific particle size range and then packed into the reactor tube.[5]

  • Reaction Conditions:

    • Feed: An aqueous solution of glycerol (e.g., 20 wt%) is fed into an evaporator by a high-performance liquid chromatography (HPLC) pump.[5]

    • Carrier Gas: A carrier gas like N₂ is used to transport the vaporized feed to the reactor.

    • Temperature: The reaction is conducted at a controlled temperature, typically in the range of 300-350°C.[5]

    • Pressure: The reaction is usually carried out at atmospheric pressure.

  • Product Analysis: The reactor outlet stream is cooled, and the liquid products are collected in a condenser. The gaseous and liquid products are analyzed by gas chromatography (GC) equipped with a suitable column and detectors (e.g., FID and TCD).

  • Performance Calculation:

    • Glycerol Conversion (%): ((moles of glycerol in - moles of glycerol out) / moles of glycerol in) * 100

    • Acrolein Selectivity (%): (moles of acrolein produced / (moles of glycerol in - moles of glycerol out)) * 100

    • Acrolein Yield (%): (Glycerol Conversion * Acrolein Selectivity) / 100

Reaction Pathway and Logic

The dehydration of glycerol to acrolein is a key reaction where niobia catalysts excel due to their acidic properties. The reaction proceeds through a series of dehydration steps.

G Reaction Pathway: Glycerol Dehydration to Acrolein Glycerol Glycerol Acetol Acetol (Hydroxyacetone) Glycerol->Acetol -H₂O 3-HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->3-HPA -H₂O Byproducts Byproducts (e.g., acetaldehyde, acetic acid, coke) Glycerol->Byproducts Acetol->Byproducts Acrolein Acrolein 3-HPA->Acrolein -H₂O Acrolein->Byproducts

Caption: Simplified reaction pathway for the acid-catalyzed dehydration of glycerol to acrolein.

The strong acid sites on the Nb₂O₅ catalyst facilitate the protonation of the hydroxyl groups in glycerol, initiating the dehydration process. The formation of 3-hydroxypropionaldehyde (3-HPA) as an intermediate is the preferred pathway to acrolein. The catalyst's ability to promote this pathway while minimizing side reactions that lead to byproducts like acetol and coke is crucial for high acrolein selectivity.[5]

Conclusion

Catalysts derived from this compound, particularly in their niobic acid form, present a compelling case for their use in various industrial applications. Their high acidity, water tolerance, and tunable properties make them formidable competitors to traditional catalysts like zeolites and other metal oxides. While performance is application-specific, the data indicates that for reactions like glycerol dehydration, niobia catalysts can offer superior selectivity. For researchers and industry professionals, the continued exploration and optimization of these niobium-based materials hold the promise of more efficient and sustainable chemical processes.

References

A Researcher's Guide to Confirming Niobium Oxide Crystal Phases from Ammonium Niobate(V) Oxalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise crystal structure of niobium oxide (Nb₂O₅) is a critical parameter influencing its catalytic, electronic, and biocompatibility properties. This guide provides a comparative analysis of the crystal phases of niobium oxide derived from the thermal decomposition of ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303), alongside alternative synthesis methods. Detailed experimental protocols and data are presented to aid in the accurate characterization of these materials.

The thermal decomposition of ammonium niobate(V) oxalate hydrate is a common and effective method for producing various crystalline forms of niobium oxide. The resulting crystal phase is highly dependent on the calcination temperature, transitioning from an amorphous state to well-defined crystalline structures. X-ray diffraction (XRD) is the primary analytical technique for unequivocally identifying these phases.

Comparison of Niobium Oxide Crystal Phases

The crystal structure of niobium oxide synthesized from this compound evolves with increasing calcination temperature. Below 550°C, the material is typically amorphous, characterized by a broad, featureless XRD pattern.[1] As the temperature is elevated, distinct crystalline phases emerge.

Synthesis MethodPrecursorCalcination Temperature (°C)Resulting Crystal PhaseKey XRD Peaks (2θ)JCPDS Card No.
Thermal DecompositionThis compound~ 400AmorphousBroad hump-
Thermal DecompositionThis compound600 - 700Orthorhombic (T-Nb₂O₅)22.3°, 29.6°, 31.9°, 37.3°, 45.7°00-030-0873
Thermal DecompositionThis compound> 700 - 950Monoclinic (H-Nb₂O₅)~23.9°, ~28.5°, ~36.7°, ~46.2°, ~50.7°, ~55.2°37-1468
HydrothermalThis compound-Deformed Orthorhombic22.7°, 46.2°-
Sol-GelNiobium Alkoxide~500Hexagonal--
Sol-GelNiobium Alkoxide~600Orthorhombic--

Table 1: Comparison of niobium oxide crystal phases obtained through different synthesis methods and conditions. The peak positions for the monoclinic phase are approximate and can vary slightly.

Alternative Synthesis Routes

For comparison, hydrothermal and sol-gel methods offer alternative pathways to niobium oxide with distinct crystal structures. Hydrothermal synthesis using ammonium niobium oxalate as a precursor can lead to the formation of a deformed orthorhombic Nb₂O₅.[1] The sol-gel technique, typically employing niobium alkoxides, can yield amorphous, hexagonal, or orthorhombic phases depending on the subsequent calcination temperature.[2] These alternative methods provide researchers with a broader palette of crystalline structures to explore for specific applications.

Experimental Protocols

Thermal Decomposition of this compound
  • Place a known quantity of this compound powder in a ceramic crucible.

  • Heat the crucible in a muffle furnace at a controlled ramp rate (e.g., 5°C/min) to the desired calcination temperature (e.g., 400°C for amorphous, 700°C for orthorhombic, 950°C for monoclinic).

  • Maintain the temperature for a set duration (e.g., 2-4 hours) to ensure complete decomposition and crystallization.

  • Allow the furnace to cool down to room temperature naturally.

  • Gently grind the resulting niobium oxide powder using an agate mortar and pestle to obtain a fine, homogeneous powder for XRD analysis.

Powder X-ray Diffraction (XRD) Analysis
  • Sample Preparation: A small amount of the finely ground niobium oxide powder is mounted onto a sample holder. Ensure a flat and smooth surface to minimize preferred orientation effects.

  • Instrument Setup:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

    • Operating Voltage and Current: Typically set to 40 kV and 40 mA, respectively.

    • Goniometer Scan: The 2θ range is typically scanned from 10° to 80° to cover the characteristic diffraction peaks of niobium oxide phases.

    • Scan Speed/Step Size: A continuous scan with a speed of 2°/min or a step scan with a step size of 0.02° and a count time of 1 second per step are common parameters.

  • Data Analysis:

    • The resulting diffraction pattern is processed to identify the peak positions (2θ values) and their relative intensities.

    • These experimental peaks are then compared with standard diffraction patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database to identify the crystal phase(s) present in the sample.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization process.

experimental_workflow cluster_synthesis Synthesis: Thermal Decomposition cluster_products Products cluster_analysis Analysis precursor Ammonium Niobate(V) Oxalate Hydrate calcination Calcination precursor->calcination Heat amorphous Amorphous Nb₂O₅ (~400°C) calcination->amorphous orthorhombic Orthorhombic Nb₂O₅ (600-700°C) calcination->orthorhombic monoclinic Monoclinic Nb₂O₅ (>700°C) calcination->monoclinic xrd XRD Analysis amorphous->xrd orthorhombic->xrd monoclinic->xrd phase Crystal Phase Identification xrd->phase

Caption: Experimental workflow from precursor to crystal phase identification.

logical_relationship cluster_conditions Controlling Factor cluster_phases Resulting Crystal Phase temperature Calcination Temperature amorphous Amorphous temperature->amorphous Low (~400°C) orthorhombic Orthorhombic temperature->orthorhombic Medium (600-700°C) monoclinic Monoclinic temperature->monoclinic High (>700°C)

Caption: Relationship between calcination temperature and Nb₂O₅ crystal phase.

References

Electron microscopy for morphological analysis of materials from Ammonium niobate(V) oxalate hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the morphology of materials derived from ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate (B1144303) is crucial for controlling their physicochemical properties and performance in various applications, including biomedicine and catalysis. Electron microscopy stands out as a powerful tool for this purpose, offering high-resolution imaging to elucidate particle size, shape, and surface features. This guide provides a comparative overview of Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for the morphological analysis of these materials, supported by experimental data and detailed protocols.

Performance Comparison: SEM vs. TEM

Choosing the appropriate electron microscopy technique is contingent on the specific morphological information required. Both SEM and TEM provide valuable insights, but they differ fundamentally in their imaging mechanisms and the type of information they yield.

FeatureScanning Electron Microscopy (SEM)Transmission Electron Microscopy (TEM)
Principle Scans a focused electron beam over the sample surface to create an image from secondary and backscattered electrons.Passes a high-energy electron beam through an ultrathin sample to form an image.
Primary Information Surface topography, morphology, and composition (with EDS).Internal structure, crystallinity, particle size, and shape.
Sample Preparation Relatively simple; samples are mounted and often coated with a conductive layer.Complex and time-consuming; requires ultrathin sectioning or dispersion of nanoparticles on a grid.
Image Resolution Typically lower, in the nanometer range.Atomic-level resolution is possible.
Best For Observing the overall surface morphology, particle agglomeration, and surface features of bulk samples.Detailed analysis of individual nanoparticles, crystal lattice imaging, and identifying defects.

Experimental Data Summary

The following table summarizes quantitative data obtained from the characterization of niobium pentoxide (Nb₂O₅) nanoparticles synthesized from ammonium niobate(V) oxalate hydrate, as reported in the literature.

ParameterH₂O₂-derived Nb₂O₅ NPs[1]HF-derived Nb₂O₅ NPs[1]
Crystallite Size ~4.5 nmLarger and varied
Particle Size Distribution (PDI) 0.118 (monodisperse)Larger distribution
Morphology Ultra-small, well-dispersed nanoparticlesAggregated nanoparticles

Experimental Protocols

Synthesis of Niobium Pentoxide (Nb₂O₅) Nanoparticles

This protocol is adapted from a method involving the reaction of this compound with hydrogen peroxide.[1]

Materials:

  • This compound ((NH₄)[NbO(C₂O₄)₂]·xH₂O)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Deionized water

Procedure:

  • Dissolve a specific amount of this compound in deionized water.

  • Slowly add hydrogen peroxide to the solution while stirring continuously.

  • Heat the mixture at a controlled temperature to induce the reaction and formation of a precipitate.

  • After the reaction is complete, cool the solution to room temperature.

  • Separate the precipitate by centrifugation or filtration.

  • Wash the precipitate multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the resulting powder in an oven at a specified temperature (e.g., 80°C) for several hours to obtain Nb₂O₅ nanoparticles.

Sample Preparation for Electron Microscopy

For Scanning Electron Microscopy (SEM):

  • Mount a small amount of the dried Nb₂O₅ nanoparticle powder onto an aluminum stub using double-sided carbon tape.

  • Gently press the powder to ensure good adhesion.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • The sample is now ready for imaging in the SEM.

For Transmission Electron Microscopy (TEM):

  • Disperse a small amount of the Nb₂O₅ nanoparticle powder in a suitable solvent (e.g., ethanol) and sonicate for several minutes to create a uniform suspension.

  • Place a drop of the dilute suspension onto a TEM grid (e.g., carbon-coated copper grid).

  • Allow the solvent to evaporate completely, leaving the nanoparticles dispersed on the grid.

  • The sample is now ready for analysis in the TEM.

Visualizing the Workflow and Decision Process

The following diagrams illustrate the experimental workflow for morphological analysis and a logical guide for selecting the appropriate electron microscopy technique.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Morphological Analysis s1 Ammonium Niobate(V) Oxalate Hydrate s2 Reaction with H₂O₂ s1->s2 s3 Precipitation & Washing s2->s3 s4 Drying s3->s4 c1 Sample Preparation s4->c1 c2 Electron Microscopy (SEM or TEM) c1->c2 c3 Image Acquisition c2->c3 c4 Data Analysis c3->c4

Experimental workflow from synthesis to analysis.

decision_tree start Desired Morphological Information q1 Surface Topography & Microstructure? start->q1 q2 Internal Structure & Nanoparticle Size? start->q2 sem Use Scanning Electron Microscopy (SEM) q1->sem Yes tem Use Transmission Electron Microscopy (TEM) q2->tem Yes

Decision guide for electron microscopy technique selection.

References

A Comparative Guide to Spectroscopic Techniques for the Validation of Functional Groups in Niobate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of niobate compounds is paramount. This guide provides an objective comparison of key spectroscopic techniques—Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS)—for the validation of functional groups in these materials. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method.

Niobate compounds, with their diverse structures and functional properties, are integral to various technological applications, from dielectric materials to photocatalysts and biocompatible coatings. The presence and nature of functional groups, such as Nb-O, Nb=O, and hydroxyl (O-H) groups, at the surface and in the bulk of these materials dictate their chemical reactivity, physical properties, and overall performance. Validating these functional groups requires sensitive and specific analytical techniques. This guide compares the utility of FTIR, Raman, and XPS for this purpose, offering insights into their respective strengths and limitations.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique for the validation of functional groups in niobate compounds depends on the specific information required, the nature of the sample, and the sensitivity needed. While FTIR and Raman spectroscopy probe the vibrational modes of molecules, providing information about chemical bonds, XPS is a surface-sensitive technique that yields elemental composition and chemical state information.

Functional Group FTIR Raman Spectroscopy X-ray Photoelectron Spectroscopy (XPS)
Nb-O Stretching Strong absorption bands typically observed in the 400-900 cm⁻¹ region. Sensitive to changes in the Nb-O bond length and coordination environment. Overlapping bands can sometimes complicate interpretation.Strong, sharp peaks are characteristic of Nb-O stretching modes, often found in the 500-900 cm⁻¹ range. Highly sensitive to crystal symmetry and structural distortions. Can be used to empirically determine Nb-O bond distances.[1][2]Provides indirect information through the Nb 3d and O 1s core level spectra. Chemical shifts in these peaks can indicate changes in the Nb-O bonding environment and the presence of different niobium oxides (e.g., Nb₂O₅, NbO₂).[3] Primarily a surface technique.
Nb=O Stretching Typically observed at higher wavenumbers than single Nb-O bonds, around 900-1000 cm⁻¹.A distinct peak in the 900-1000 cm⁻¹ region can indicate the presence of a terminal Nb=O bond.Can be inferred from high-resolution Nb 3d spectra, where a higher binding energy component may be associated with the more oxidized niobium in a Nb=O bond.
Hydroxyl (O-H) Groups A broad absorption band in the 3000-3600 cm⁻¹ region is a clear indicator of O-H stretching vibrations from adsorbed water or structural hydroxyl groups.While less sensitive to O-H stretching than FTIR, Raman spectroscopy can detect these groups. The O-H stretching band is typically weak.The O 1s spectrum can be deconvoluted to identify different oxygen species, including lattice oxygen, and hydroxyl groups.[4][5] This provides surface-specific information on hydroxylation.[5]
Organic Functional Groups (from precursors/synthesis) Highly effective for identifying a wide range of organic functional groups (e.g., C-H, C=O, N-H) due to their characteristic absorption bands.Can detect organic functional groups, particularly those with non-polar bonds (e.g., C-C, C=C). Fluorescence from organic residues can sometimes interfere with the signal.Provides elemental composition and can identify the chemical states of carbon, nitrogen, and other elements present in organic functional groups on the surface.

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For solid niobate compounds, the sample is typically ground into a fine powder. A few milligrams of the powdered sample are then mixed with a dry infrared-transparent matrix, such as potassium bromide (KBr). The mixture is pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for surface analysis, Attenuated Total Reflectance (ATR)-FTIR can be used, where the sample is brought into direct contact with a high-refractive-index crystal.

  • Data Acquisition: The sample (pellet or on the ATR crystal) is placed in the sample compartment of the FTIR spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Then, the sample spectrum is acquired. The instrument directs an infrared beam through the sample, and a detector measures the transmitted or reflected light as a function of wavenumber (cm⁻¹).

  • Data Analysis: The absorbance spectrum is obtained by ratioing the sample spectrum to the background spectrum. The positions and shapes of the absorption bands are then correlated with known vibrational frequencies of specific functional groups.

Raman Spectroscopy

Objective: To identify functional groups and study the molecular structure through the inelastic scattering of monochromatic light.

Methodology:

  • Sample Preparation: Raman spectroscopy generally requires minimal to no sample preparation.[6] Powdered samples can be placed on a microscope slide or in a sample holder. Solid ceramic or single-crystal samples can be analyzed directly.

  • Data Acquisition: The sample is placed under a microscope objective coupled to the Raman spectrometer. A laser beam of a specific wavelength (e.g., 532 nm, 633 nm, or 785 nm) is focused onto the sample. The scattered light is collected by the same objective and directed to a spectrometer, which disperses the light onto a detector.

  • Data Analysis: The Raman spectrum is a plot of the intensity of the scattered light versus the Raman shift (in cm⁻¹), which is the difference in energy between the incident and scattered photons. The positions and intensities of the Raman peaks provide a unique "fingerprint" of the material's vibrational modes.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the elements on the surface of the niobate compound.

Methodology:

  • Sample Preparation: Samples must be compatible with ultra-high vacuum (UHV) conditions. Powders are typically mounted on a sample holder using double-sided adhesive tape. Solid samples are mounted directly. It is crucial to ensure the sample is clean and free of surface contaminants that are not of interest.

  • Data Acquisition: The sample is introduced into the UHV chamber of the XPS instrument. The surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα). The X-rays cause the emission of core-level electrons from the atoms in the near-surface region (top 1-10 nm). An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

  • Data Analysis: The binding energy of the electrons is calculated from their kinetic energy. The resulting XPS spectrum is a plot of the number of detected electrons versus their binding energy. Each element has a characteristic set of binding energies for its core orbitals. High-resolution spectra of specific elemental peaks (e.g., Nb 3d, O 1s, C 1s) can be acquired and curve-fitted to identify different chemical states (oxidation states and bonding environments) of the elements.[3]

Visualization of Workflows and Logical Relationships

Experimental_Workflow cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_raman Raman Analysis cluster_xps XPS Analysis Niobate Compound Niobate Compound Grind & Press KBr Pellet Grind & Press KBr Pellet Niobate Compound->Grind & Press KBr Pellet Solid Mount Sample Mount Sample Niobate Compound->Mount Sample Solid/Powder Mount for UHV Mount for UHV Niobate Compound->Mount for UHV Solid/Powder Acquire FTIR Spectrum Acquire FTIR Spectrum Grind & Press KBr Pellet->Acquire FTIR Spectrum Analyze Absorbance Bands Analyze Absorbance Bands Acquire FTIR Spectrum->Analyze Absorbance Bands Functional Group ID (Bulk) Functional Group ID (Bulk) Analyze Absorbance Bands->Functional Group ID (Bulk) Acquire Raman Spectrum Acquire Raman Spectrum Mount Sample->Acquire Raman Spectrum Analyze Raman Shifts Analyze Raman Shifts Acquire Raman Spectrum->Analyze Raman Shifts Functional Group ID & Structural Info (Bulk) Functional Group ID & Structural Info (Bulk) Analyze Raman Shifts->Functional Group ID & Structural Info (Bulk) Acquire XPS Spectrum Acquire XPS Spectrum Mount for UHV->Acquire XPS Spectrum Analyze Binding Energies Analyze Binding Energies Acquire XPS Spectrum->Analyze Binding Energies Elemental & Chemical State ID (Surface) Elemental & Chemical State ID (Surface) Analyze Binding Energies->Elemental & Chemical State ID (Surface)

Technique_Comparison cluster_vibrational Vibrational Spectroscopy (Bulk Information) cluster_surface Surface-Sensitive Spectroscopy Functional Group Validation in Niobates Functional Group Validation in Niobates FTIR FTIR Functional Group Validation in Niobates->FTIR Polar Bonds (e.g., O-H) Raman Raman Functional Group Validation in Niobates->Raman Symmetric Bonds (e.g., Nb-O) & Crystal Structure XPS XPS Functional Group Validation in Niobates->XPS Surface Composition & Chemical State Complementary Information Complementary Analysis FTIR->Complementary Information Raman->Complementary Information

Conclusion

The validation of functional groups in niobate compounds is most comprehensively achieved through a multi-technique approach. FTIR spectroscopy is highly effective for the identification of hydroxyl groups and organic residues due to the strong infrared activity of polar bonds.[6] Raman spectroscopy offers excellent sensitivity to the Nb-O framework, providing detailed information on structure, polymorphism, and bond distances.[1][2] Its key advantages include minimal sample preparation and reduced interference from water.[6][7] XPS is an indispensable tool for surface analysis, providing quantitative elemental composition and crucial information about the chemical states of niobium and oxygen, which is particularly important for applications involving surface reactivity and catalysis.[3][8] By understanding the principles, advantages, and limitations of each technique as outlined in this guide, researchers can make informed decisions to effectively characterize their niobate materials.

References

A comparative analysis of the electrochemical properties of niobates from different precursors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of niobates synthesized from various precursors. The choice of precursor significantly influences the resulting material's structure, morphology, and, consequently, its electrochemical performance. This document summarizes key performance data, details common experimental protocols, and visualizes the typical workflow for such a comparative study to aid researchers in selecting optimal synthesis strategies for their applications.

Data Summary: Electrochemical Performance of Niobates

The following tables summarize the electrochemical performance of various niobates synthesized from different niobium precursors. These values are indicative and can vary based on specific synthesis conditions and electrode preparation methods.

Table 1: Electrochemical Performance of Titanium Niobates (TNOs)

Niobate CompositionNiobium PrecursorSynthesis MethodSpecific Capacity (mAh g⁻¹)Cycling StabilityRate Capability
TiNb₂O₇Niobium oxalate (B1200264) hydrate (B1144303)Hydrothermal~257.3 (at 1C)<6% loss after 300 cyclesGood capacity recovery after cycling at 5C and 10C
Ti₂Nb₁₀O₂₉Niobium oxalate hydrateHydrothermal461 to 410.3 (at C/10)--
TiNb₂O₇Niobium chlorideSolid-state---
TiNb₂O₇Niobium ethoxideSol-gel---

Table 2: Electrochemical Performance of Niobium Oxides (Nb₂O₅)

Niobate PolymorphNiobium PrecursorSynthesis MethodSpecific Capacity/CapacitanceCycling StabilityRate Capability
Amorphous Nb₂O₅/CDCNiobium oxalateHydrothermal180 C cm⁻³99.2% Coulombic efficiencyHigh capacitance under 3 min charge/discharge
T-Nb₂O₅Niobium ethoxideSol-gelUp to 590 F/g-High rate capability
TT-Nb₂O₅ and H-Nb₂O₅Niobium oxalateSolvothermal, followed by thermal treatment-Stable during cycling (98.6% retention after 800 cycles for as-prepared)43 mAh g⁻¹ at 10,000 mA g⁻¹ for as-prepared
Nb₂O₅/NbO₂ composite-Post-calcination under reduction atmosphere~214 mAh g⁻¹ at 0.05C81% retention over 900 cycles~40 mAh g⁻¹ at 100C

Table 3: Electrochemical Performance of Other Niobates

Niobate CompositionNiobium PrecursorSynthesis MethodKey Electrochemical Feature
CoNb₂O₆/rGO-Ball-milling-assisted high-temperature calcinationInvestigated as a high-performance anode for LIBs
Na₂Nb₂O₆·H₂O-HydrothermalProtonic niobates derived from this precursor showed higher current densities in cyclic voltammetry
LiNbO₃Niobium ethoxide and various Li precursorsSolvothermalThe choice of lithium precursor significantly affects nanoparticle size, uniformity, and crystallinity

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and electrochemical characterization of niobates.

Niobate Synthesis

a) Sol-Gel Synthesis

The sol-gel method is a versatile technique for preparing oxide materials from molecular precursors.

  • Precursor Solution Preparation: Dissolve a niobium alkoxide (e.g., niobium (V) ethoxide) in a suitable solvent such as ethanol (B145695). If creating a mixed metal niobate, dissolve the other metal precursor (e.g., a titanium alkoxide for TNO) in a separate solvent.

  • Hydrolysis and Condensation: Slowly add a mixture of water and a catalyst (acid or base) to the precursor solution under vigorous stirring. This initiates hydrolysis and condensation reactions, leading to the formation of a sol.

  • Gelation: Continue stirring until the sol transforms into a gel. The time for gelation can vary from hours to days depending on the reactants and conditions.

  • Aging: Age the gel for a specific period (e.g., 24-48 hours) to allow for further polycondensation and strengthening of the network.

  • Drying: Dry the gel to remove the solvent. This can be done via conventional heating or supercritical drying to produce xerogels or aerogels, respectively.

  • Calcination: Heat the dried gel at a specific temperature in a controlled atmosphere (e.g., air or argon) to crystallize the desired niobate phase.

b) Hydrothermal Synthesis

Hydrothermal synthesis involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures.

  • Precursor Mixture: Disperse the niobium precursor (e.g., niobium oxalate hydrate or niobium pentoxide) and other reactants in a solvent (typically deionized water).

  • Autoclave Treatment: Transfer the mixture to a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave to a specific temperature (e.g., 150-250 °C) for a set duration (e.g., 12-48 hours). The pressure inside the autoclave increases due to the heating of the solvent.

  • Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature. Collect the product by filtration or centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors or byproducts, and then dry it in an oven.

Electrochemical Characterization

a) Electrode Preparation

  • Slurry Formulation: Prepare a slurry by mixing the active material (synthesized niobate powder), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of typically 80:10:10 in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP).

  • Coating: Coat the slurry onto a current collector (e.g., copper foil for anodes, aluminum foil for cathodes) using a doctor blade technique.

  • Drying: Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent.

  • Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glovebox using the prepared electrode as the working electrode, lithium metal as the counter and reference electrode, a separator (e.g., Celgard), and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).

b) Electrochemical Measurements

  • Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 0.1 to 10 mV s⁻¹) within a specific potential window to investigate the redox reactions and capacitive behavior of the material.

  • Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at different current densities (C-rates) to determine the specific capacity, coulombic efficiency, and cycling stability of the electrode.

  • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell over a range of frequencies (e.g., 100 kHz to 0.01 Hz) to analyze the charge transfer resistance and ion diffusion kinetics.

Visualizations

The following diagrams illustrate the logical flow of a comparative study on niobates and a typical signaling pathway for electrochemical analysis.

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_analysis Analysis Stage precursor1 Niobium Precursor A (e.g., Niobium Oxalate) method1 Synthesis Method 1 (e.g., Hydrothermal) precursor1->method1 precursor2 Niobium Precursor B (e.g., Niobium Ethoxide) method2 Synthesis Method 2 (e.g., Sol-Gel) precursor2->method2 precursor3 Niobium Precursor C (e.g., Niobium Chloride) precursor3->method1 niobateA Niobate A method1->niobateA niobateC Niobate C method1->niobateC niobateB Niobate B method2->niobateB phys_char Physical Characterization (XRD, SEM, TEM) niobateA->phys_char electrochem_char Electrochemical Characterization (CV, GCD, EIS) niobateA->electrochem_char niobateB->phys_char niobateB->electrochem_char niobateC->phys_char niobateC->electrochem_char data_comp Data Comparison (Capacity, Stability, Rate Capability) electrochem_char->data_comp conclusion Conclusion (Optimal Precursor-Method Combination) data_comp->conclusion

Caption: Workflow for comparative analysis of niobates.

signaling_pathway cluster_charge Charge Process cluster_discharge Discharge Process electrode Niobate Electrode li_deintercalation Li+ Deintercalation/ Redox Reaction electrode->li_deintercalation electron_flow_discharge Electron Flow electrode->electron_flow_discharge electrolyte Electrolyte (Li+ ions) li_intercalation Li+ Intercalation/ Pseudocapacitive Reaction electrolyte->li_intercalation current_collector Current Collector electron_flow_charge Electron Flow current_collector->electron_flow_charge li_intercalation->electrode charge_discharge_cycle Charge-Discharge Cycling li_intercalation->charge_discharge_cycle electron_flow_charge->electrode li_deintercalation->electrolyte li_deintercalation->charge_discharge_cycle electron_flow_discharge->current_collector performance_metrics Performance Metrics (Capacity, Efficiency, Stability) charge_discharge_cycle->performance_metrics

Caption: Electrochemical processes in a niobate electrode.

Validating the piezoelectric performance of materials synthesized with Ammonium niobate(V) oxalate hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the piezoelectric performance of materials synthesized using Ammonium Niobate(V) Oxalate (B1200264) Hydrate compared to conventional precursors, supported by experimental data and detailed protocols.

The quest for high-performance, lead-free piezoelectric materials is a significant driver of innovation in fields ranging from advanced electronics to biomedical devices. The choice of precursor material in the synthesis of these materials plays a pivotal role in determining the final crystallographic structure and, consequently, the piezoelectric efficacy. This guide provides an objective comparison of piezoelectric materials synthesized using Ammonium Niobate(V) Oxalate Hydrate against those prepared with the more conventional precursor, Niobium Pentoxide (Nb₂O₅).

Performance Comparison: The Impact of Precursor on Piezoelectric Properties

The selection of a niobium precursor has a demonstrable effect on the structural and piezoelectric properties of the final ceramic material. While direct comparative studies under identical processing conditions are limited, the available research indicates that the chemical reactivity and physical characteristics of the precursor influence phase formation and microstructure, which in turn dictate the piezoelectric performance.

Materials based on Potassium Sodium Niobate (K₀.₅Na₀.₅NbO₃ or KNN) are leading candidates for lead-free piezoelectric applications. The synthesis of KNN and other niobate-based piezoelectrics is sensitive to the nature of the raw materials.

Key Findings from Experimental Studies:

  • Influence on Crystal Structure: The use of this compound as a precursor in the solid-state synthesis of Potassium Niobate (KNbO₃), a component of KNN, has been shown to result in the formation of a pure orthorhombic structure. In contrast, synthesis using Niobium Pentoxide (Nb₂O₅) under similar conditions can lead to the presence of secondary phases along with the desired perovskite structure. The phase purity is a critical factor for achieving optimal piezoelectric properties.

  • Effect of Precursor Form: Even within the same chemical precursor, the physical form can significantly impact the final piezoelectric performance. For instance, pre-treating Niobium Pentoxide at high temperatures to alter its crystal structure from purely orthorhombic to a mix of orthorhombic and monoclinic phases has been demonstrated to improve the piezoelectric coefficient (d₃₃) of KNN-based ceramics by approximately 30%, with d₃₃ values increasing from 231 pC/N to 303 pC/N.[1] This underscores the sensitivity of the synthesis process to the precursor's characteristics.

Quantitative Data Summary

The following table summarizes representative piezoelectric coefficients (d₃₃) for KNN-based ceramics synthesized using different niobium precursors and methods. It is important to note that these values are compiled from various studies and may not represent a direct, controlled comparison. However, they provide a valuable overview of the performance achievable with different approaches.

Precursor MaterialSynthesis MethodDoping/ModificationPiezoelectric Coefficient (d₃₃) (pC/N)Reference
Niobium Pentoxide (Nb₂O₅)Solid-StateUndoped KNN~80-126[2]
Pre-treated Niobium Pentoxide (Nb₂O₅)Solid-State(K₀.₄₅Na₀.₅₅)NbO₃-based303[1]
Niobium Pentoxide (Nb₂O₅)HydrothermalUndoped KNN~110[3]
This compoundSolid-StateKNbO₃ (component of KNN)Phase-pure orthorhombic structure achievedNot explicitly quantified in comparative d₃₃ studies
Niobium Pentoxide (Nb₂O₅)Spark Plasma SinteringUndoped KNN148[4]
Various Precursors (modified compositions)VariousLi, Ta, Sb doped KNNup to 416[5]
Various Precursors (modified compositions)VariousMultilayer composite~467[6]
Various Precursors (modified compositions)VariousTextured ceramics1100-1200[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis and characterization of KNN piezoelectric ceramics.

Solid-State Synthesis of (K₀.₅Na₀.₅)NbO₃ Ceramics

This method is a conventional and widely used technique for preparing polycrystalline ceramics.

1. Raw Material Preparation:

  • Starting materials: Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), and either this compound or Niobium Pentoxide (Nb₂O₅).

  • The powders are dried to remove any moisture.

  • Stoichiometric amounts of the powders are weighed according to the desired K₀.₅Na₀.₅NbO₃ composition.

2. Milling and Mixing:

  • The weighed powders are placed in a milling jar (e.g., planetary ball mill) with milling media (e.g., zirconia balls).

  • Milling is performed in a solvent (e.g., ethanol) for a specified duration (e.g., 24 hours) to ensure homogeneous mixing and particle size reduction.

3. Calcination:

  • The milled powder is dried and then calcined in an alumina (B75360) crucible at a high temperature (e.g., 850-950 °C) for a set time (e.g., 4-6 hours) to form the KNN perovskite phase. A double calcination process may be employed to enhance phase purity.[8]

4. Powder Processing and Pelletizing:

  • The calcined powder is mixed with a binder (e.g., polyvinyl alcohol - PVA) and then pressed into pellets of the desired dimensions using a hydraulic press.

5. Sintering:

  • The green pellets are sintered at a high temperature (e.g., 1050-1130 °C) for a specific duration (e.g., 2-4 hours) to achieve high density.[9] The sintering window for KNN is typically narrow.[8]

Hydrothermal Synthesis of (K₀.₅Na₀.₅)NbO₃ Powders

This technique offers a low-temperature alternative for synthesizing fine and homogeneous ceramic powders.

1. Precursor Solution Preparation:

  • A niobium source (e.g., Niobium Pentoxide) is mixed with a concentrated alkaline solution containing Potassium Hydroxide (KOH) and Sodium Hydroxide (NaOH) in a specific molar ratio.

2. Hydrothermal Reaction:

  • The mixture is sealed in a Teflon-lined stainless-steel autoclave.

  • The autoclave is heated to a specific temperature (e.g., 150-250 °C) and held for a certain period (e.g., 12-48 hours).[10]

3. Product Recovery:

  • After the reaction, the autoclave is cooled to room temperature.

  • The resulting precipitate (KNN powder) is washed several times with deionized water and ethanol (B145695) to remove any residual ions and then dried.

4. Ceramic Fabrication:

  • The hydrothermally synthesized powder is then processed into pellets and sintered using a similar procedure as in the solid-state method.

Piezoelectric Characterization: Direct d₃₃ Measurement

The longitudinal piezoelectric coefficient (d₃₃) is a key parameter for evaluating the performance of piezoelectric materials. The direct method, often referred to as the Berlincourt method, is a common technique for its measurement.[11]

1. Sample Preparation:

  • The sintered ceramic pellets are polished to have flat and parallel surfaces.

  • Conductive electrodes (e.g., silver paste or sputtered gold) are applied to both flat surfaces.

2. Poling:

  • The electroded sample is immersed in a silicone oil bath and heated to a temperature typically between 100-175 °C.[3]

  • A high DC electric field (e.g., 2-5 kV/mm) is applied across the sample for a specific duration (e.g., 20-30 minutes) to align the ferroelectric domains.

  • The sample is then cooled to room temperature while the electric field is still applied.

3. d₃₃ Measurement:

  • The poled sample is placed in a d₃₃ meter.

  • A small, oscillating force at a low frequency (e.g., 110 Hz) is applied to the sample in the same direction as the poling (the '33' direction).[12]

  • The instrument measures the charge generated by the sample in response to the applied force.

  • The d₃₃ value is then calculated as the ratio of the generated charge to the applied force (in pC/N).

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described above.

experimental_workflow cluster_solid_state Solid-State Synthesis cluster_hydrothermal Hydrothermal Synthesis ss_start Raw Materials (K2CO3, Na2CO3, Nb Precursor) ss_milling Milling & Mixing ss_start->ss_milling ss_calcination Calcination ss_milling->ss_calcination ss_pelletizing Pelletizing ss_calcination->ss_pelletizing ss_sintering Sintering ss_pelletizing->ss_sintering ss_end KNN Ceramic Pellet ss_sintering->ss_end ht_start Precursor Solution (Nb Source, KOH, NaOH) ht_reaction Hydrothermal Reaction ht_start->ht_reaction ht_recovery Washing & Drying ht_reaction->ht_recovery ht_end KNN Powder ht_recovery->ht_end

Caption: Comparative workflow for Solid-State and Hydrothermal synthesis of KNN.

characterization_workflow start Sintered KNN Pellet polishing Polishing start->polishing electroding Electrode Application polishing->electroding poling Electrical Poling electroding->poling measurement d33 Measurement (Berlincourt Method) poling->measurement end Piezoelectric Performance Data measurement->end

Caption: Workflow for piezoelectric characterization of KNN ceramic pellets.

Conclusion

The choice of niobium precursor, specifically between this compound and Niobium Pentoxide, has a tangible influence on the synthesis and resulting properties of niobate-based piezoelectric materials. While quantitative data for a direct comparison of piezoelectric performance is an area requiring further focused research, existing evidence strongly suggests that the higher reactivity and potential for lower processing temperatures associated with the oxalate precursor can lead to improved phase purity and, consequently, more reliable piezoelectric behavior. The form and crystal structure of the precursor, as demonstrated with pre-treated Nb₂O₅, are also critical variables. For researchers and professionals in the field, careful consideration and optimization of the precursor material and synthesis route are paramount to advancing the development of high-performance, lead-free piezoelectric devices.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ammonium Niobate(V) Oxalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ammonium niobate(V) oxalate (B1200264) hydrate (B1144303). Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to Ammonium niobate(V) oxalate hydrate. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Safety glasses with side shields or goggles.[1]Nitrile gloves.N95-rated dust mask.[1]Laboratory coat.
Solution Preparation Chemical safety goggles.Nitrile gloves.N95-rated dust mask (if not in a fume hood).Laboratory coat.
General Handling Safety glasses.[1]Nitrile gloves.[1]Not generally required if handled in a well-ventilated area.Laboratory coat.
Spill Cleanup Chemical safety goggles.Heavy-duty nitrile or butyl rubber gloves.N95-rated dust mask or higher.Chemical-resistant apron or coveralls.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures consistent, safe practices.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, well-ventilated area away from incompatible materials.[2] The container must be kept tightly closed.[2]

Handling and Use
  • Ventilation: All handling of the solid material should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring, a chemical fume hood is recommended.

  • Avoid Contact: Prevent contact with skin and eyes.[2] Avoid inhaling any dust or mist.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.

Spill Management
  • Evacuate: In the event of a spill, evacuate non-essential personnel from the immediate area.

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable decontaminating agent and dispose of the cleaning materials as hazardous waste.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[2] Do not dispose of it down the drain or in the regular trash. Consult your institution's environmental health and safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations. Contaminated packaging should be disposed of as unused product.[2]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_spill Spill Management cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Handle Handle in Ventilated Area (Fume Hood Recommended) DonPPE->Handle Wash Wash Hands After Use Handle->Wash CollectWaste Collect Waste in Labeled Container Handle->CollectWaste Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Contain Contain & Clean Up Spill Evacuate->Contain DisposeSpill Dispose of Spill Waste Contain->DisposeSpill ContactEHS Contact EHS for Disposal DisposeSpill->ContactEHS CollectWaste->ContactEHS Dispose Dispose via Licensed Hazardous Waste Vendor ContactEHS->Dispose

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium niobate(V) oxalate hydrate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.